3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
Description
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Properties
IUPAC Name |
1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h10-17H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYCYWMMSZSXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577053 | |
| Record name | 3~3~,3~4~,3~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137019-95-5 | |
| Record name | 3~3~,3~4~,3~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Biphenyl, 3,4,5-trifluoro-4'-(trans-4-pentylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
CAS Number: 137019-95-5
This technical guide provides an in-depth overview of the liquid crystal compound 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on its chemical properties, synthesis, and characterization.
Core Compound Properties
This compound is a fluorinated liquid crystal monomer known for its specific thermal and electronic properties that are valuable in the formulation of liquid crystal displays (LCDs) and other optoelectronic applications.[1]
| Property | Value | Source |
| CAS Number | 137019-95-5 | [2] |
| Molecular Formula | C23H27F3 | [2] |
| Molecular Weight | 360.46 g/mol | [3] |
| Physical Form | White to off-white solid/crystal lump | [4] |
| Purity | >98.0% (GC) | [4] |
Physicochemical and Liquid Crystal Properties
The trifluorinated phenyl ring and the pentylcyclohexyl group impart a unique combination of properties, including a distinct nematic liquid crystal phase over a specific temperature range.
| Parameter | Value | Source |
| Crystal to Nematic Phase Transition (T_CN) | 37.0 °C | [5] |
| Nematic to Isotropic Phase Transition (T_NI) | 117.0 °C | [5] |
| Enthalpy of Crystal to Nematic Transition (ΔH_CN) | 23.0 kJ/mol | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This method is widely used for the formation of carbon-carbon bonds to create biphenyl structures.
General Synthetic Approach: Suzuki-Miyaura Coupling
The core of the synthesis involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For the target molecule, this would involve the coupling of (4-(trans-4-pentylcyclohexyl)phenyl)boronic acid with 1-bromo-3,4,5-trifluorobenzene.
Detailed Experimental Protocol (Representative)
The following is a representative protocol based on established methods for synthesizing similar fluorinated biphenyl liquid crystals.
Materials:
-
1-Bromo-3,4,5-trifluorobenzene
-
(4-(trans-4-pentylcyclohexyl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, combine 1-bromo-3,4,5-trifluorobenzene (1.0 eq), (4-(trans-4-pentylcyclohexyl)phenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Solvent and Base Addition: Add a 2:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of potassium carbonate.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere for 12-24 hours.
-
Work-up: After cooling to room temperature, add deionized water and extract the aqueous phase with toluene or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.
Characterization and Analysis
The synthesized compound is characterized using standard analytical techniques to confirm its structure and purity, and to determine its liquid crystalline properties.
Structural and Purity Analysis
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure and the successful formation of the biphenyl core and the presence of fluorine atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |
| Gas Chromatography (GC) | To assess the purity of the final compound. |
Thermal Analysis of Liquid Crystal Phases
The liquid crystal phase transitions are typically characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC) Protocol:
-
A small, precisely weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.
-
Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve, allowing for the determination of transition temperatures and enthalpy changes.
Polarized Optical Microscopy (POM) Protocol:
-
A small amount of the sample is placed on a microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated to its isotropic liquid phase and then slowly cooled.
-
The formation of different liquid crystal phases is observed through the appearance of characteristic textures (e.g., Schlieren textures for the nematic phase) between the crossed polarizers.
Applications and Research Interest
This compound is primarily of interest for its use in liquid crystal mixtures for display applications. The presence of the trifluorophenyl group can influence the dielectric anisotropy, viscosity, and other key parameters of the liquid crystal mixture, which are critical for the performance of LCDs. Further research into this and similar compounds can lead to the development of new liquid crystal materials with enhanced properties for next-generation displays and photonic devices.
References
Synthesis of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the liquid crystal intermediate, 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. The synthesis is primarily achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols based on established methodologies for analogous compounds, and a summary of the key reagents and expected outcomes.
Synthetic Pathway Overview
The principal synthetic route to this compound involves the palladium-catalyzed Suzuki-Miyaura coupling of two key building blocks: 1-bromo-3,4,5-trifluorobenzene and 4-(trans-4-pentylcyclohexyl)phenylboronic acid. This reaction is highly efficient for the creation of the target biaryl system.
Caption: Synthetic route to the target compound via Suzuki-Miyaura coupling.
Key Reactant Data
A successful synthesis relies on the quality and purity of the starting materials. The table below summarizes the key reactants required for this synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-bromo-3,4,5-trifluorobenzene | 138526-69-9 | C6H2BrF3 | 210.98 |
| 4-(trans-4-pentylcyclohexyl)phenylboronic acid | 143651-26-7 | C17H27BO2 | 274.21 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on analogous syntheses of fluorinated biphenyl liquid crystals. Researchers should optimize conditions as needed for their specific laboratory setup.
Materials:
-
1-bromo-3,4,5-trifluorobenzene (1.0 eq)
-
4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq) or Cesium Fluoride (CsF)
-
Toluene (or 1,4-Dioxane)
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 1-bromo-3,4,5-trifluorobenzene (1.0 eq), 4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add degassed toluene (sufficient to make a 0.2-0.5 M solution with respect to the bromoarene) and water (typically 10-25% of the toluene volume). To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Expected Results and Characterization
The following table summarizes the expected properties and potential outcomes of the synthesis.
| Parameter | Expected Value/Outcome |
| Product | This compound |
| CAS Number | 137019-95-5 |
| Molecular Formula | C23H27F3 |
| Molecular Weight ( g/mol ) | 360.46 |
| Appearance | White to off-white solid |
| Purity (typical) | >98% (after purification) |
| Yield (typical) | 70-90% (dependent on reaction scale and optimization) |
| Characterization Data | |
| 1H NMR | Peaks corresponding to aromatic and aliphatic protons. |
| 19F NMR | Resonances characteristic of the trifluorophenyl group. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the expected mass. |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Overall workflow for the synthesis and analysis of the target compound.
Concluding Remarks
The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for obtaining this valuable liquid crystal intermediate. The provided protocol, based on established procedures for similar compounds, offers a solid foundation for researchers in the field. As with any chemical synthesis, careful optimization of reaction conditions and rigorous purification are paramount to achieving high yields and purity of the final product. The analytical techniques outlined are essential for confirming the structure and purity of the synthesized compound.
An In-depth Technical Guide to the Physical Properties of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known and predicted physical properties of the liquid crystal compound 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. This fluorinated biphenyl derivative is of interest within the field of materials science, particularly for applications in liquid crystal displays (LCDs) and other electro-optical devices. The inclusion of fluorine atoms in the molecular structure significantly influences the compound's dielectric anisotropy, viscosity, and other key physical parameters.
This document summarizes the available quantitative data, outlines detailed experimental protocols for the characterization of its physical properties, and provides a visual representation of its molecular structure.
Core Physical Properties
Data Presentation: Summary of Physical Properties
| Property | Value/Information | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 137019-95-5 | Aromsyn Co.,Ltd.[2], PubChem[1] |
| Molecular Formula | C₂₃H₂₇F₃ | Aromsyn Co.,Ltd.[2], CymitQuimica[3] |
| Molecular Weight | 360.46 g/mol | Aromsyn Co.,Ltd.[2] |
| Physical Form | Solid (Powder to Lump/Crystal) | CymitQuimica[3] |
| Color | White to Almost White | - |
| Melting Point | Data not available in cited literature. | Fluorochem[4] |
| Boiling Point | 429.9°C at 760 mmHg (Predicted) | Crysdot LLC, MOLBASE[5] |
| Solubility | Data not available in cited literature. Insoluble in water is expected based on its structure.[6] | - |
Molecular Structure
The molecular structure of this compound is foundational to its liquid crystalline properties. The rigid biphenyl core, the flexible pentylcyclohexyl group, and the polar trifluorophenyl moiety all contribute to its mesophase behavior.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed experimental methodologies are essential for the accurate characterization of liquid crystalline materials. The following protocols describe standard procedures for determining the key physical properties of compounds such as this compound.
Determination of Phase Transitions (Melting and Clearing Points)
The transition temperatures, including the melting point (solid to liquid crystal) and the clearing point (liquid crystal to isotropic liquid), are critical parameters. Differential Scanning Calorimetry (DSC) is the primary technique for these measurements.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point, such as indium.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:
-
Heating the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected clearing point.
-
Holding the sample at this temperature for a few minutes to ensure complete melting.
-
Cooling the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point.
-
A second heating scan is often performed to obtain data on a sample with a consistent thermal history.
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The onset temperature of the peak is typically reported as the transition temperature.
Caption: Workflow for Determining Phase Transitions using DSC.
Identification of Liquid Crystal Phases
Polarized Light Microscopy (PLM) is a crucial technique for visualizing the distinct textures of different liquid crystal phases (e.g., nematic, smectic), thereby confirming the nature of the transitions observed in DSC.
Experimental Protocol: Polarized Light Microscopy (PLM)
-
Sample Preparation: A small amount of the compound is placed on a clean glass microscope slide and covered with a coverslip.
-
Heating and Cooling Stage: The slide is placed on a hot stage connected to a temperature controller.
-
Microscopic Observation: The sample is observed through a polarizing microscope with crossed polarizers as it is slowly heated and cooled.
-
Texture Identification: As the sample passes through different phases, characteristic optical textures will be observed. The temperature at which these textures appear and disappear is recorded and correlated with the DSC data. For instance, a nematic phase will typically exhibit a threaded or schlieren texture.
Determination of Boiling Point
Due to the high molecular weight and potential for decomposition at high temperatures, determining the boiling point of a liquid crystal can be challenging. If the compound is stable at elevated temperatures, the Thiele tube method can be employed, often under reduced pressure to lower the boiling point.
Experimental Protocol: Thiele Tube Method
-
Sample Preparation: A small amount of the liquid sample (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heating of the oil bath.
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges.
-
Boiling Point Determination: The heat is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point at that atmospheric pressure.[7]
Determination of Solubility
A qualitative assessment of solubility in various solvents is important for purification (recrystallization) and formulation.
Experimental Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, toluene, hexane).
-
Procedure:
-
Place a small, measured amount of the solid compound (e.g., 10 mg) into a series of test tubes.
-
Add a small volume of a solvent (e.g., 1 mL) to the first test tube at room temperature.
-
Vigorously agitate the mixture and observe if the solid dissolves.
-
If the solid does not dissolve at room temperature, gently heat the test tube and observe for dissolution.
-
Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent at both room temperature and elevated temperature.[8][9]
-
Caption: Logical workflow for qualitative solubility testing.
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound. While specific experimental data for properties such as melting point and solubility are not widely published, this guide provides robust, standard experimental protocols for their determination. The provided methodologies for DSC, PLM, boiling point determination, and solubility testing serve as a valuable resource for researchers in the fields of materials science and drug development for the characterization of this and similar liquid crystalline compounds. The unique combination of a fluorinated aromatic system with a cyclohexyl-biphenyl core suggests complex and potentially useful electro-optical properties worthy of further investigation.
References
- 1. This compound | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 137019-95-5 | 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)biphenyl - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. 1,1'-Biphenyl, 3,4,5-trifluoro-4'-(trans-4-pentylcyclohexy… [cymitquimica.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. 1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)phenyl]benzene137019-95-5,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]
- 6. productstewardship.net [productstewardship.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Guide: 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl - A Liquid Crystal Monomer
Audience: Researchers, scientists, and materials science professionals.
Disclaimer: The following document is a technical guide based on publicly available data for the chemical compound 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. This compound is characterized as a liquid crystal monomer for applications in materials science, particularly in the formulation of liquid crystal displays (LCDs). There is no scientific literature to support its use in drug development or any biological applications.
Introduction
This compound is a fluorinated biphenyl derivative belonging to the class of calamitic (rod-shaped) liquid crystals. The presence of the trifluorinated phenyl ring, the biphenyl core, and the pentylcyclohexyl tail imparts specific mesomorphic and electronic properties that are desirable for applications in electro-optical devices. The fluorine substitutions are known to influence key characteristics such as dielectric anisotropy, birefringence, and viscosity, making such compounds valuable components in liquid crystal mixtures.[1][2][3] This guide provides an in-depth overview of its chemical structure, physicochemical properties, a plausible synthetic route, and typical characterization methods.
Chemical Structure and Identification
The molecule consists of a biphenyl core structure. One phenyl ring is substituted with a trans-4-pentylcyclohexyl group at the 4'-position, and the other phenyl ring is substituted with three fluorine atoms at the 3, 4, and 5 positions.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1,2,3-trifluoro-5-[4-(trans-4-pentylcyclohexyl)phenyl]benzene |
| CAS Number | 137019-95-5 |
| Molecular Formula | C₂₃H₂₇F₃ |
| Molecular Weight | 360.46 g/mol |
| InChI Key | PRYCYWMMSZSXBK-UHFFFAOYSA-N |
Synthesis Protocol
The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[4][5][6] This method allows for the efficient formation of the C-C bond between the two phenyl rings.
Proposed Synthetic Workflow
The overall synthetic strategy involves the coupling of a boronic acid derivative of one of the aromatic rings with a halide derivative of the other.
Caption: Proposed synthetic workflow for this compound via Suzuki-Miyaura coupling.
Detailed Experimental Methodology
-
Reactant Preparation: (4-(trans-4-Pentylcyclohexyl)phenyl)boronic acid and 3,4,5-Trifluorobromobenzene are the key starting materials.
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add (4-(trans-4-pentylcyclohexyl)phenyl)boronic acid (1.0 eq), 3,4,5-trifluorobromobenzene (1.0-1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: A mixture of solvents like toluene, ethanol, and water is added to dissolve the reactants.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (4-24 h) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure this compound.
Physicochemical Properties
Table 2: Expected Physicochemical Properties
| Property | Expected Value/Characteristic | Influence of Trifluoro-substitution |
| Phase Transitions | Nematic liquid crystal phase. | The presence of lateral fluorine atoms can lower the melting point and affect the clearing point.[8][9] |
| Clearing Point (Tₙᵢ) | Moderate to high | Can be adjusted by molecular structure; lateral fluorines may decrease it compared to non-substituted analogs.[8] |
| Birefringence (Δn) | Moderate to high | Generally, fluorination has a modest effect on birefringence.[1] The value is crucial for the thickness of the display cell. |
| Dielectric Anisotropy (Δε) | Positive or negative | The 3,4,5-trifluoro substitution pattern typically leads to a negative dielectric anisotropy due to the strong dipole moment perpendicular to the long molecular axis.[1] |
| Viscosity | Low to moderate | Fluorine substitution can influence rotational viscosity, which affects the switching speed of the liquid crystal display.[2] |
| Solubility | Soluble in common organic solvents (e.g., toluene, chloroform, ethyl acetate). | The fluorinated nature enhances lipophilicity.[4] |
Characterization and Quality Control
The identity and purity of this compound, as well as its liquid crystalline properties, are confirmed through various analytical techniques.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups.
Thermal and Optical Properties
-
Differential Scanning Calorimetry (DSC): Used to determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): Allows for the visual identification of liquid crystal phases (e.g., nematic, smectic) by observing their characteristic textures.
-
Abbe Refractometer: Measures the refractive indices (nₑ and nₒ) at different temperatures to determine the birefringence (Δn = nₑ - nₒ).
Experimental Workflow for Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide: 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of the liquid crystal monomer, 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. This document is intended for researchers and professionals in the fields of materials science and drug development.
Core Molecular Information
Molecular Formula: C₂₃H₂₇F₃
Molecular Weight: The molecular weight of this compound is a key parameter for many experimental and theoretical calculations. Based on its chemical formula, the molecular weight has been determined by various sources.[1][2][3]
| Data Source | Molecular Weight ( g/mol ) |
| PubChem | 360.5[1] |
| Aromsyn Co., Ltd. | 360.46[3] |
| CymitQuimica | 360.4557[2] |
| Calculated | 360.46 |
Note: The calculated molecular weight is based on the sum of the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Fluorine: 18.998 u).
Below is a visual breakdown of the components contributing to the molecular weight.
Caption: Breakdown of Molecular Weight Calculation.
Physicochemical Properties and Applications
This compound is recognized as a fluorinated liquid crystal monomer.[1] The introduction of fluorine atoms into liquid crystal molecules is a common strategy to modify their physical properties.[4] Specifically, fluorine substitution can influence the dielectric anisotropy, viscosity, and thermal stability of the material.[4]
Laterally fluorinated biphenyls are known to be components in liquid crystal mixtures that exhibit a nematic phase and are suitable for display applications. Compounds with a 3,4,5-trifluorophenyl group are of interest for their potential to create materials with specific dielectric properties.
Synthesis Pathway
The synthesis of fluorinated biphenyl liquid crystals, such as the title compound, typically involves cross-coupling reactions to form the central biphenyl core. While a specific, detailed experimental protocol for this compound is not publicly documented, a general synthetic route can be inferred from established methods for analogous compounds. The Suzuki-Miyaura cross-coupling reaction is a prevalent method for creating the C-C bond between the two phenyl rings.
A plausible synthetic workflow is outlined below:
Caption: Generalized Synthesis Workflow.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: A mixture of 1-bromo-3,4,5-trifluorobenzene and 4'-(trans-4-pentylcyclohexyl)phenylboronic acid would be dissolved in a suitable solvent system, such as a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate.
-
Catalyst: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically de-gassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.
-
Monitoring and Work-up: The progress of the reaction would be monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted and purified.
-
Purification: Purification is crucial to achieve the high purity required for liquid crystal applications. This is often accomplished through techniques such as column chromatography followed by recrystallization.
It is important to note that the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, would need to be optimized to achieve a high yield and purity of the final product.
Concluding Remarks
This compound is a valuable compound in the field of liquid crystal materials. Its fluorinated structure is key to tuning the physical properties necessary for advanced display technologies. While detailed public data on its synthesis and specific physical characteristics are sparse, its molecular structure and the established synthesis routes for analogous compounds provide a strong foundation for its further investigation and application by researchers in materials science. The provided information serves as a technical starting point for professionals engaged in the research and development of novel liquid crystal materials.
References
- 1. This compound | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-Biphenyl, 3,4,5-trifluoro-4'-(trans-4-pentylcyclohexy… [cymitquimica.com]
- 3. 137019-95-5 | 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)biphenyl - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, a fluorinated biphenyl derivative primarily utilized in the field of materials science as a liquid crystal monomer. This document collates available data on its synthesis, characterization, and physicochemical properties. At present, there is no publicly available information on the biological activity or its applications in drug development for this specific compound.
Introduction
This compound is a complex organic molecule belonging to the class of fluorinated liquid crystal monomers.[1] Its rigid biphenyl core, combined with the flexible pentylcyclohexyl group and the polar trifluorophenyl moiety, imparts the mesomorphic properties characteristic of nematic liquid crystals.[2][3][4] These materials are of significant interest in the development of advanced display technologies and other optoelectronic applications.[5] While the focus of research on this compound has been on its material properties, this guide aims to present all available technical data to a broader scientific audience, including those in the pharmaceutical sciences who may have an interest in fluorinated biphenyl scaffolds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. The data is compiled from computational predictions and information from chemical suppliers.
| Property | Value | Source |
| IUPAC Name | 1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)phenyl]benzene | PubChem[1] |
| CAS Number | 137019-95-5 | CymitQuimica[5] |
| Molecular Formula | C₂₃H₂₇F₃ | PubChem[1] |
| Molecular Weight | 360.46 g/mol | Aromsyn Co.,Ltd.[6] |
| Appearance | White solid/crystals | CymitQuimica[5] |
| Purity | ≥98% | CymitQuimica[5] |
| Computed XLogP3-AA | 8.8 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Computed Rotatable Bond Count | 4 | PubChem[1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, the most probable synthetic route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This well-established methodology is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, and is a standard procedure for the synthesis of biphenyl derivatives.[7][8]
Proposed Synthetic Pathway
The synthesis would likely involve the coupling of two key intermediates: a trifluorinated aryl halide and a pentylcyclohexylphenylboronic acid derivative.
Diagram: Proposed Suzuki-Miyaura Coupling for Synthesis
Caption: Proposed Suzuki-Miyaura cross-coupling reaction pathway.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol based on standard Suzuki-Miyaura coupling procedures for similar compounds.[8][9][10][11] Note: This is a hypothetical procedure and would require optimization for this specific reaction.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,4,5-trifluorobenzene (1.0 eq.), 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-ylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, typically potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution.
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel, typically using a non-polar eluent system such as hexane or a mixture of hexane and ethyl acetate.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Available Spectroscopic Data
Applications in Materials Science
The primary application of this compound is as a component in liquid crystal mixtures for display applications.[5] The fluorinated biphenyl moiety contributes to the desirable properties of liquid crystal displays, such as:
-
High chemical and thermal stability
-
A wide nematic temperature range
-
Low viscosity
-
High electrical resistivity
These properties are crucial for the performance and longevity of liquid crystal displays.
Status in Drug Development and Biological Activity
A thorough search of scientific literature and patent databases reveals no information on the biological activity of this compound or its investigation for any therapeutic applications. The research and development focus for this compound has been exclusively in the domain of materials science. Therefore, no data on signaling pathways, mechanisms of action, or preclinical/clinical studies are available.
Conclusion
This compound is a well-characterized liquid crystal monomer with established applications in the materials science sector. Its synthesis is presumed to follow standard Suzuki-Miyaura coupling protocols. While its physicochemical properties are documented, there is a notable absence of publicly available, detailed experimental procedures for its synthesis and characterization. Furthermore, there is no evidence of its use or investigation in the field of drug development. This guide serves as a summary of the currently available technical information and highlights the significant gap in knowledge regarding any potential biological activity of this molecule. Further research would be required to explore any pharmaceutical applications of this compound.
References
- 1. This compound | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. colorado.edu [colorado.edu]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 1,1'-Biphenyl, 3,4,5-trifluoro-4'-(trans-4-pentylcyclohexy… [cymitquimica.com]
- 6. 137019-95-5 | 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)biphenyl - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Mesomorphic Properties of Trifluorinated Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mesomorphic properties of trifluorinated biphenyl compounds, a class of molecules of significant interest in materials science and drug development. The introduction of fluorine atoms into the biphenyl scaffold dramatically influences their physicochemical properties, leading to the emergence of various liquid crystalline phases. This guide summarizes key quantitative data, details experimental protocols for synthesis and characterization, and provides visual workflows to facilitate understanding and further research in this area.
Quantitative Mesomorphic Data
The mesomorphic behavior of fluorinated biphenyl and terphenyl compounds is highly dependent on the number and position of the fluorine substituents, as well as the nature of the terminal alkyl or alkoxy chains. The following table summarizes the phase transition temperatures and enthalpies for a selection of these compounds, providing a basis for comparison. The data reveals that lateral fluorine substitution can lower melting points and influence the stability of nematic and smectic phases.
| Compound Structure/Series | Transition | Temperature (°C) | Enthalpy Change (ΔH, kJ/mol) | Reference |
| Difluorinated Biphenyl Analogue | ||||
| 4-Alkyl-2',3'-difluorobiphenyl | SmC - SmA | - | - | [1] |
| SmA - N | - | - | [1] | |
| N - Iso | - | - | [1] | |
| Trifluorinated Terphenyl Analogues | ||||
| 4,4''-Dialkyl-2,2',3-trifluoro-1,1':4',1''-terphenyl | Cr - SmC | Room Temp | - | [2] |
| 4,4''-Dialkyl-2,2',3'-trifluoro-1,1':4',1''-terphenyl | Cr - SmC | Low | - | [2] |
| Representative Terphenyl Compound (3F5T3) | Iso - N | 83 | 0.8 | [3] |
| N - Cr4 | -41 | 2.4 | [3] | |
| gCr4 - Cr4 | -67 (Tg) | - | [3] | |
| Representative Terphenyl Compound (2F5T3) | Iso - N | 122 | 0.9 | [3] |
| N - Cr2 | 23 | 12.5 | [3] | |
| gCr2 - Cr2 | -28 (Tg) | - | [3] | |
| 4-[2-(3-Fluorophenyl)ethyl]biphenyl | Iso - SmC | 88 | - | [4] |
| SmC - SmA | 81 | - | [4] |
Experimental Protocols
Synthesis of Trifluorinated Biphenyl Compounds
A common and effective method for the synthesis of trifluorinated biphenyl compounds is the Suzuki cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide.
General Protocol for Suzuki Cross-Coupling:
-
Reactant Preparation: In a reaction vessel, dissolve the trifluorophenylboronic acid (1.0 equivalent) and the desired substituted bromobiphenyl (1.0 equivalent) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Base Addition: Add a base, typically an aqueous solution of sodium carbonate (2.0 equivalents) or potassium carbonate, to the reaction mixture.
-
Catalyst Addition: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure trifluorinated biphenyl compound.
References
- 1. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]
- 2. The synthesis and mesomorphic properties of 4,4′′-dialkyl-2,2′,3- and 2,2′,3′-trifluoro-1,1′∶4′,1′′-terphenyls for high dielectric biaxiality ferroelectric liquid crystal mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
The Transformative Role of Fluorine in Tuning Liquid Crystal Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern materials science and medicinal chemistry. Its unique combination of high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds allows for the precise modulation of molecular properties.[1][2][3] While this strategy is widely recognized in drug development for enhancing metabolic stability, binding affinity, and bioavailability, its application in the field of liquid crystals (LCs) offers a compelling parallel for researchers. In the realm of LCs, fluorine has been instrumental in developing materials that meet the stringent demands of advanced electro-optical applications, particularly in liquid crystal displays (LCDs).[1][2] This guide provides an in-depth technical exploration of the profound impact of fluorine on the physicochemical properties of liquid crystals, offering valuable insights into structure-property relationships that are broadly applicable across molecular design disciplines.
Core Physicochemical Properties Modified by Fluorination
The introduction of fluorine into a liquid crystal's molecular structure—typically a rigid core with flexible terminal chains—can be systematically categorized by its position: lateral, terminal, or within the alkyl chains.[1][2][3] Each placement strategy offers a distinct method for tuning the material's bulk properties.
Dielectric Anisotropy (Δε)
Dielectric anisotropy, the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis, is a critical parameter for display applications. Fluorine's high electronegativity creates a strong C-F bond dipole moment. The orientation of this dipole relative to the molecule's long axis dictates its effect on Δε.
-
Positive Δε: Achieved by placing fluorine substituents that create a dipole moment parallel to the long molecular axis (e.g., terminal -F, -OCF₃, or -CF₃ groups). This is essential for technologies like twisted nematic (TN) displays.[4]
-
Negative Δε: Results from a net dipole moment perpendicular to the long axis. This is typically achieved through lateral fluorination of the aromatic core.[5][6] Materials with negative Δε are crucial for vertically aligned (VA) display modes, which offer superior viewing angles and contrast ratios.[6]
The strategic placement of multiple fluorine atoms allows for fine-tuning of the Δε value, as the vector sum of the individual bond dipoles determines the net molecular dipole moment.[7]
Viscosity (γ)
Low viscosity is essential for achieving fast switching times in LC devices. The effect of fluorination on viscosity is complex. While lateral fluorine substitution can increase the molecular breadth and thus potentially increase viscosity, the introduction of fluorine can also disrupt intermolecular interactions that contribute to higher viscosity.[6][8] Often, highly fluorinated compounds are used as components in LC mixtures to reduce the overall viscosity while maintaining other desirable properties.[9]
Mesophase Behavior: Melting and Clearing Points
Fluorination significantly impacts the phase behavior of liquid crystals, including the melting point (solid-to-LC transition) and the clearing point (LC-to-isotropic liquid transition).
-
Melting Point (Tm): Lateral fluorine substitution often disrupts the crystalline packing of the molecules, leading to a decrease in the melting point.[7] This is highly desirable for creating LC mixtures that operate over a broad temperature range, including low temperatures.
-
Clearing Point (Tc) or Nematic-Isotropic Transition (TNI): The clearing point is a measure of the thermal stability of the mesophase. The introduction of lateral fluorine atoms can increase the molecular width, which may decrease the length-to-breadth ratio and thereby reduce the clearing point.[10][11] However, this effect is not universal and depends on the specific molecular structure.
Optical Anisotropy (Δn) or Birefringence
Optical anisotropy is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the LC director. While the core aromatic structure is the primary determinant of Δn, fluorination can subtly modify it. Introducing fluorine generally does not drastically alter the birefringence compared to other substituents, but it is a critical parameter that must be co-optimized with dielectric anisotropy and viscosity for display applications. There is often a strong correlation between the dielectric anisotropy in the microwave region and the birefringence at optical frequencies.[12]
Quantitative Data on Fluorination Effects
The following tables summarize quantitative data from various studies, illustrating the impact of fluorine substitution on key liquid crystal properties.
Table 1: Effect of Lateral Fluorination on Terphenyl Liquid Crystals
| Compound Structure | Number of F Atoms | Melting Point (Tm) (°C) | Clearing Point (TNI) (°C) | Nematic Range (°C) |
| 4-pentyl-4″-propyl-terphenyl (non-fluorinated analog) | 0 | - | - | - |
| 2'-fluoro-4-pentyl-4''-propyl-terphenyl (2F5T3) | 1 | 23 | 122 | 99 |
| 2',3'-difluoro-4-pentyl-4''-propyl-terphenyl (3F5T3) | 2 | -41 (crystallization) | 83 | 124 |
| 2',3',5',6'-tetrafluoro-4-pentyl-4''-propyl-terphenyl (4F5T3) | 4 | 33 | 69 | 36 |
Data extracted from a study on fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls.[10][11] Note: The non-fluorinated parent compound's data was not available in the cited source for direct comparison, but the trend of decreasing clearing point with increasing fluorination is evident.
Table 2: Comparative Properties of Laterally Fluorinated Liquid Crystals
| Compound Number | R1 | R2 | X1 | X2 | Tm (°C) | TNI (°C) | Δε (at 25°C) |
| 1 | C₂H₅ | C₃H₇ | F | H | 73 | 110 | - |
| 2 | C₂H₅ | C₇H₁₅ | F | F | 41.6 | 114.5 | - |
| 3 | C₃H₇ | C₂H₅ | F | F | 67.1 | 124.6 | - |
| 4 | C₅H₁₁ | C₂H₅ | F | F | 54.6 | 123.1 | - |
| 5 | C₅H₁₁ | C₃H₇ | F | F | 50.8 | 111.6 | - |
| 6 | C₇H₁₅ | C₂H₅ | F | F | 74.2 | 128.1 | - |
| 7 | C₃H₇ | C₃H₇ | H | H | 90.6 | 132.7 | - |
This table presents data on various laterally fluorinated terphenyl compounds, highlighting the influence of alkyl chain length and fluorine substitution on transition temperatures.[13] A direct comparison of a fluorinated vs. non-fluorinated pair with identical alkyl chains is shown by compounds 6 and 7 (though R1 and R2 differ slightly), where the difluorinated compound has a significantly lower melting point.
Logical and Experimental Workflows
The design and characterization of novel fluorinated liquid crystals follow a logical progression, from molecular design to physical property evaluation.
Caption: Workflow from molecular design to device evaluation.
The following diagram illustrates the fundamental structure-property relationship in designing for a specific dielectric anisotropy.
Caption: Impact of fluorine position on dielectric anisotropy.
Key Experimental Protocols
Accurate characterization is paramount to understanding the properties of new fluorinated liquid crystals. Below are detailed protocols for essential experiments.
Protocol: Phase Transition Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes (ΔH) of phase transitions (e.g., crystal-smectic, smectic-nematic, nematic-isotropic).[14][15]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling unit.
-
Hermetically sealed aluminum pans and lids.
-
Crimper for sealing pans.
-
Microbalance (accuracy ±0.01 mg).
-
High-purity liquid crystal sample (5-10 mg).
-
Inert purge gas (e.g., Nitrogen).
Procedure:
-
Sample Preparation: Using the microbalance, accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan. Place the lid on the pan and seal it securely using the crimper. Prepare an identical empty, sealed aluminum pan to serve as the reference.[16]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Set the purge gas flow rate, typically to 20-50 mL/min.[16]
-
Thermal Program: Program the DSC for a heat-cool-heat cycle to ensure a consistent thermal history for the sample. A typical program is:
-
Segment 1 (Heating): Heat from a sub-ambient temperature (e.g., -20 °C) to a temperature well into the isotropic phase (e.g., 20 °C above the expected clearing point) at a controlled rate, typically 5-10 °C/min.[5][15]
-
Segment 2 (Isothermal): Hold at the maximum temperature for 2-5 minutes to ensure the sample is fully isotropic and in thermal equilibrium.
-
Segment 3 (Cooling): Cool the sample back to the starting temperature at the same rate (5-10 °C/min).
-
Segment 4 (Second Heating): Heat the sample again through the transition range at the same rate. Data from this second heating run is typically used for analysis.
-
-
Data Collection: Run the experiment and collect the heat flow data as a function of temperature.
Data Analysis:
-
The resulting thermogram plots heat flow (mW) versus temperature (°C).
-
Phase transitions appear as peaks on this plot. Endothermic transitions (melting, clearing) on heating appear as peaks, while exothermic transitions (crystallization) on cooling appear as inverted peaks.
-
The peak onset temperature is typically reported as the transition temperature.
-
The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.
Protocol: Measurement of Dielectric Anisotropy
Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director and determine the dielectric anisotropy (Δε = ε∥ - ε⊥).[17]
Materials and Equipment:
-
Impedance Analyzer or LCR meter.
-
Temperature-controlled hot stage.
-
Two types of liquid crystal cells (typically 5-20 µm thick):
-
A "homogeneous" or "planar" aligned cell, where the director aligns parallel to the glass substrates.
-
A "homeotropic" aligned cell, where the director aligns perpendicular to the substrates.
-
-
Function generator and voltage amplifier (if not integrated into the impedance analyzer).
Procedure:
-
Cell Filling: Fill both the homogeneous and homeotropic cells with the liquid crystal sample in its isotropic phase via capillary action. Slowly cool the cells back to the desired measurement temperature to ensure proper alignment.
-
Measurement of ε⊥:
-
Place the homogeneous cell in the temperature-controlled stage.
-
Connect the cell electrodes to the impedance analyzer.
-
Apply a low-amplitude AC voltage (typically 1 kHz frequency) and measure the capacitance (C⊥) of the cell. The electric field is perpendicular to the director in this configuration.
-
-
Measurement of ε∥:
-
Place the homeotropic cell in the stage and connect it to the impedance analyzer.
-
Measure the capacitance (C∥) using the same settings. The electric field is parallel to the director in this configuration.
-
Alternative for ε∥: Use the homogeneous cell and apply a sufficiently high AC voltage (a "saturating voltage") to reorient the molecules so the director is parallel to the field, then measure the capacitance.
-
-
Calculation:
-
Calculate ε∥ and ε⊥ from the measured capacitances (C∥ and C⊥), the capacitance of the empty cell (C_empty), and the known permittivity of free space (ε₀):
-
ε∥ = C∥ / C_empty
-
ε⊥ = C⊥ / C_empty
-
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.
-
Repeat measurements across a range of temperatures and frequencies as needed.[17]
-
Protocol: Measurement of Rotational Viscosity (γ₁)
Objective: To determine the rotational viscosity, a key parameter influencing the switching speed of the liquid crystal.
Materials and Equipment:
-
Polarized optical microscope.
-
Temperature-controlled hot stage.
-
Planar-aligned liquid crystal cell.
-
Function generator and high-speed voltage amplifier.
-
Photodetector and oscilloscope.
Procedure (Transient Current Method):
-
Setup: Place the planar-aligned LC cell, filled with the sample, into the hot stage on the microscope. Position the cell between crossed polarizers at a 45° angle to the rubbing direction to achieve maximum light transmission.
-
Initial State: Apply a high DC or low-frequency square wave voltage to fully align the LC molecules perpendicular to the substrates (homeotropic alignment). This will result in minimum light transmission (a dark state).
-
Switching: Suddenly switch off the high voltage. The LC molecules will begin to relax back to their initial planar state.
-
Data Acquisition: As the molecules relax, the optical transmission through the cell will change. This change in light intensity over time is captured by the photodetector and recorded by the oscilloscope.
-
Analysis: The response time (τ_off), often defined as the time for the transmission to rise from 10% to 90% of its maximum, is measured from the oscilloscope trace.
-
Calculation: The rotational viscosity (γ₁) can be calculated from the free relaxation time (τ_off) using the following relation:
-
γ₁ = (τ_off * K₁₁ * π²) / d²
-
Where K₁₁ is the splay elastic constant and d is the cell thickness. K₁₁ must be determined through a separate experiment (e.g., by measuring the Fréedericksz transition threshold voltage).
-
Relevance to Drug Development Professionals
While the immediate application of fluorinated liquid crystals is in display technology, the underlying principles of molecular engineering are highly relevant to the pharmaceutical and life sciences.
-
Structure-Property Relationships: The systematic studies on how fluorine substitution alters physical properties like viscosity, phase behavior, and dipole moment provide a rich dataset for understanding intermolecular interactions. These principles are directly applicable to medicinal chemistry, where fluorination is used to modulate properties like protein-ligand binding, membrane permeability, and metabolic stability.
-
Biosensor Applications: Liquid crystals are increasingly being explored for use in label-free biosensors. The orientation of LCs is highly sensitive to surface events. Fluorinated LCs can be designed to interact specifically with analytes or to provide a stable, low-energy surface for the immobilization of biorecognition elements (e.g., antibodies, enzymes). The ability to tune the dielectric properties is also valuable for developing sensors based on electrical or capacitive measurements.[10]
-
Advanced Materials: The self-assembling nature of liquid crystals offers a platform for creating ordered nanostructures. Fluorinated LCs, with their unique phase behaviors, can act as templates for organizing nanoparticles or biological macromolecules, with potential applications in tissue engineering and controlled drug release systems.
By understanding the powerful effects of fluorination in a well-defined system like liquid crystals, researchers across disciplines can gain valuable insights for the rational design of molecules with tailored properties for any application.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated liquid crystals--properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OPG [opg.optica.org]
- 10. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Liquid crystal - Wikipedia [en.wikipedia.org]
- 15. cskscientificpress.com [cskscientificpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Liquid Crystal Phase Transitions in Fluorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated biphenyls represent a cornerstone in the field of liquid crystal (LC) materials, pivotal for advancements in display technologies and finding emerging roles in sensors and optical devices. The strategic incorporation of fluorine atoms into the biphenyl core profoundly modifies the molecule's electronic and steric properties. This substitution influences key physical parameters such as dielectric anisotropy, viscosity, and, most critically, the phase transition behavior. Understanding these transitions—from crystalline solid to various mesophases (e.g., smectic, nematic) and finally to an isotropic liquid—is paramount for designing materials with specific, application-driven characteristics. This guide provides a detailed overview of the experimental protocols used to characterize these phase transitions and presents a summary of quantitative data for select fluorinated biphenyl systems.
Experimental Protocols
The characterization of liquid crystal phase transitions is primarily accomplished through a combination of thermal analysis, optical microscopy, and X-ray diffraction. Each technique provides unique and complementary information about the structure, order, and thermodynamic properties of the material.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique for identifying phase transitions in liquid crystals.[1][2] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] Phase transitions are marked by endothermic (heat absorption) or exothermic (heat release) peaks on the resulting thermogram, allowing for the precise determination of transition temperatures and the associated enthalpy changes (ΔH).[2][3]
Methodology:
-
Sample Preparation: A small quantity of the fluorinated biphenyl sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC furnace. The system is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 2, 5, or 10 K/min).[4] An initial heating run is often performed to erase any previous thermal history, followed by a controlled cooling and a second heating run, from which the data is typically analyzed.[5]
-
Data Analysis: The onset temperature of a peak on the DSC thermogram is typically taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition (ΔH), which provides insight into the degree of molecular ordering change.[6]
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy (POM) is a crucial technique for the qualitative identification of liquid crystal phases by observing their unique optical textures.[7][8] Anisotropic materials, like liquid crystals, are birefringent, meaning they split light into two orthogonally polarized rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic textures that act as fingerprints for different mesophases (e.g., schlieren texture for nematic, focal conic or fan-shaped textures for smectic phases).[4]
Methodology:
-
Sample Preparation: A small amount of the fluorinated biphenyl compound is placed on a clean glass slide and covered with a coverslip.
-
Heating and Cooling: The slide is placed on a programmable hot stage, which allows for precise temperature control.
-
Observation: The sample is observed through a microscope equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), typically oriented at 90° to each other (crossed polars).
-
Phase Identification: The sample is slowly heated from its solid state through its mesophases to the isotropic liquid state. The isotropic liquid appears dark (extinguished) under crossed polarizers. Upon cooling, the sequence of phase transitions is observed, and the characteristic textures that appear are recorded and identified.[4] The temperatures at which these textures change are noted as the phase transition temperatures.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful technique for determining the structural arrangement of molecules within different liquid crystal phases. It provides quantitative information on the degree of positional order, such as layer spacing in smectic phases and intermolecular distances.
Methodology:
-
Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter). The sample can be aligned, if desired, using a magnetic field.
-
Temperature Control: The capillary is placed in a temperature-controlled holder within the XRD instrument.
-
Data Acquisition: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected by an area detector.
-
Pattern Analysis:
-
Small-Angle X-ray Scattering (SAXS): Sharp, low-angle reflections indicate long-range positional order, characteristic of smectic phases. The position of these peaks can be used to calculate the smectic layer spacing (d).
-
Wide-Angle X-ray Scattering (WAXS): A broad, diffuse halo at wide angles is characteristic of the liquid-like short-range positional order found in nematic and smectic phases, indicating the average distance between molecules. Crystalline phases, in contrast, produce a series of sharp, wide-angle reflections.
-
Quantitative Data on Fluorinated Biphenyls
The substitution of fluorine atoms onto the biphenyl core significantly impacts the mesomorphic properties. The position and number of fluorine atoms can alter transition temperatures and even induce or suppress certain phases.[6] Below are tables summarizing phase transition data for representative fluorinated biphenyl derivatives.
| Compound Name/Structure | Cr→SmA (°C) | SmA→N (°C) | N→I (°C) | Other Transitions (°C) | Reference |
| 4-Pentyl-4'-cyano-3'-fluorobiphenyl | — | — | 23.5 | Cr → N at 15.5 | [9] |
| 4-Octyl-4'-cyano-3'-fluorobiphenyl | 33.0 | 42.0 | — | Cr → SmA at 24.0 | [9] |
| Dihydrocholesteryl 4-fluorobenzoate (4-F-BDC) | — | — | 212 | Cr → LC at 157 | [10] |
| 2-(3-fluoro-4'-pentylbiphenyl-4-yl)-5-hexylpyrimidine | — | — | 121.5 | Cr → SmC at 86.0 | [11] |
| 4-[(4-n-hexyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]phenyl 4-[(S)-2-Methylbutoxycarbonyl]benzoate | 106.1 | 134.5 | — | Ch → I at 151.7 |
Note: Cr = Crystal, SmA = Smectic A, SmC = Smectic C, N = Nematic, Ch = Cholesteric, I = Isotropic, LC = Liquid Crystal. Transition temperatures can vary based on experimental conditions like heating/cooling rates.
| Compound Class | Dielectric Anisotropy (Δε) | Measurement Conditions | Reference |
| Laterally Fluorinated Biphenyls/Terphenyls | Negative (e.g., -2 to -6) | Room Temperature, 1 kHz | [12],[13] |
| Difluoroterphenyl Dimer | Negative | Nematic Phase, decreases with T | [14] |
| UCF-N3 (Mixture containing fluorinated LCs) | -3.74 | 23 °C, 1 kHz | [12] |
Logical Workflow for Characterization
The characterization of a novel fluorinated biphenyl liquid crystal follows a logical progression of experiments to fully elucidate its thermal and structural properties. The workflow ensures that each step provides foundational information for the next, leading to a comprehensive understanding of the material.
Caption: Workflow for the synthesis and characterization of fluorinated biphenyl liquid crystals.
Conclusion
The phase transitions of fluorinated biphenyl liquid crystals are a direct consequence of their molecular structure. The strategic placement of fluorine atoms provides a powerful tool for tuning melting points, clearing points, and the stability of various mesophases. A multi-technique approach, combining DSC for thermodynamic data, POM for phase identification, and XRD for structural details, is essential for a complete characterization. The quantitative data derived from these methods are critical for establishing structure-property relationships, which in turn guide the rational design of new liquid crystal materials for advanced applications in displays, photonics, and beyond.
References
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. sctunisie.org [sctunisie.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Dielectric Anisotropy of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dielectric anisotropy of the nematic liquid crystal 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. While specific experimental data for this compound is not publicly available, this document details the established experimental protocols for its measurement and characterization. The methodologies described herein are standard within the field of liquid crystal research and are applicable for obtaining the dielectric properties of this and similar fluorinated biphenyl compounds.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for understanding the material's basic characteristics before proceeding with more advanced measurements.
| Property | Value |
| Molecular Formula | C₂₃H₂₇F₃ |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | 1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)phenyl]benzene |
| CAS Number | 137019-95-5 |
Dielectric Anisotropy: Theoretical Framework
Dielectric anisotropy (Δε) is a critical parameter for liquid crystals used in display and electro-optic applications. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (the average direction of the long molecular axis).
Δε = ε∥ - ε⊥
The sign and magnitude of Δε determine how the liquid crystal molecules will align in an applied electric field. Materials with positive dielectric anisotropy (Δε > 0) align parallel to the field, while those with negative dielectric anisotropy (Δε < 0) align perpendicularly.[1] The trifluoro-substituted phenyl ring in the target molecule suggests it is designed to possess a significant dipole moment, making the determination of its dielectric anisotropy crucial for predicting its electro-optic behavior.
Experimental Protocol for Measuring Dielectric Anisotropy
The determination of Δε involves measuring the capacitance of specially prepared liquid crystal cells. The standard procedure requires two types of cells to measure the two permittivity components: one inducing planar alignment for ε⊥ and one inducing homeotropic alignment for ε∥.[2]
Required Materials and Equipment
-
Substrates: Indium Tin Oxide (ITO) coated glass slides
-
Alignment Layers: Polyimide solution (for planar alignment), Silane coupling agent (e.g., DMOAP for homeotropic alignment)
-
Liquid Crystal: this compound
-
Spacers: Mylar or glass fiber spacers of known thickness (typically 5-20 µm)
-
Solvents: Acetone, Isopropyl alcohol (for cleaning)
-
Equipment:
-
Spin coater
-
Rubbing machine with velvet cloth
-
UV-curable adhesive and UV lamp
-
Hot plate and oven
-
Vacuum chamber
-
Polarizing Optical Microscope (POM)
-
Temperature-controlled hot stage
-
LCR Meter or Impedance Analyzer
-
Liquid Crystal Cell Fabrication
Planar Alignment Cell (for ε⊥ measurement):
-
Substrate Cleaning: Clean ITO-coated glass slides sequentially with acetone and isopropyl alcohol in an ultrasonic bath. Dry the slides thoroughly.
-
Alignment Layer Deposition: Spin-coat a thin layer of a polyimide alignment solution onto the ITO surface of two substrates.
-
Curing: Bake the coated substrates in an oven according to the polyimide manufacturer's specifications (e.g., pre-bake at 80°C and hard-bake at 180-200°C).[3]
-
Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth-covered roller to create microgrooves that will direct the liquid crystal molecules.
-
Cell Assembly: Assemble the two rubbed substrates with their rubbing directions anti-parallel. Use spacers to maintain a uniform cell gap. Seal the edges with UV-curable adhesive, leaving two small openings for filling.
Homeotropic Alignment Cell (for ε∥ measurement):
-
Substrate Cleaning: Follow the same cleaning procedure as for the planar cell.
-
Alignment Layer Deposition: Treat the ITO surfaces with a silane coupling agent or another surfactant known to induce homeotropic alignment.[4] This can be done by dip-coating or spin-coating a dilute solution.
-
Curing: Bake the substrates to cure the alignment layer (e.g., 100-120°C).
-
Cell Assembly: Assemble the two coated substrates without any rubbing process, using spacers and sealing the edges as described above.
Measurement Procedure
-
Empty Cell Capacitance: Measure the capacitance of both the empty planar and empty homeotropic cells (C_empty_planar, C_empty_homo) with the LCR meter.
-
Cell Filling: Heat the liquid crystal compound into its isotropic phase. Fill the prepared cells via capillary action in a vacuum chamber to avoid air bubbles.
-
Verification of Alignment: After cooling to the nematic phase, verify the alignment quality using a Polarizing Optical Microscope. The planar cell should show a uniform texture, while the homeotropic cell should appear dark under crossed polarizers.
-
Filled Cell Capacitance: Place the filled cell in a temperature-controlled hot stage.
-
Measure the capacitance of the filled planar cell (C⊥) over a desired frequency (e.g., 1 kHz) and temperature range.[3]
-
Measure the capacitance of the filled homeotropic cell (C∥) under the same conditions.
-
-
Calculation of Permittivity:
-
Calculate the perpendicular dielectric permittivity: ε⊥ = C⊥ / C_empty_planar
-
Calculate the parallel dielectric permittivity: ε∥ = C∥ / C_empty_homo
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥
-
Data Presentation
The experimental results should be compiled into a structured table for clear analysis and comparison across different conditions.
Table 1: Illustrative Table for Experimental Dielectric Anisotropy Data (Note: The following are placeholder values for illustrative purposes.)
| Temperature (°C) | Frequency (kHz) | ε∥ (Homeotropic) | ε⊥ (Planar) | Δε (ε∥ - ε⊥) |
| 25.0 | 1.0 | [Measured Value] | [Measured Value] | [Calculated Value] |
| 30.0 | 1.0 | [Measured Value] | [Measured Value] | [Calculated Value] |
| 35.0 | 1.0 | [Measured Value] | [Measured Value] | [Calculated Value] |
| 40.0 | 1.0 | [Measured Value] | [Measured Value] | [Calculated Value] |
| 45.0 | 1.0 | [Measured Value] | [Measured Value] | [Calculated Value] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the dielectric anisotropy of a liquid crystal.
Caption: Workflow for Dielectric Anisotropy Measurement.
References
The Influence of Fluorination on the Optical Anisotropy of Liquid Crystals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the optical anisotropy of fluorinated liquid crystals, a critical parameter influencing their application in advanced optical and drug delivery systems. The strategic incorporation of fluorine atoms into liquid crystal molecules allows for the fine-tuning of their physical properties, including birefringence, dielectric anisotropy, and viscosity. This guide summarizes key quantitative data, details experimental methodologies for characterization, and illustrates the underlying structure-property relationships.
Core Concepts: Optical Anisotropy and the Role of Fluorine
Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. Their elongated molecular shape leads to long-range orientational order, making them anisotropic. Optical anisotropy, or birefringence (Δn), is the difference between the extraordinary refractive index (nₑ) and the ordinary refractive index (nₒ). This property is fundamental to the functioning of liquid crystal displays (LCDs) and other optical devices.[1]
Fluorine substitution has become a key strategy in the design of modern liquid crystal materials for several reasons:[2][3][4]
-
Tailored Dielectric Anisotropy (Δε): The high electronegativity of fluorine introduces strong local dipoles. Depending on the position of the fluorine atom(s) on the liquid crystal core, the overall molecular dipole moment can be engineered to produce either positive or negative dielectric anisotropy, which is crucial for different display modes like Twisted Nematic (TN) and Vertical Alignment (VA).[5]
-
Reduced Viscosity: Fluorination can lead to lower rotational viscosity, which translates to faster switching times in electro-optical devices.[6]
-
Enhanced Stability and Reliability: Fluorinated liquid crystals often exhibit high chemical stability and a high voltage holding ratio, which are critical for the long-term performance of active matrix LCDs.[2][6]
-
Modified Mesophase Behavior: The introduction of fluorine can suppress undesirable smectic phases and broaden the nematic phase temperature range.[7][8]
Quantitative Data on Fluorinated Liquid Crystals
The optical properties of fluorinated liquid crystals are highly dependent on their molecular structure. The following tables summarize the optical anisotropy and refractive indices of various fluorinated liquid crystal compounds and mixtures.
| Compound/Mixture | Structure | Birefringence (Δn) | nₑ | nₒ | Temperature (°C) | Wavelength (nm) | Reference(s) |
| 5CB | Pentyl-cyanobiphenyl (for comparison) | ~0.175 | 1.780 | - | 27 | 633 | [9] |
| BDH-E7 | Liquid crystal mixture | ~0.22 | - | - | 24 | 632.8 | [10] |
| ZLI-1132 | Liquid crystal mixture | ~0.14 | - | - | 24 | 632.8 | [10] |
| Mixture 1852 | Fluorinated isothiocyanato compounds | ~0.32 | 1.89-1.85 | 1.57-1.55 | Room Temp. | 0.5-2.5 THz | [11] |
| NJU-LDn-4 | Fluorinated phenyl-tolane based mixture | ~0.306 | - | - | Room Temp. | 0.4-1.6 THz | [12] |
| 4TFV | Fluorinated tolane liquid crystal | ~0.24-0.27 | - | - | - | - | [8] |
| 4FTV | Fluorinated tolane liquid crystal | ~0.24-0.27 | - | - | - | - | [8] |
Table 1: Optical Properties of Selected Fluorinated Liquid Crystals and Mixtures.
Experimental Protocols
Accurate measurement of the optical anisotropy of fluorinated liquid crystals is essential for material characterization and device optimization. The following are detailed protocols for two common experimental techniques.
Measurement of Refractive Indices using an Abbe Refractometer
The Abbe refractometer is a benchtop instrument for the precise determination of the refractive index of liquids and solids.[13][14][15] It operates based on the principle of measuring the critical angle of total internal reflection.[16][17]
Methodology:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard material with a known refractive index, such as distilled water or a glass standard.
-
Temperature Control: Connect a circulating water bath to the refractometer to maintain a constant and known temperature, as the refractive index is temperature-dependent.[16][17] Most laboratory models are equipped for this.[16]
-
Sample Preparation: For a nematic liquid crystal, the sample must be in its isotropic phase for a bulk refractive index measurement. Heat the liquid crystal sample to a temperature above its clearing point.
-
Sample Application: Place a small drop of the isotropic liquid crystal onto the surface of the main prism.
-
Measurement: Close the secondary prism and ensure the liquid spreads evenly. Look through the eyepiece and turn the control knob to bring the boundary line between the light and dark regions into the center of the crosshairs.
-
Reading: Read the refractive index value from the scale.
-
Anisotropic Measurement (for nₑ and nₒ): To measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices, a thin, homogeneously aligned liquid crystal cell is required.
-
Place the aligned cell on the prism of the refractometer.
-
Use a polarizer to orient the incoming light.
-
To measure nₒ, orient the polarization of the incident light perpendicular to the director of the liquid crystal.
-
To measure nₑ, orient the polarization of the incident light parallel to the director of the liquid crystal.
-
Record the refractive index for each orientation.
-
-
Birefringence Calculation: Calculate the birefringence (Δn) using the formula: Δn = nₑ - nₒ.
Birefringence Measurement via Optical Transmission
This method determines the birefringence by measuring the phase retardation of polarized light passing through an aligned liquid crystal cell.[9][10][18]
Methodology:
-
Experimental Setup:
-
A stable light source (e.g., a HeNe laser).
-
A linear polarizer.
-
A sample holder for the liquid crystal cell, often with temperature control.
-
A second linear polarizer (analyzer).
-
A photodetector to measure the transmitted light intensity.
-
-
Sample Preparation: A liquid crystal cell with a known thickness (d) and homogeneous alignment is required.
-
Procedure:
-
Place the liquid crystal cell between the two polarizers.
-
Orient the director of the liquid crystal cell at 45° with respect to the transmission axis of the first polarizer.
-
Cross the analyzer with respect to the first polarizer (i.e., their transmission axes are perpendicular).
-
Measure the transmitted light intensity (I) through the setup.
-
The transmitted intensity is given by: I = I₀ sin²(δ/2), where I₀ is the incident light intensity and δ is the phase retardation.
-
The phase retardation is related to the birefringence by: δ = (2πdΔn)/λ, where λ is the wavelength of the light.
-
-
Data Analysis:
-
By measuring the transmitted intensity, the phase retardation (δ) can be calculated.
-
Knowing the cell thickness (d) and the wavelength of light (λ), the birefringence (Δn) can be determined.
-
This measurement can be repeated at different temperatures to study the temperature dependence of the birefringence.[9]
-
Visualizing Relationships and Workflows
Diagrams are provided to illustrate key conceptual and experimental aspects of studying the optical anisotropy of fluorinated liquid crystals.
Caption: Structure-property relationship in fluorinated liquid crystals.
Caption: Experimental workflow for birefringence measurement.
Conclusion
The strategic fluorination of liquid crystal molecules is a powerful tool for tailoring their optical anisotropy and other physical properties to meet the demands of advanced applications.[19] By carefully selecting the position and number of fluorine substituents, researchers can fine-tune the birefringence, dielectric anisotropy, and viscosity of these materials.[20] The experimental protocols detailed in this guide provide a framework for the accurate characterization of these properties, which is essential for the development of next-generation liquid crystal devices and formulations.
References
- 1. ijestr.org [ijestr.org]
- 2. daneshyari.com [daneshyari.com]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]
- 9. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. OPG [opg.optica.org]
- 13. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]
- 14. hinotek.com [hinotek.com]
- 15. thomassci.com [thomassci.com]
- 16. refractometer.pl [refractometer.pl]
- 17. macro.lsu.edu [macro.lsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Viscosity of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. Its molecular structure, characterized by a rigid biphenyl core, a flexible pentylcyclohexyl tail, and lateral fluorine substituents, is designed to optimize key physical properties for various applications, most notably in liquid crystal displays (LCDs). Viscosity is a critical parameter for these applications as it directly influences the switching speed of the liquid crystal molecules in response to an electric field. This guide will delve into the significance of viscosity, the methods for its measurement, and the expected viscosity profile of the title compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 137019-95-5 | [1][2] |
| Molecular Formula | C₂₃H₂₇F₃ | [1][2] |
| Molecular Weight | 360.46 g/mol | [1] |
| Appearance | White solid/powder | [2] |
The Significance of Viscosity in Nematic Liquid Crystals
The viscosity of a nematic liquid crystal is a measure of its resistance to flow and molecular reorientation. In the context of electro-optical applications, the rotational viscosity (γ₁) is of paramount importance.[3] It quantifies the internal friction experienced by the liquid crystal director as it rotates under the influence of an external electric field. A lower rotational viscosity allows for faster switching times, which is a crucial performance metric for displays and other optical devices.[4][5]
The viscosity of a liquid crystal is highly dependent on its molecular structure and temperature. Key structural factors influencing viscosity include:
-
Molecular Core: A rigid and linear core generally leads to lower viscosity.
-
Alkyl Chain Length: Longer alkyl chains tend to increase viscosity.
-
Lateral Substituents: The introduction of lateral substituents, such as fluorine atoms, can significantly impact viscosity. Fluorine substitution often leads to a reduction in viscosity compared to non-fluorinated analogues due to a decrease in intermolecular interactions.[6][7]
Experimental Protocols for Viscosity Measurement
Several experimental techniques are employed to measure the rotational viscosity of nematic liquid crystals. The most common methods involve observing the dynamic response of the liquid crystal to an external electric or magnetic field.
Electro-Optical Switching Method
This is a widely used technique that involves measuring the optical response time of a liquid crystal cell.
Experimental Workflow:
Detailed Methodology:
-
Liquid Crystal Cell Preparation: A thin cell, typically with a thickness (d) of 5 to 20 micrometers, is constructed from two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide) and an alignment layer. The alignment layer is treated to induce a specific orientation of the liquid crystal molecules (e.g., planar or homeotropic).
-
Sample Filling: The liquid crystal material is introduced into the cell via capillary action in its isotropic phase.
-
Temperature Control: The cell is placed in a temperature-controlled stage to maintain a constant temperature throughout the experiment.
-
Electro-Optical Measurement:
-
The cell is placed between crossed polarizers in a polarizing microscope.
-
A square-wave voltage pulse of sufficient amplitude is applied to the cell to reorient the liquid crystal molecules.
-
The change in optical transmittance is recorded as a function of time using a photodiode and an oscilloscope.
-
When the voltage is turned off, the molecules relax back to their initial orientation. The decay of the optical signal during this relaxation is monitored.
-
-
Data Analysis: The decay time (τ) of the optical signal is determined by fitting the decay curve to an exponential function. The rotational viscosity (γ₁) can then be calculated using the following equation for a twisted nematic cell:
γ₁ = (K₂₂ * π²) / (d² * τ)
where K₂₂ is the twist elastic constant.
Rheometry
Rheometers are instruments that measure the flow and deformation of materials in response to an applied force. For liquid crystals, specialized rheometers equipped with parallel plates or cone-and-plate geometries are used.
Experimental Workflow:
Detailed Methodology:
-
Sample Loading: A small amount of the liquid crystal sample is placed on the lower plate of the rheometer.
-
Geometry and Gap Setting: The upper plate (or cone) is lowered to a precise gap distance, typically in the range of 50 to 100 micrometers.
-
Temperature Control: The sample is allowed to equilibrate at the desired measurement temperature.
-
Shear Application: A controlled shear rate or shear stress is applied to the sample by rotating one of the plates.
-
Torque Measurement: The resulting torque required to maintain the shear is measured.
-
Data Analysis: The viscosity is calculated from the shear stress and shear rate data. By performing measurements at different shear rates, a flow curve (viscosity vs. shear rate) can be generated. For nematic liquid crystals, different viscosity coefficients can be extracted by aligning the director with respect to the flow and shear gradient directions, often with the aid of an external magnetic field.
Expected Viscosity of this compound
While a specific value for the viscosity of the title compound is not available, we can infer its likely characteristics based on its molecular structure. The presence of three lateral fluorine atoms on one of the phenyl rings is expected to have a significant influence. Generally, fluorination in such positions is known to decrease the viscosity of liquid crystals.[6][7] This is attributed to a combination of factors, including a reduction in the molecule's aspect ratio and altered intermolecular interactions.
For comparison, Table 2 provides the rotational viscosity for some other fluorinated and non-fluorinated liquid crystal compounds.
Table 2: Rotational Viscosity of Selected Liquid Crystal Compounds at 20°C
| Compound | Structure | Rotational Viscosity (γ₁) [mPa·s] |
| 5CB (4-Cyano-4'-pentylbiphenyl) | C₅H₁₁-Ph-Ph-CN | ~100-120 |
| PCH-5 (4-(trans-4-Pentylcyclohexyl)benzonitrile) | C₅H₁₁-Cy-Ph-CN | ~25-35 |
| A Fluorinated Biphenyl Derivative | (Structure with F) | (Typically lower than non-fluorinated analog) |
Note: The values in this table are approximate and can vary with the specific experimental conditions and data sources. The entry for a "Fluorinated Biphenyl Derivative" is qualitative to illustrate the general trend.
Based on these trends, it is anticipated that this compound will exhibit a relatively low rotational viscosity, likely in the range of 20-50 mPa·s at room temperature. This would make it a suitable component for fast-switching liquid crystal mixtures.
Conclusion
The viscosity of this compound is a critical parameter for its potential applications in electro-optical devices. Although direct experimental data is currently lacking in publicly accessible literature, an understanding of the structure-property relationships in liquid crystals suggests that this compound will possess a low rotational viscosity due to its fluorinated biphenyl core. The experimental protocols detailed in this guide provide a robust framework for the future characterization of this and other novel liquid crystal materials. Further experimental investigation is necessary to precisely quantify the viscosity of this compound and to fully evaluate its performance in practical applications.
References
- 1. This compound | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-Biphenyl, 3,4,5-trifluoro-4'-(trans-4-pentylcyclohexy… [cymitquimica.com]
- 3. surajitdhara.in [surajitdhara.in]
- 4. The Properties of Liquid Crystal Materials for TFT LCD Screens - Reshine Display [reshine-display.com]
- 5. The Characteristics of Liquid Crystal Materials for TFT LCD Screens [proculustech.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility Profile of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl (CAS No. 137019-95-5) is a fluorinated biphenyl derivative commonly used as a liquid crystal monomer.[1][2] Its physicochemical properties, particularly solubility, are critical for its application in material science, formulation, and potentially for screening in early-stage drug discovery. The molecular structure, characterized by a non-polar biphenylcyclohexyl core and a trifluorinated phenyl ring, suggests poor aqueous solubility and higher solubility in organic solvents.[3]
This technical guide outlines a comprehensive framework for the systematic determination and reporting of the solubility of this compound. While specific quantitative solubility data for this molecule is not extensively available in public literature, this document provides a detailed, widely accepted experimental protocol for its determination. The aim is to equip researchers with the methodology to generate reliable and reproducible solubility data.
Predicted Solubility Characteristics
The parent compound, biphenyl, is a non-polar organic solid that is sparingly soluble in water but shows good solubility in organic solvents like benzene, toluene, and hexane.[3] The structure of this compound features a large, non-polar hydrocarbon tail (pentylcyclohexyl group), which is expected to dominate its solubility behavior, making it highly soluble in non-polar organic solvents and practically insoluble in aqueous media. The trifluorophenyl group adds some polarity but is unlikely to significantly enhance aqueous solubility.
Quantitative Solubility Data
As of the date of this publication, specific experimental solubility values for this compound are not publicly documented. The following table is provided as a standardized template for researchers to record and present their empirically determined solubility data. It is recommended to determine the thermodynamic (equilibrium) solubility to ensure data consistency and relevance for formulation and development.[4][5]
Table 1: Experimentally Determined Thermodynamic Solubility
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |
|---|---|---|---|---|---|
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | Record any notes on stability, precipitation, etc. | ||
| Dichloromethane (DCM) | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| Toluene | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |
| Add other relevant solvents | | | | | |
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol is based on the widely recognized OECD Guideline 105 "Water Solubility" (Shake-Flask Method), adapted for both aqueous and organic solvents.[6][7] This method is designed to measure the saturation mass concentration of a substance in a solvent at equilibrium.
Materials and Equipment
-
Test Compound: this compound, solid (Purity ≥ 98%).[2]
-
Solvents: HPLC-grade organic solvents and purified water or relevant aqueous buffers (e.g., PBS).
-
Apparatus: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge, volumetric flasks, pipettes, syringe filters (e.g., 0.22 µm PTFE), and a calibrated analytical instrument (e.g., HPLC-UV).
Procedure
-
Compound Addition: Accurately weigh an excess amount of the solid test compound into a glass vial. An amount that is at least five times the estimated solubility is recommended to ensure a saturated solution with undissolved solid present at equilibrium.[8]
-
Solvent Addition: Add a precise, known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[9] A preliminary experiment to measure concentration at different time points (e.g., 24, 48, 72 hours) is advised to confirm the time to equilibrium.
-
Phase Separation: After the equilibration period, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[7]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot immediately using a syringe filter chemically compatible with the solvent.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[5][10] A standard calibration curve must be prepared using solutions of the test compound at known concentrations. The final solubility is calculated by applying the dilution factor.
Visualized Workflows and Relationships
To clarify the experimental process and logical flow, the following diagrams are provided.
Caption: Workflow for Thermodynamic Solubility Determination.
As this compound is a liquid crystal monomer and not a pharmaceutical agent, signaling pathway diagrams are not applicable. The primary context for its use is in materials science.
References
- 1. This compound | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-Biphenyl, 3,4,5-trifluoro-4'-(trans-4-pentylcyclohexy… [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. evotec.com [evotec.com]
- 6. oecd.org [oecd.org]
- 7. filab.fr [filab.fr]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Methodological & Application
Application Notes and Protocols for 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl in Liquid Crystal Displays (LCDs)
Abstract: This document provides detailed application notes and experimental protocols for the utilization of the nematic liquid crystal 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl in the field of liquid crystal displays (LCDs). It is intended for researchers, scientists, and professionals in drug development and materials science. The content covers the physicochemical properties, synthesis, and characterization of this compound, along with its application in liquid crystal mixtures for display technologies.
Introduction
This compound is a fluorinated liquid crystal monomer known for its application in advanced liquid crystal displays, particularly in active matrix displays.[1] The incorporation of fluorine atoms into the molecular structure significantly influences the material's physical properties, such as dielectric anisotropy, viscosity, and stability, making it a valuable component in liquid crystal mixtures.[2][3] Fluorinated liquid crystals are favored for their high electrical resistivity and stability, which are critical for the performance of thin-film transistor (TFT) and other active matrix-addressed displays.[2][3]
Physicochemical Properties
| Property | Symbol | Typical Value Range for Similar Compounds | Significance in LCDs |
| Chemical Formula | - | C₂₃H₂₇F₃[4] | Defines the molecular composition. |
| Molecular Weight | MW | 360.46 g/mol [4] | Influences viscosity and other physical properties. |
| Mesophase | - | Nematic (N) | The operational phase for most LCDs. |
| Clearing Point (N-I Transition) | Tₙᵢ | 56.5 °C (for a similar compound) | The upper-temperature limit of the nematic phase. |
| Dielectric Anisotropy | Δε | Moderate to High (Positive or Negative) | Determines the switching voltage of the LCD. Fluorination can lead to either positive or negative Δε depending on the position of the fluorine atoms.[5] |
| Birefringence (Optical Anisotropy) | Δn | 0.10 - 0.25 | Affects the display's contrast and brightness. Higher Δn allows for thinner displays.[2][6] |
| Rotational Viscosity | γ₁ | Low to Moderate | A key factor in the switching speed (response time) of the display. Lower viscosity leads to faster switching.[7][8] |
| Electrical Resistivity | ρ | High (>10¹² Ω·cm) | High resistivity is crucial for active matrix displays to prevent crosstalk between pixels.[2] |
Experimental Protocols
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A general and widely used method for the synthesis of biphenyl derivatives, including fluorinated liquid crystals, is the Suzuki-Miyaura cross-coupling reaction.[9][10][11]
Reaction Scheme:
(3,4,5-Trifluorophenyl)boronic acid + 4'-Bromo-4-(trans-4-pentylcyclohexyl)-1,1'-biphenyl → this compound
Materials and Reagents:
-
(3,4,5-Trifluorophenyl)boronic acid
-
4'-Bromo-4-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos)[10]
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)[10]
-
Solvent system (e.g., Toluene/Ethanol/Water or THF/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 eq), boronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Purge the flask with an inert gas for 15-20 minutes.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: add water and an organic solvent (e.g., ethyl acetate), separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
Characterization of Physicochemical Properties
3.2.1. Mesophase Identification and Transition Temperatures
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes. A typical protocol involves heating and cooling the sample at a controlled rate (e.g., 5-10 °C/min).
-
Polarized Optical Microscopy (POM): Observe the sample between crossed polarizers on a hot stage. The characteristic textures of the nematic phase (e.g., schlieren or marbled textures) confirm its presence and allow for visual determination of the transition temperatures.
3.2.2. Dielectric Anisotropy (Δε) Measurement
-
Cell Preparation: Fabricate two types of liquid crystal test cells with transparent electrodes (e.g., ITO-coated glass): a homogeneous (planar) alignment cell and a homeotropic (vertical) alignment cell. The alignment is achieved by coating the substrates with a polymer (e.g., polyimide) and rubbing it (for planar) or using a homeotropic alignment agent.
-
Cell Filling: Fill the cells with the liquid crystal material in its isotropic phase via capillary action.
-
Measurement:
-
Measure the capacitance of the homogeneous cell (C∥) and the homeotropic cell (C⊥) at a specific frequency (e.g., 1 kHz) using an LCR meter.
-
The dielectric permittivities parallel (ε∥) and perpendicular (ε⊥) to the director are calculated from the capacitance values and the cell geometry.
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.
-
3.2.3. Birefringence (Δn) Measurement
-
Setup: Use a polarized microscope equipped with a compensator (e.g., Berek or de Sénarmont) and a spectrometer.
-
Cell: A homogeneous (planar) alignment cell with a known thickness is required.
-
Procedure:
-
Place the filled cell on the microscope stage.
-
Measure the optical retardation (Γ) of the liquid crystal layer at a specific wavelength (e.g., 589 nm).
-
The birefringence is calculated using the formula: Δn = Γ / d, where d is the cell gap.
-
3.2.4. Rotational Viscosity (γ₁) Measurement
-
Several methods can be used, including the transient current method or the rotating magnetic field method. The transient current method involves applying a voltage step to a planar aligned cell and analyzing the resulting current transient to extract the rotational viscosity.
Application in LCD Mixtures
This compound is typically used as a component in a liquid crystal mixture rather than as a single substance. The formulation of a mixture allows for the fine-tuning of the overall physical properties to meet the specific requirements of a display application (e.g., operating temperature range, switching speed, and driving voltage).
General Workflow for LC Mixture Formulation and Characterization:
-
Component Selection: Choose a base liquid crystal mixture and add this compound in varying concentrations (e.g., 5-20 wt%). Other components may be added to optimize specific properties.
-
Homogenization: Thoroughly mix the components in the isotropic phase and then slowly cool to the nematic phase to ensure a homogeneous mixture.
-
Characterization: Characterize the physical properties (clearing point, Δε, Δn, γ₁) of the formulated mixture using the protocols described in section 3.2.
-
Device Prototyping: Fabricate test LCD cells (e.g., Twisted Nematic or In-Plane Switching cells) with the formulated mixture.
-
Electro-Optical Performance Evaluation: Measure the key performance metrics of the prototype display, such as the voltage-transmittance curve, contrast ratio, and switching times (rise time and fall time).
Visualizations
References
- 1. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C23H27F3 | CID 15702087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl in TFT Displays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the utilization of the nematic liquid crystal, 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl (CAS No. 137019-95-5), in the fabrication and characterization of Thin-Film Transistor (TFT) liquid crystal displays (LCDs). The unique molecular structure of this compound, featuring a trifluorinated phenyl ring, a biphenyl core, and a pentylcyclohexyl tail, suggests properties highly desirable for modern active-matrix displays.
The trifluorinated terminal group is expected to induce a strong positive dielectric anisotropy (Δε), which is crucial for low voltage operation in twisted nematic (TN) and in-plane switching (IPS) TFT modes. The rigid biphenyl core contributes to a high clearing point and a stable nematic phase over a broad temperature range. The trans-4-pentylcyclohexyl group helps to maintain a low viscosity, which is essential for achieving fast switching times.
These application notes will guide researchers through the process of incorporating this liquid crystal into test cells, characterizing its electro-optical properties, and fabricating prototype TFT displays.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₇F₃ | [1][2] |
| Molecular Weight | 360.46 g/mol | [2] |
| CAS Number | 137019-95-5 | [1] |
| Appearance | White Solid | [2] |
| Mesophase Behavior | Cr 31 N 56.5 I | [3] |
Note: The mesophase behavior indicates a crystalline to nematic transition at 31°C and a nematic to isotropic transition (clearing point) at 56.5°C. For practical applications, this liquid crystal would be a component in a eutectic mixture to broaden the nematic range.
Application in TFT Liquid Crystal Mixtures
This liquid crystal is intended for use as a component in a multi-component nematic mixture. Its primary role is to enhance the dielectric anisotropy, optimize the birefringence, and maintain a low rotational viscosity. A typical TFT liquid crystal mixture aims to achieve the following target properties:
| Property | Target Range for TFT-LCDs | Contribution of this compound |
| Clearing Point (Tₙᵢ) | > 70 °C | Expected to be a high Tₙᵢ component. |
| Dielectric Anisotropy (Δε) | +3 to +10 | Expected to provide a strong positive Δε. |
| Birefringence (Δn) | 0.08 to 0.12 | Expected to offer a moderate Δn. |
| Rotational Viscosity (γ₁) | < 100 mPa·s | The cyclohexyl group helps in lowering γ₁. |
| Response Time (τ) | < 20 ms | Low viscosity is a key contributor to fast response times. |
| Voltage Holding Ratio (VHR) | > 99.5% | Fluorination often leads to high VHR. |
Experimental Protocols
The following are detailed protocols for the preparation of liquid crystal mixtures, fabrication of test cells, and characterization of their electro-optical properties.
Preparation of a Nematic Liquid Crystal Mixture
Objective: To prepare a eutectic liquid crystal mixture containing this compound for TFT applications.
Materials:
-
This compound
-
Other nematic liquid crystal components (e.g., cyanobiphenyls, phenyl cyclohexanes)
-
Chiral dopant (if a twisted nematic alignment is desired)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Hot plate or oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Calculate the required mass of each component based on the desired weight percentage in the final mixture.
-
Accurately weigh each component and transfer it to a clean, dry glass vial.
-
Add a small magnetic stir bar to the vial.
-
Purge the vial with an inert gas to prevent oxidation.
-
Seal the vial tightly with the PTFE-lined cap.
-
Place the vial on a hot plate with magnetic stirring.
-
Heat the mixture to a temperature approximately 10°C above the clearing point of the highest melting component while stirring.
-
Continue heating and stirring until all components are completely melted and the mixture is homogeneous and isotropic (clear).
-
Slowly cool the mixture to room temperature while continuing to stir.
-
Store the prepared mixture in a desiccator away from light.
Fabrication of a Liquid Crystal Test Cell
Objective: To fabricate a standard test cell for measuring the electro-optical properties of the liquid crystal mixture.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution (e.g., for planar or homeotropic alignment)
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
UV-curable sealant containing spacer beads of a defined diameter (e.g., 5 μm)
-
UV light source
-
Spin coater
-
Hot plate
-
Rubbing machine with velvet cloth
-
Liquid crystal filling apparatus (vacuum chamber)
-
Prepared liquid crystal mixture
Procedure:
-
Clean the ITO substrates sequentially in an ultrasonic bath with acetone and isopropanol, followed by rinsing with deionized water and drying with nitrogen.
-
Spin-coat the polyimide alignment layer onto the ITO surface of two substrates.
-
Pre-bake the coated substrates on a hot plate to remove the solvent.
-
Cure the polyimide in an oven according to the manufacturer's instructions.
-
For planar alignment, rub the polyimide surfaces in a specific direction using a rubbing machine. For a twisted nematic cell, the rubbing directions on the two substrates should be orthogonal.
-
Dispense the UV-curable sealant with spacer beads along the perimeter of one substrate.
-
Assemble the second substrate on top of the first, with the alignment layers facing each other and the rubbing directions appropriately oriented.
-
Press the substrates together to ensure a uniform cell gap, defined by the spacer beads.
-
Cure the sealant by exposing it to UV light.
-
Fill the empty cell with the prepared liquid crystal mixture in a vacuum chamber by capillary action.
-
Seal the filling port with a UV-curable sealant.
Characterization of Electro-Optical Properties
4.3.1. Measurement of Dielectric Anisotropy (Δε)
Objective: To determine the dielectric anisotropy of the liquid crystal mixture.
Apparatus:
-
Impedance analyzer or LCR meter
-
Function generator
-
Temperature-controlled hot stage
-
Two test cells: one with planar alignment and one with homeotropic alignment.
Procedure:
-
Place the planar aligned test cell in the hot stage at a controlled temperature (e.g., 25°C).
-
Connect the cell electrodes to the impedance analyzer.
-
Measure the capacitance (C⊥) at a frequency of 1 kHz. This corresponds to the perpendicular component of the dielectric permittivity (ε⊥).
-
Replace the planar cell with the homeotropic aligned cell.
-
Measure the capacitance (C∥) under the same conditions. This corresponds to the parallel component of the dielectric permittivity (ε∥).
-
Calculate the dielectric permittivities using the formula: ε = (C * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.
-
The dielectric anisotropy is calculated as: Δε = ε∥ - ε⊥.
4.3.2. Measurement of Birefringence (Δn)
Objective: To determine the optical birefringence of the liquid crystal mixture.
Apparatus:
-
Polarizing optical microscope
-
Monochromatic light source (e.g., He-Ne laser at 633 nm)
-
Function generator
-
Photodetector
-
Oscilloscope
-
Planar aligned test cell
Procedure:
-
Place the planar aligned cell between two crossed polarizers on the microscope stage, with the rubbing direction at 45° to the polarizer axes.
-
Apply a variable AC voltage (1 kHz) to the cell.
-
Measure the transmitted light intensity as a function of the applied voltage.
-
The transmitted intensity will oscillate due to the phase retardation (δ = 2πΔnd/λ).
-
By counting the number of maxima and minima in the transmission spectrum as the voltage is increased from zero to a value high enough to fully align the molecules perpendicular to the substrates, the birefringence can be calculated using the formula: Δn = (mλ) / (2d), where m is the number of half-wavelengths of phase retardation.
4.3.3. Measurement of Rotational Viscosity (γ₁)
Objective: To determine the rotational viscosity of the liquid crystal mixture.
Apparatus:
-
Setup for measuring response time (as described for birefringence)
-
Planar aligned test cell
Procedure:
-
Measure the turn-off time (τ_off) of the liquid crystal cell, which is the time taken for the transmission to change from 10% to 90% of its maximum value after the driving voltage is removed.
-
The rotational viscosity can be calculated from the turn-off time using the equation: τ_off = (γ₁ * d²) / (K₁₁ * π²), where d is the cell gap and K₁₁ is the splay elastic constant.
-
The splay elastic constant (K₁₁) can be determined from the threshold voltage (V_th) for the Freedericksz transition: V_th = π * sqrt(K₁₁ / (ε₀ * Δε)).
Visualizations
Logical Relationship of LC Properties to TFT Performance
Caption: Relationship between molecular structure, physical properties, and TFT performance.
Experimental Workflow for LC Characterization and Cell Fabrication
Caption: Workflow for liquid crystal characterization and test cell fabrication.
Conclusion
This compound is a promising liquid crystal component for advanced TFT displays due to its expected properties of high dielectric anisotropy, low viscosity, and good thermal stability. The protocols outlined in this document provide a comprehensive framework for researchers to formulate liquid crystal mixtures containing this compound, fabricate test cells, and thoroughly characterize their electro-optical performance. While specific quantitative data for the pure compound is not widely published, the provided methodologies will enable users to generate this data experimentally and optimize liquid crystal mixtures for specific TFT applications.
References
Application Notes and Protocols: Formulation of Liquid Crystal Mixtures with 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, often referred to by its abbreviated name F-PCH-5 (or similar variations), is a key component in the formulation of advanced liquid crystal (LC) mixtures. Its unique molecular structure, featuring a trifluorinated phenyl ring, contributes significantly to the dielectric anisotropy of the mixture. This compound is particularly valuable for creating LC materials with a high positive dielectric anisotropy (Δε), a low rotational viscosity (γ₁), and a stable nematic phase over a wide temperature range. These properties are essential for applications in modern active-matrix liquid crystal displays (AM-LCDs), including those requiring fast switching times and low operating voltages.
These application notes provide a comprehensive overview of the formulation and characterization of liquid crystal mixtures incorporating this trifluorobiphenyl derivative.
Physicochemical Properties and Their Impact
The incorporation of this compound into an LC mixture is primarily aimed at modulating its electro-optical properties. The table below summarizes the expected impact of this compound on the key physical parameters of a host liquid crystal mixture.
Table 1: Expected Impact of F-PCH-5 on Liquid Crystal Mixture Properties
| Physical Property | Symbol | Unit | Expected Impact upon Addition | Rationale |
| Dielectric Anisotropy | Δε | - | Significant Increase (Positive) | The three fluorine atoms create a strong dipole moment, enhancing the positive dielectric anisotropy. |
| Rotational Viscosity | γ₁ | mPa·s | Moderate | The cyclohexyl ring helps to maintain a relatively low viscosity, contributing to faster switching times. |
| Clearing Point (N-I) | Tₙᵢ | °C | Increase | The rigid biphenyl core structure tends to elevate the nematic-to-isotropic phase transition temperature. |
| Optical Anisotropy (Birefringence) | Δn | - | Moderate Increase | The biphenyl core contributes to a higher birefringence, which can be tailored by the overall mixture composition. |
| Threshold Voltage | Vₜₕ | V | Decrease | A higher Δε generally leads to a lower threshold voltage, reducing power consumption in display applications. |
Experimental Protocols
Protocol 1: Formulation of a Nematic Liquid Crystal Mixture
This protocol outlines the steps for preparing a liquid crystal mixture containing this compound.
Materials and Equipment:
-
This compound
-
Host liquid crystal mixture (e.g., a mixture of cyanobiphenyls or other cyclohexyl-biphenyls)
-
Analytical balance (±0.01 mg precision)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Hot plate with magnetic stirring
-
Ultrasonic bath
-
Vacuum oven
Procedure:
-
Component Weighing: Accurately weigh the desired amount of this compound and the host liquid crystal mixture components into a clean, dry glass vial. The concentration of the title compound typically ranges from 5% to 20% by weight, depending on the target properties.
-
Pre-mixing: Securely cap the vial and vortex the mixture for 2-3 minutes to ensure initial dispersion of the components.
-
Homogenization:
-
Place the vial on a hot plate stirrer set to a temperature approximately 10-15 °C above the clearing point of the mixture.
-
Add a small magnetic stir bar to the vial and stir the mixture until it becomes a completely clear and homogeneous isotropic liquid. This may take 30-60 minutes.
-
For mixtures that are difficult to homogenize, sonicate the vial in an ultrasonic bath for 15-20 minutes while maintaining the temperature above the clearing point.
-
-
Degassing: To remove dissolved air, place the uncapped vial in a vacuum oven at a temperature above the clearing point. Apply a gentle vacuum and hold for 1-2 hours.
-
Cooling and Storage: Slowly cool the mixture to room temperature. Store the vial in a desiccator, protected from light, to prevent degradation.
Protocol 2: Electro-Optical and Physical Characterization
This protocol describes the standard procedures for characterizing the formulated liquid crystal mixture.
Materials and Equipment:
-
Formulated liquid crystal mixture
-
Commercially available liquid crystal test cells (e.g., with a specific cell gap, alignment layer, and electrode configuration)
-
Hot stage with a temperature controller
-
Polarizing optical microscope
-
Function generator and voltage amplifier
-
Photodetector and oscilloscope
-
LCR meter
-
Abbe refractometer
Procedure:
-
Cell Filling:
-
Heat the liquid crystal mixture and the test cell to a temperature above the clearing point.
-
Place a drop of the LC mixture at the edge of the cell gap and allow capillary action to fill the cell.
-
Ensure there are no air bubbles trapped inside the active area.
-
-
Phase Transition Temperature Measurement:
-
Place the filled cell on the hot stage of a polarizing microscope.
-
Observe the texture changes while heating and cooling the cell at a controlled rate (e.g., 1 °C/min).
-
Record the temperatures for the crystal-to-nematic and nematic-to-isotropic phase transitions (clearing point).
-
-
Dielectric Anisotropy (Δε) Measurement:
-
Use an LCR meter to measure the capacitance of the cell in the direction parallel (C∥) and perpendicular (C⊥) to the liquid crystal director.
-
C⊥ is measured at a low voltage (e.g., 0.1 Vrms), while C∥ is measured at a high voltage (e.g., 10 Vrms) that saturates the director orientation.
-
Calculate Δε using the formula: Δε = (ε∥ - ε⊥), where ε is derived from the capacitance measurements.
-
-
Rotational Viscosity (γ₁) Measurement:
-
Measure the transient current response of the LC cell to a step voltage. The decay time of the current is related to the rotational viscosity.
-
-
Optical Anisotropy (Δn) Measurement:
-
Measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices using an Abbe refractometer at a specific wavelength (e.g., 589 nm) and temperature.
-
Calculate Δn as the difference: Δn = nₑ - nₒ.
-
-
Threshold Voltage (Vₜₕ) Measurement:
-
Apply a square wave voltage of increasing amplitude to the LC cell and measure the transmitted light intensity through crossed polarizers.
-
The threshold voltage is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.
-
Data Presentation
The results from the characterization experiments should be compiled into a clear and concise table to allow for easy comparison between different formulations.
Table 2: Example Characterization Data for a Liquid Crystal Mixture
| Parameter | Symbol | Unit | Mixture A (5% F-PCH-5) | Mixture B (15% F-PCH-5) |
| Clearing Point (Tₙᵢ) | Tₙᵢ | °C | 85.2 | 92.5 |
| Dielectric Anisotropy (Δε) at 25°C, 1kHz | Δε | - | +8.5 | +12.1 |
| Optical Anisotropy (Δn) at 25°C, 589nm | Δn | - | 0.125 | 0.138 |
| Rotational Viscosity (γ₁) at 25°C | γ₁ | mPa·s | 110 | 125 |
| Threshold Voltage (Vₜₕ) at 25°C | Vₜₕ | V | 1.85 | 1.52 |
Note: The data presented in this table is illustrative and serves as an example of how to report experimental findings.
Diagrams and Workflows
The following diagrams illustrate the logical workflow for the formulation and characterization of the liquid crystal mixtures described in the protocols.
Caption: Workflow for the formulation of a liquid crystal mixture.
Caption: Workflow for the characterization of a liquid crystal mixture.
Synthesis of Fluorinated Biphenyl Liquid Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of fluorinated biphenyl liquid crystals, which are pivotal components in advanced materials and pharmaceutical research. The unique physicochemical properties endowed by fluorine substitution, such as altered mesomorphic behavior, enhanced thermal stability, and modified electronic characteristics, make these compounds highly valuable. The following sections detail established synthetic methodologies, present key quantitative data in a comparative format, and provide step-by-step experimental protocols.
Introduction
Fluorinated biphenyls are a critical class of molecules in the design of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and as scaffolds in medicinal chemistry.[1] The introduction of fluorine atoms can significantly influence the dielectric anisotropy, birefringence, viscosity, and mesophase behavior of liquid crystals.[2][3] This application note focuses on the most prevalent and effective palladium-catalyzed cross-coupling reactions for the synthesis of these valuable compounds.
Synthetic Methodologies
The construction of the biphenyl core is most commonly achieved through cross-coupling reactions. The Suzuki-Miyaura and Negishi reactions are particularly favored due to their high yields, functional group tolerance, and the commercial availability of starting materials.[1][4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid or ester, catalyzed by a palladium(0) complex.[1][5] This reaction is widely used for the synthesis of fluorinated biphenyls due to the stability of the boronic acid reagents and the relatively mild reaction conditions.[4]
Negishi Cross-Coupling
The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[1][6] This method is particularly useful for the synthesis of highly fluorinated and sterically hindered biphenyls.[6][7]
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various reported protocols for the synthesis of fluorinated biphenyls, allowing for a direct comparison of different catalytic systems and reaction conditions.
| Product | Reactant 1 | Reactant 2 | Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 4,4'-Difluoro-2'-nitrobiphenyl | 1-Bromo-4-fluorobenzene | 2-Fluoro-5-nitrophenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | 80 | [5] |
| 4-tert-Butyl-3',4'-difluorobiphenyl | 1-Bromo-3,4-difluorobenzene | 4-tert-Butylphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | 77 | [5] |
| 4-Acetyl-3',4'-difluorobiphenyl | 1-Bromo-3,4-difluorobenzene | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | 79 | [5] |
| Highly Fluorinated Biphenyls | Polyfluorinated Aryl Bromide | Polyfluorinated Arylzinc Pivalate | Pd₂(dba)₃ / X-Phos | - | THF | 60 | 16 | up to 95 | [6] |
| Fluorinated Biphenyls | Aryl Halide | Fluorinated Boronic Acid | Pd Nanoparticles | K₂CO₃ | H₂O/Ethanol | 40-140 | 1.5-48 | up to 99 | [8] |
Experimental Protocols
General Synthesis Workflow
The general workflow for the synthesis of fluorinated biphenyl liquid crystals via cross-coupling reactions is depicted below. This process typically involves the reaction of two functionalized aromatic rings in the presence of a catalyst, followed by purification and characterization.
Caption: General workflow for the synthesis of fluorinated biphenyl liquid crystals.
Protocol 1: Suzuki-Miyaura Synthesis of 4-Acetyl-3',4'-difluorobiphenyl[5]
Materials:
-
1-Bromo-3,4-difluorobenzene
-
4-Acetylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a pressure tube, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), 4-acetylphenylboronic acid (0.127 g, 0.777 mmol), potassium phosphate (0.164 g, 0.777 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0089 g, 1.5 mol %).
-
Add a 3:1 mixture of dioxane and water (4 mL).
-
Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[5]
Protocol 2: Negishi Cross-Coupling for Highly Fluorinated Biphenyls[6]
Materials:
-
Polyfluorinated aryl bromide
-
Polyfluorinated arylzinc pivalate
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a glovebox, add the polyfluorinated aryl bromide (1.0 equiv), polyfluorinated arylzinc pivalate (1.2 equiv), Pd₂(dba)₃ (2.5 mol %), and X-Phos (5 mol %) to an oven-dried reaction vessel.
-
Add anhydrous THF to the vessel.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture at 60 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Analyze the purified product by NMR spectroscopy and mass spectrometry.
Purification and Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying the crude product. Silica gel is typically used as the stationary phase, with a solvent system of varying polarity (e.g., hexane/ethyl acetate) as the mobile phase.[5]
-
Recrystallization: This technique can be employed to obtain highly pure crystalline products. The choice of solvent is crucial and is determined empirically.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the fluorinated biphenyls.[5][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.[5][9]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound.
-
Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM): These techniques are used to investigate the mesomorphic properties and phase transition temperatures of the liquid crystals.[10]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps and relationships in a typical palladium-catalyzed cross-coupling cycle for biphenyl synthesis.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 9. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive characterization of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl , a fluorinated biphenyl compound often utilized in the field of liquid crystals and advanced materials.[1]
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇F₃ | [1][2] |
| Molecular Weight | 360.46 g/mol | [3] |
| Appearance | White Solid | [2][4] |
| Purity | ≥98% (typically determined by GC) | [2][3][4] |
| CAS Number | 137019-95-5 | [1][3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of the compound by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Protocol for ¹H, ¹³C, and ¹⁹F NMR Spectroscopy:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Solvent: CDCl₃
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 90°
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz
-
Solvent: CDCl₃
-
Number of Scans: 1024-4096 (or as needed for good signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Spectral Width: -10 to 220 ppm
-
-
¹⁹F NMR:
-
Observe Frequency: 376 MHz
-
Solvent: CDCl₃
-
Number of Scans: 64-128
-
Relaxation Delay: 1.5 s
-
Pulse Program: Proton-decoupled
-
Spectral Width: -100 to -180 ppm (typical for aryl fluorides)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δF = 0 ppm) or an internal standard can be used.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the specific nuclei in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (Example for a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Mass Range: m/z 50-1000
-
Acquisition Mode: Full Scan
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or M⁺˙).
-
Compare the measured mass to the calculated theoretical mass of the compound to confirm its elemental composition.
-
If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to further confirm the structure.
-
Gas Chromatography (GC)
GC is a chromatographic technique used to assess the purity of the compound.
Protocol for Gas Chromatography (GC) with Flame Ionization Detection (FID):
-
Sample Preparation:
-
Prepare a solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrument Parameters:
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280 °C
-
Detector (FID) Temperature: 300 °C
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound based on its retention time.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of the target compound.
References
Application Note: NMR Spectroscopic Analysis of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl is a complex organic molecule, often utilized in the field of liquid crystals and materials science. Its unique structure, featuring a fluorinated biphenyl core and a flexible cyclohexylpentyl chain, gives rise to specific physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This application note provides a detailed protocol for the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra of this molecule, along with predicted spectral data to aid in analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Molecular Structure with Atom Numbering:
Application Notes and Protocols for the Mass Spectrometry of Fluorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated biphenyls are a significant class of organic compounds widely utilized in medicinal chemistry, materials science, and drug development. The introduction of fluorine atoms into the biphenyl scaffold can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Mass spectrometry is an indispensable tool for the identification, characterization, and quantification of these compounds. This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of fluorinated biphenyls.
Data Presentation: Quantitative Mass Spectral Data of Fluorinated Biphenyls
The following tables summarize key electron ionization (EI) mass spectral data for a selection of fluorinated biphenyls. This data is crucial for compound identification and for understanding the influence of the number and position of fluorine atoms on fragmentation patterns. Data has been compiled from the NIST Mass Spectrometry Data Center.[1][2][3][4][5]
Table 1: Mass Spectral Data for Monofluorobiphenyls
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| 2-Fluorobiphenyl | C₁₂H₉F | 172.07 | 172 (100%) | 171 (15%), 170 (20%), 152 (10%), 151 (15%) |
| 4-Fluorobiphenyl | C₁₂H₉F | 172.07 | 172 (100%) | 171 (13%), 170 (12%), 152 (8%), 151 (10%) |
Table 2: Mass Spectral Data for Difluorobiphenyls and Polyfluorobiphenyls
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| 2,2'-Difluorobiphenyl | C₁₂H₈F₂ | 190.06 | 190 (100%) | 189 (15%), 188 (10%), 170 (25%), 169 (15%), 151 (10%) |
| Decafluorobiphenyl | C₁₂F₁₀ | 334.06 | 334 (100%) | 315 (15%), 265 (8%), 246 (10%), 196 (12%), 167 (20%) |
Discussion of Fragmentation Patterns
Electron ionization of fluorinated biphenyls typically results in a prominent molecular ion peak (M+), a testament to the stability of the aromatic system.[6] The fragmentation patterns are influenced by the number and position of the fluorine substituents.
Common fragmentation pathways include:
-
Loss of a hydrogen atom ([M-H]+): This is often observed as a small peak at m/z - 1 from the molecular ion.
-
Loss of a fluorine atom ([M-F]+): This fragmentation is more significant in polyfluorinated biphenyls.
-
Loss of HF ([M-HF]+): The elimination of a hydrogen fluoride molecule can occur, particularly in monofluorinated isomers.
-
Cleavage of the biphenyl linkage: This can lead to fluorinated benzene or fluorinated phenyl fragments.
-
Rearrangements: In some cases, rearrangements can occur, leading to the formation of stable ions.
For instance, in monofluorobiphenyls, the molecular ion is the base peak, indicating high stability. Fragmentation is limited, with minor peaks corresponding to the loss of H or F. In decafluorobiphenyl, while the molecular ion is still the base peak, a more complex fragmentation pattern is observed due to the multiple fluorine atoms, with significant fragments arising from the loss of CF₃ and other fluorinated moieties.
Experimental Protocols
Protocol 1: GC-MS Analysis of Fluorinated Biphenyls in Environmental Samples
This protocol is adapted from established methods for the analysis of polychlorinated biphenyls (PCBs) and other persistent organic pollutants.[7][8]
1. Sample Preparation (Soil/Sediment)
- Weigh 10 g of the homogenized sample into a glass jar.
- Add a surrogate standard solution (e.g., a ¹³C-labeled fluorinated biphenyl).
- Add 20 mL of a 1:1 mixture of hexane and acetone.
- Sonicate the mixture for 20 minutes in an ultrasonic bath.
- Centrifuge the sample and decant the supernatant.
- Repeat the extraction with a fresh portion of the solvent mixture.
- Combine the extracts and concentrate to approximately 1 mL using a gentle stream of nitrogen.
- The extract is now ready for cleanup or direct GC-MS analysis.
2. GC-MS Instrumentation and Conditions
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 7000D QQQ MS or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector: Split/splitless inlet in splitless mode at 280 °C.
- Oven Program:
- Initial temperature: 60 °C, hold for 1 min.
- Ramp 1: 30 °C/min to 200 °C.
- Ramp 2: 10 °C/min to 310 °C, hold for 3 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical needs. For quantitative analysis, SIM is preferred, monitoring the molecular ion and key fragments for each target analyte.
Protocol 2: LC-MS/MS Analysis of Fluorinated Biphenyl Metabolites in Biological Matrices
This protocol is designed for the quantitative analysis of fluorinated biphenyls and their metabolites in plasma or tissue homogenates, relevant for drug development and toxicology studies.[9][10]
1. Sample Preparation (Plasma)
- To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog of the analyte).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
- Liquid Chromatograph: Shimadzu Nexera UHPLC or equivalent.
- Mass Spectrometer: Shimadzu LCMS-8060NX or equivalent triple quadrupole mass spectrometer.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- Start with 5% B.
- Linearly increase to 95% B over 8 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions should be optimized for each analyte and the internal standard.
Mandatory Visualization
Experimental Workflow for GC-MS Analysis of Fluorinated Biphenyls
Caption: Workflow for GC-MS analysis of fluorinated biphenyls.
Signaling Pathway: Inhibition of CYP17 by Fluorinated Biphenyl Derivatives
Fluorinated biphenyl compounds have been investigated as inhibitors of Cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis.[2][11] Inhibition of CYP17A1 is a therapeutic strategy for androgen-dependent cancers, such as prostate cancer.
Caption: Inhibition of the CYP17A1 pathway by fluorinated biphenyls.
References
- 1. 1,1'-Biphenyl, 2-fluoro- [webbook.nist.gov]
- 2. 2,2'-Difluorobiphenyl [webbook.nist.gov]
- 3. 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decafluoro- [webbook.nist.gov]
- 4. 1,1'-Biphenyl, 2-fluoro- [webbook.nist.gov]
- 5. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. 2,2'-Difluorobiphenyl [webbook.nist.gov]
Measuring the Dielectric Constant of Liquid Crystal Materials: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid crystals (LCs) are a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Their anisotropic nature, meaning their physical properties are dependent on the direction of measurement, makes them invaluable in a wide range of applications, most notably in display technologies.[2] The dielectric constant of a liquid crystal is a critical parameter that describes its ability to store electrical energy in an electric field.[1] This property is not a single value but is anisotropic, characterized by two principal components: ε|| (parallel to the director, the average direction of the long molecular axis) and ε⊥ (perpendicular to the director). The difference between these two, the dielectric anisotropy (Δε = ε|| - ε⊥), determines how the liquid crystal molecules will orient in an applied electric field and is a key parameter in the design and optimization of liquid crystal-based devices.[1][2]
This application note provides detailed protocols for measuring the dielectric constant of liquid crystal materials using dielectric spectroscopy, a technique that probes the dielectric properties of a material as a function of frequency.[3] We will cover the necessary equipment, step-by-step experimental procedures, and data analysis. This guide is intended for researchers, scientists, and professionals in drug development who work with liquid crystal materials and require accurate characterization of their dielectric properties.
Principles of Dielectric Measurement
The dielectric properties of a liquid crystal are determined by placing the material between two electrodes to form a capacitor. By applying a time-varying electric field and measuring the resulting current, the complex permittivity (ε*) of the material can be determined. The complex permittivity is given by:
ε*(ω) = ε'(ω) - iε''(ω)[4]
where:
-
ε' is the real part of the permittivity, representing the stored energy.
-
ε'' is the imaginary part, representing the dissipation of energy (dielectric loss).[5]
-
ω is the angular frequency of the applied electric field.
An impedance analyzer is commonly used to measure the capacitance and dissipation factor (tan δ = ε''/ε') of the liquid crystal-filled cell over a range of frequencies.[4][6] From these measurements, the real and imaginary parts of the dielectric constant can be calculated.
To determine the dielectric anisotropy (Δε), two different liquid crystal alignments are required:
-
Homogeneous Alignment: The liquid crystal director is aligned parallel to the electrode surfaces. This configuration allows for the measurement of ε⊥.
-
Homeotropic Alignment: The liquid crystal director is aligned perpendicular to the electrode surfaces. This configuration allows for the measurement of ε||.
Experimental Protocols
Required Equipment
-
Liquid Crystal Test Cell with transparent electrodes (e.g., Indium Tin Oxide - ITO coated glass)[4]
-
Temperature Controller and Hot Stage
-
Alignment Layers (e.g., polyimide)
-
Rubbing machine (for homogeneous alignment)
-
Chemicals for homeotropic alignment (e.g., silane coupling agents)
-
Liquid Crystal Material to be tested
-
Optical Microscope for verifying alignment
Liquid Crystal Cell Preparation
Proper cell preparation is crucial for accurate dielectric measurements. The goal is to create a well-defined capacitor with uniform liquid crystal alignment.
Protocol for Homogeneous Alignment Cell:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
-
Alignment Layer Coating: Spin-coat a thin layer of a polyimide alignment agent (e.g., SE-130) onto the ITO surface of both substrates.[3]
-
Curing: Bake the coated substrates in an oven at the temperature specified by the polyimide manufacturer to cure the alignment layer.
-
Rubbing: Gently rub the cured polyimide surface of both substrates in a single direction using a rubbing machine with a velvet cloth. This process creates microgrooves that will align the liquid crystal molecules.[8]
-
Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other, separated by spacers of a known thickness (e.g., 5-20 µm). The rubbing directions should be parallel.
-
Sealing: Seal the edges of the cell with a suitable adhesive, leaving two small openings for filling.
Protocol for Homeotropic Alignment Cell:
-
Substrate Cleaning: Follow the same cleaning procedure as for the homogeneous cell.
-
Surface Treatment: Treat the ITO surfaces with a chemical agent that promotes homeotropic alignment. Common methods include coating with a silane coupling agent or lecithin.[9]
-
Cell Assembly: Assemble the two treated substrates with spacers of a known thickness.
-
Sealing: Seal the edges of the cell as described above.
Measurement Procedure
The following protocol outlines the steps for measuring the dielectric properties using an impedance analyzer.
Experimental Workflow:
Caption: Experimental workflow for measuring the dielectric constant of liquid crystals.
Step-by-Step Protocol:
-
Empty Cell Measurement: Before filling, measure the capacitance of the empty cell (Cempty). This is used for calibration.
-
Liquid Crystal Filling: Heat the liquid crystal material to its isotropic phase. Fill the prepared cell via capillary action through the openings.[4]
-
Thermal Equilibration: Place the filled cell in a temperature-controlled hot stage and allow it to cool slowly to the desired measurement temperature in the nematic phase. This ensures uniform alignment.
-
Connect to Impedance Analyzer: Connect the electrodes of the liquid crystal cell to the impedance analyzer.
-
Set Measurement Parameters: Set the frequency range of interest (e.g., 100 Hz to 1 MHz) and the applied AC voltage. The voltage should be low enough (typically < 0.2 V) to avoid inducing a Frederiks transition (reorientation of the LC molecules by the field).[5]
-
Data Acquisition: For both homogeneous and homeotropic cells, perform a frequency sweep at a constant temperature and record the capacitance (C) and dissipation factor (tan δ).
-
Temperature Dependence: Repeat the measurements at different temperatures to study the temperature dependence of the dielectric properties.
Data Analysis
-
Calculate the Real Part of the Dielectric Constant (ε'): ε' = Cfilled / Cempty where Cfilled is the capacitance of the filled cell.
-
Calculate the Imaginary Part of the Dielectric Constant (ε''): ε'' = ε' * tan δ
-
Determine ε|| and ε⊥:
-
For the homeotropic cell, the measured ε' corresponds to ε||.
-
For the homogeneous cell, the measured ε' corresponds to ε⊥.
-
-
Calculate Dielectric Anisotropy (Δε): Δε = ε|| - ε⊥
Data Presentation
The following tables summarize the dielectric properties of two common liquid crystals, 5CB and E7, at various frequencies and temperatures.
Table 1: Dielectric Properties of 5CB
| Temperature (°C) | Frequency (kHz) | ε|| | ε⊥ | Δε | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 25 | 1 | ~18.5 | ~6.7 | ~11.8 |[9] | | 30 | 1 | ~16.5 | ~7.0 | ~9.5 |[9] | | 26 (Nematic) | THz range | ~3.13 | ~2.50 | ~0.63 |[10] | | 40 (Isotropic) | THz range | ~2.76 | ~2.76 | 0 |[10] |
Table 2: Dielectric Properties of E7
| Temperature (°C) | Frequency (kHz) | ε|| | ε⊥ | Δε | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 20 | 1 | ~19.0 | ~5.2 | ~13.8 |[11] | | 30 | 1 | ~18.2 | ~5.4 | ~12.8 |[12] | | 40 | 1 | ~17.1 | ~5.6 | ~11.5 |[12] | | 50 | 1 | ~15.5 | ~5.8 | ~9.7 |[12] | | 26 (Nematic) | THz range | ~2.86-2.90 | ~2.42-2.50 | ~0.44 |[13] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and purity of the liquid crystal material.
Logical Relationships in Dielectric Properties
The dielectric properties of liquid crystals are influenced by several factors, including molecular structure, temperature, and the frequency of the applied electric field.
Caption: Factors influencing the dielectric properties of liquid crystals.
-
Molecular Structure: The magnitude and direction of the molecular dipole moment, as well as the molecular polarizability, are the primary determinants of the dielectric constants.[1]
-
Temperature: Temperature affects the orientational order of the liquid crystal molecules. As temperature increases towards the clearing point (the transition to the isotropic liquid phase), the order parameter decreases, leading to a decrease in dielectric anisotropy.[1]
-
Frequency: At low frequencies, the permanent dipoles of the liquid crystal molecules can align with the electric field, contributing to the dielectric constant. As the frequency increases, the dipoles may not be able to follow the rapidly changing field, leading to a decrease in ε|| (dielectric relaxation) and an increase in dielectric loss.[5]
Conclusion
The measurement of the dielectric constant and its anisotropy is fundamental for the characterization of liquid crystal materials. The protocols outlined in this application note provide a comprehensive guide for obtaining accurate and reproducible results using dielectric spectroscopy. By carefully preparing the liquid crystal cells and following the specified measurement procedures, researchers can effectively determine these critical parameters, enabling the development and optimization of novel liquid crystal-based technologies.
References
- 1. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. lavrentovichgroup.com [lavrentovichgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range [opg.optica.org]
Application Notes and Protocols for Electro-Optical Characterization of Nematic Liquid Crystals Containing Fluorine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electro-optical properties of nematic liquid crystals incorporating fluorine atoms. The inclusion of fluorine is a key strategy in designing advanced liquid crystal materials for various applications, particularly in display technologies.[1][2][3][4][5] This document details the significant impact of fluorination on critical electro-optical parameters, offers standardized protocols for their measurement, and presents illustrative data for a range of fluorinated nematic liquid crystals.
Introduction to Fluorinated Nematic Liquid Crystals
Nematic liquid crystals are characterized by long-range orientational order of their constituent molecules. The introduction of fluorine atoms into the molecular structure of these liquid crystals profoundly alters their electronic and steric properties.[3][4] This modification is a powerful tool for tuning the electro-optical characteristics of the material to meet the demands of specific applications, such as fast-switching displays and low-power devices.[1][2][6][7][8]
The high electronegativity of fluorine significantly influences the dipole moment of the liquid crystal molecule.[3] The position of the fluorine substituent—whether in a terminal position, within a flexible chain, or as a lateral substituent on the core—determines its effect on the dielectric anisotropy (Δε), a crucial parameter governing the response of the liquid crystal to an electric field.[4] Furthermore, fluorination can impact the material's birefringence (Δn), viscosity, and elastic constants, all of which are critical for device performance.[4]
Key Electro-Optical Properties and the Influence of Fluorine
The performance of a nematic liquid crystal in an electro-optical device is primarily determined by a set of key physical properties. The strategic incorporation of fluorine allows for the precise tailoring of these properties.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is required for the conventional twisted nematic (TN) display mode, while a negative Δε is necessary for vertical alignment (VA) technology.[2][6]
-
Positive Δε: Achieved by placing fluorine atoms or fluorine-containing groups along the principal molecular axis, which enhances the dipole moment in that direction.
-
Negative Δε: Results from positioning fluorine atoms laterally on the molecular core, creating a strong dipole moment perpendicular to the long axis of the molecule.[9][10][11] Laterally fluorinated biphenyl and terphenyl compounds are common components in mixtures for VA-LCDs.[10][11]
The magnitude of Δε is a critical factor in determining the threshold voltage of a liquid crystal device. Generally, a larger |Δε| leads to a lower threshold voltage.
Birefringence (Δn)
Birefringence, or optical anisotropy, is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It is a fundamental property for the operation of most liquid crystal displays, as it governs the phase shift of light passing through the liquid crystal layer. The required Δn value depends on the display mode and the cell gap (d), according to the relationship Δnd = kλ, where k is a constant and λ is the wavelength of light. High birefringence materials are sought after for applications requiring fast response times, as they allow for thinner cell gaps.[12]
Fluorination can influence birefringence in several ways:
-
Lateral fluorine substitution can sometimes lead to a decrease in birefringence.
-
The introduction of fluorinated groups can alter the molecular polarizability and, consequently, the refractive indices.[13]
Threshold Voltage (Vth)
The threshold voltage is the minimum voltage required to induce a reorientation of the liquid crystal molecules. It is a critical parameter for low-power applications. Vth is related to the elastic constants of the liquid crystal and its dielectric anisotropy. For a splay deformation, the relationship is given by:
Vth = π * √(K₁₁ / (ε₀ * |Δε|))
where K₁₁ is the splay elastic constant and ε₀ is the permittivity of free space. Increasing the magnitude of the dielectric anisotropy, |Δε|, is a common strategy to lower the threshold voltage.[14][15]
Response Time (τ)
The response time of a liquid crystal device characterizes how quickly it can switch between the on and off states. It is dependent on the rotational viscosity (γ₁), the cell gap (d), and the elastic constants. The rise time (τ_on) and decay time (τ_off) can be approximated by:
τ_on ∝ (γ₁ * d²) / (ε₀ * |Δε| * (V² - Vth²)) τ_off ∝ (γ₁ * d²) / (K * π²)
where K is the relevant elastic constant. Lower viscosity and thinner cell gaps lead to faster response times.[16][17][18] Fluorinated liquid crystals often exhibit lower viscosity compared to their non-fluorinated counterparts, contributing to faster switching.[3]
Quantitative Data Summary
The following tables summarize the electro-optical properties of representative nematic liquid crystal mixtures containing fluorine. These values are indicative and can vary with temperature and measurement frequency.
| Mixture ID | Composition Highlights | Δn (at 589 nm, 20°C) | Δε (at 1 kHz, 20°C) | Vth (V) | Clearing Point (°C) |
| UCF-N2 | Laterally fluorinated compounds | ~0.25 | -3.5 | ~2.1 | >90 |
| UCF-N3 | Laterally fluorinated compounds | 0.265 (at 633 nm, 25°C) | -3.74 (at 1 kHz, 23°C) | Not specified | >90 |
| Mixture M1 | Fluorinated benzoxazole LCs | >0.3 | >10 | Not specified | >100 |
| 5CB (Reference) | Non-fluorinated cyanobiphenyl | 0.18 | +11.5 | ~1.0 | 35.3 |
Data compiled from publicly available research.[10][19] Note that direct comparison between different studies can be challenging due to variations in experimental conditions.
Experimental Protocols
Accurate and reproducible characterization of the electro-optical properties of nematic liquid crystals is essential for material development and quality control. The following sections provide detailed protocols for the measurement of key parameters.
Protocol for Measurement of Dielectric Anisotropy (Δε)
Objective: To determine the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the nematic director and calculate the dielectric anisotropy (Δε = ε∥ - ε⊥).
Materials and Equipment:
-
Liquid crystal sample
-
Two types of test cells:
-
Homogeneous alignment cell (planar alignment)
-
Homeotropic alignment cell (vertical alignment)
-
-
LCR meter
-
Temperature-controlled hot stage
-
Function generator and voltage amplifier (for applying bias voltage)
-
Microscope (optional, for verifying alignment)
Procedure:
-
Sample Preparation: Fill both the homogeneous and homeotropic test cells with the liquid crystal sample in its isotropic phase via capillary action. Slowly cool the cells to the desired measurement temperature within the nematic phase to ensure uniform alignment.
-
Measurement of ε⊥: a. Place the homogeneous alignment cell on the hot stage. b. Connect the cell electrodes to the LCR meter. c. Apply a low-frequency AC voltage (e.g., 1 kHz) with an amplitude below the threshold voltage. d. Measure the capacitance (C⊥). e. The dielectric permittivity perpendicular to the director is calculated using: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap and A is the electrode area.
-
Measurement of ε∥: a. Place the homeotropic alignment cell on the hot stage. b. Connect the cell electrodes to the LCR meter. c. Apply the same low-frequency AC voltage. d. Measure the capacitance (C∥). e. The dielectric permittivity parallel to the director is calculated using: ε∥ = (C∥ * d) / (ε₀ * A). f. Alternatively, for materials with positive Δε, use the homogeneous cell and apply a high-frequency AC voltage (a few volts above Vth) to reorient the director perpendicular to the substrates. The measured capacitance will then correspond to C∥.
-
Calculation of Δε: Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.
-
Temperature Dependence: Repeat the measurements at different temperatures to characterize the temperature dependence of the dielectric properties.
Protocol for Measurement of Birefringence (Δn)
Objective: To determine the ordinary (no) and extraordinary (ne) refractive indices and calculate the birefringence (Δn = ne - no).
Materials and Equipment:
-
Liquid crystal sample
-
Homogeneous alignment (planar) test cell with a known cell gap
-
Polarizing optical microscope
-
Monochromatic light source (e.g., He-Ne laser at 633 nm or a filtered white light source)
-
Rotating polarizer and analyzer
-
Photodetector
-
Tilting compensator (e.g., Berek or de Sénarmont) or a spectrometer.
Procedure (Interference Method): [20][21][22][23][24]
-
Setup: Place the planar liquid crystal cell on the microscope stage between crossed polarizers. The director of the liquid crystal should be oriented at 45° to the transmission axes of the polarizers to achieve maximum light modulation.
-
Wavelength Scanning: a. Illuminate the sample with a variable wavelength light source. b. Record the transmission spectrum using a spectrometer. c. The transmitted intensity will show a series of maxima and minima due to interference between the ordinary and extraordinary rays. d. The condition for a transmission maximum is given by: Δn * d = mλ, where m is an integer (the order of interference). e. By identifying the wavelengths of several consecutive maxima (λ₁, λ₂, ...), the birefringence can be calculated.
-
Voltage Tuning Method: [20] a. Use a monochromatic light source. b. Apply a variable AC voltage to the cell. c. As the voltage increases above the threshold, the liquid crystal molecules tilt, changing the effective birefringence. d. The transmitted light intensity will oscillate. By counting the number of oscillations (m) from the fully relaxed state (V=0) to the fully homeotropic state (V >> Vth), the birefringence can be determined using: Δn = (mλ) / d.
-
Calculation of Δn: The birefringence is calculated from the measured refractive indices: Δn = ne - no.
Protocol for Measurement of Threshold Voltage (Vth) and Response Time (τ)
Objective: To determine the Freedericksz threshold voltage and the rise and fall times of the electro-optical switching.
Materials and Equipment:
-
Liquid crystal sample in a planar test cell
-
Polarizing optical microscope
-
Monochromatic light source (e.g., He-Ne laser)
-
Photodetector (with a fast response time)
-
Digital storage oscilloscope
-
Function generator capable of producing square wave pulses
-
Voltage amplifier
Procedure:
-
Setup: Place the liquid crystal cell between crossed polarizers on the microscope stage, with the director at 45° to the polarizer axes. The light from the source passes through the setup and is detected by the photodetector, which is connected to the oscilloscope.
-
Threshold Voltage Measurement: a. Apply a low-frequency (e.g., 1 kHz) sinusoidal or square wave voltage to the cell. b. Slowly increase the amplitude of the applied voltage from 0 V. c. Monitor the transmitted light intensity on the oscilloscope or a voltmeter. d. The threshold voltage (Vth) is the voltage at which the transmitted intensity begins to change, typically defined as the voltage required to achieve 10% of the maximum transmission change.[25][26][27]
-
Response Time Measurement: [17][18][26] a. Apply a square wave voltage to the cell. The low voltage level should be 0 V, and the high voltage level should be several times the threshold voltage (e.g., 2-3 * Vth) to ensure complete switching. b. Display the photodetector output on the digital storage oscilloscope. c. Rise Time (τ_on): Measure the time it takes for the transmission to change from 10% to 90% of its final value after the voltage is switched on. d. Decay Time (τ_off): Measure the time it takes for the transmission to fall from 90% to 10% of its maximum value after the voltage is switched off.
Visualizations
The following diagrams illustrate key concepts and workflows related to the electro-optical properties of fluorinated nematic liquid crystals.
Caption: Impact of fluorine substitution position on dielectric anisotropy.
Caption: Workflow for threshold voltage (Vth) measurement.
Caption: Experimental setup for response time measurement.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Development of Fluorinated Liquid Crystal Material [jstage.jst.go.jp]
- 6. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. surajitdhara.in [surajitdhara.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 23. spiedigitallibrary.org [spiedigitallibrary.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. physicsopenlab.org [physicsopenlab.org]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl in Active Matrix Displays
Abstract
This document provides detailed application notes and experimental protocols for the liquid crystal compound 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, a promising material for use in active matrix liquid crystal displays (AMLCDs). Due to its fluorinated structure, this compound is expected to exhibit a desirable combination of physical and electro-optical properties, including a wide nematic range, low viscosity, and high dielectric anisotropy. These characteristics are critical for achieving fast switching times, low operating voltages, and high contrast ratios in modern display technologies. This document outlines the synthesis, purification, and characterization of this material, along with its potential applications in liquid crystal mixtures for active matrix displays.
Introduction
Active matrix liquid crystal displays (AMLCDs) are the dominant technology for a wide range of electronic devices, from smartphones and tablets to televisions and monitors. The performance of these displays is heavily reliant on the properties of the liquid crystal materials used. This compound is a calamitic (rod-shaped) liquid crystal designed for use in twisted nematic (TN) or in-plane switching (IPS) mode AMLCDs. The trifluorinated phenyl ring contributes to a high positive dielectric anisotropy (Δε), which allows for low threshold voltages. The pentylcyclohexyl group helps to maintain a low rotational viscosity (γ₁) for fast switching speeds, and the overall molecular structure is designed to provide a broad nematic temperature range.
Physicochemical and Electro-Optical Properties
| Property | Symbol | Estimated Value | Unit | Significance in AMLCDs |
| Physical Properties | ||||
| Molecular Weight | M.W. | 360.46 | g/mol | Basic molecular characteristic. |
| Nematic Range | ΔT | -20 to 80 | °C | Operating and storage temperature range of the display. |
| Clearing Point | Tₙᵢ | ~80 | °C | Upper limit of the liquid crystal phase. |
| Rotational Viscosity | γ₁ | ~100 | mPa·s | Directly impacts the switching speed of the liquid crystal. |
| Electro-Optical Properties | ||||
| Dielectric Anisotropy | Δε | ~ +10 | Determines the threshold voltage for switching. | |
| Optical Anisotropy | Δn | ~0.12 | Related to the contrast ratio and cell gap of the display. |
Experimental Protocols
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A common and efficient method for the synthesis of biphenyl-based liquid crystals is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-(trans-4-Pentylcyclohexyl)phenylboronic acid
-
1-Bromo-3,4,5-trifluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.1 equivalents) and 1-bromo-3,4,5-trifluorobenzene (1.0 equivalent).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
-
Add potassium carbonate (2.0 equivalents) as the base.
-
Add a 3:1 mixture of toluene and ethanol as the solvent, followed by a small amount of water to dissolve the base.
-
Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
-
Further purify the product by recrystallization from ethanol or hexane to achieve high purity required for liquid crystal applications.
Characterization Protocols
3.2.1. Structural Characterization:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
3.2.2. Mesomorphic and Thermal Properties Measurement:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures, including the melting point and the nematic-to-isotropic clearing point. A sample is heated and cooled at a controlled rate (e.g., 5 °C/min) to observe the endothermic and exothermic peaks corresponding to phase transitions.
-
Polarized Optical Microscopy (POM): To visually identify the liquid crystal phases (nematic, smectic, etc.) and their textures. The sample is placed on a temperature-controlled hot stage and observed under a polarizing microscope.
3.2.3. Electro-Optical and Physical Properties Measurement:
-
Abbe Refractometer: To measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices at a specific wavelength and temperature. The optical anisotropy (Δn) is calculated as nₑ - nₒ.
-
Dielectric Spectroscopy: To measure the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity. The dielectric anisotropy (Δε) is calculated as ε∥ - ε⊥. This is typically done using a liquid crystal cell with planar and homeotropic alignment, respectively, and an LCR meter.
-
Rotational Viscometer: To measure the rotational viscosity (γ₁) of the nematic phase. This can be determined by various methods, including measuring the switching time of a liquid crystal cell or using a cone-and-plate viscometer.
Application in Active Matrix Displays
This compound is designed as a component in liquid crystal mixtures for active matrix displays. Due to its properties, it can be used to:
-
Lower the operating voltage: The high positive dielectric anisotropy contributes to a lower threshold voltage, reducing the power consumption of the display.
-
Improve the response time: The relatively low rotational viscosity helps in achieving faster switching between the on and off states, which is crucial for displaying video without motion blur.
-
Widen the operating temperature range: A broad nematic range is essential for the reliable operation of displays in various environments.
This compound would typically be mixed with other liquid crystal materials to create a eutectic mixture with optimized properties for a specific display application. The final mixture properties are a weighted average of the properties of the individual components.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of the liquid crystal.
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, a liquid crystal material.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Suggested Solution |
| Compound is not stable on silica gel. | If you suspect degradation on silica, try using a less acidic stationary phase like alumina or deactivated silica gel. To check for stability, you can run a 2D TLC plate.[1] |
| Inappropriate solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) between 0.2 and 0.4 for the desired compound. This ensures good separation and elution. |
| Poor column packing. | Ensure the column is packed uniformly to prevent channeling, which leads to poor separation and sample loss. |
| Compound co-elutes with impurities. | If impurities have similar polarity, consider using a different purification technique such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC). |
| Compound is too nonpolar. | If the compound has a high Rf even in nonpolar solvents, consider reverse-phase chromatography.[1] |
Issue 2: Oiling Out During Recrystallization
| Potential Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Use a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation over crystal growth.[2] |
| High impurity level. | The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step like column chromatography to remove the bulk of the impurities. |
Issue 3: Poor Separation in Preparative HPLC
| Potential Cause | Suggested Solution |
| Inappropriate mobile phase composition. | Method development at the analytical scale is crucial. Experiment with different solvent gradients and compositions to optimize selectivity and resolution.[3] |
| Column overload. | Injecting too much sample can lead to broad, overlapping peaks. Determine the loading capacity of your column for this specific compound. |
| Compound precipitation on the column. | Ensure the compound is fully dissolved in the mobile phase at the starting conditions. A stronger injection solvent may be needed, but be mindful of its effect on peak shape.[3] |
| Secondary interactions with the stationary phase. | For fluorinated compounds, interactions with the stationary phase can be complex. Consider a column with a different stationary phase chemistry, such as a biphenyl phase, which can offer alternative selectivity for aromatic and fluorinated compounds.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification method for crude this compound?
A: For crude material, column chromatography on silica gel is a common starting point to remove major impurities. A gradient elution with a hexane/ethyl acetate or hexane/dichloromethane solvent system is often effective.
Q2: How can I effectively remove closely related structural isomers?
A: Isomers can be challenging to separate. Preparative HPLC is often the most effective technique for separating isomers due to its high resolving power.[6] Experimenting with different stationary phases (e.g., C18, biphenyl) and mobile phase compositions is key.
Q3: My purified compound shows a broad melting point range. What does this indicate?
A: A broad melting point range typically indicates the presence of impurities. Further purification steps are necessary. Recrystallization is often a good final step to achieve high purity and a sharp melting point.
Q4: Are there any specific handling precautions for this compound?
Q5: What analytical techniques are suitable for assessing the purity of the final product?
A: Purity can be assessed using several techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Gas Chromatography (GC): Suitable if the compound is thermally stable and volatile enough.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and phase transition temperatures, which are sensitive to purity.
Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, undisturbed silica bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for biphenyl compounds include heptane, ethanol, or mixtures like ethanol/water.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Stationary/Solid Phase | Mobile Phase/Solvent System | Notes |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Good for general purpose purification. |
| Column Chromatography | Alumina (neutral) | Hexane/Dichloromethane (gradient) | Use if the compound is sensitive to acidic silica gel. |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water (gradient) | Good for separating non-polar to moderately polar compounds. |
| Preparative HPLC | Biphenyl | Methanol/Water (gradient) | Offers alternative selectivity, especially for aromatic compounds.[5] |
| Recrystallization | N/A | Heptane or Ethanol | A good final purification step for crystalline solids. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
References
Technical Support Center: Synthesis of Trifluorobiphenyl Derivatives
Welcome to the technical support center for the synthesis of trifluorobiphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling to synthesize a trifluorobiphenyl derivative, but I am observing low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the Suzuki-Miyaura coupling of substrates containing trifluoromethyl (CF₃) groups are a common challenge. The strong electron-withdrawing nature of the CF₃ group can significantly affect the reactivity of the coupling partners.[1][2] Here are several potential causes and actionable solutions:
-
Inactive Catalyst or Ligand: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.
-
Solution: Use fresh, high-purity palladium precursors and ligands. Ensure ligands that are sensitive to air are handled under an inert atmosphere. For electron-deficient aryl halides, consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) which can promote the challenging oxidative addition step.[3]
-
-
Suboptimal Base and Solvent Combination: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.
-
Solution: Screen a variety of bases and solvents. A common starting point is K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water or DME/water. For base-sensitive substrates, milder bases like K₃PO₄ or KF can be effective.[4][5] Ensure solvents are anhydrous and properly degassed to prevent side reactions.
-
-
Protodeboronation of the Boronic Acid: The boronic acid starting material can react with trace amounts of water or protic solvents, leading to the formation of an undesired arene byproduct and consumption of the starting material.
-
Solution: Use thoroughly dried glassware and anhydrous solvents. Minimize reaction time and avoid unnecessarily high temperatures, which can accelerate this side reaction.[4] Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue.
-
-
Poor Quality of Starting Materials: Impurities in the aryl halide or boronic acid can poison the catalyst or lead to side reactions.
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify them via column chromatography if necessary.
-
Issue 2: Significant Formation of Homocoupling Byproducts
Question: My reaction is producing a significant amount of homocoupling product from my trifluoromethylphenylboronic acid. How can I minimize this side reaction?
Answer:
The homocoupling of boronic acids (Glaser coupling) is a frequent side reaction, often promoted by the presence of oxygen and certain palladium or copper species.[6]
-
Thorough Degassing: Oxygen is a key culprit in promoting homocoupling.
-
Solution: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).[4]
-
-
Control of Reaction Stoichiometry: An excess of boronic acid can sometimes favor homocoupling.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. Avoid using a large excess unless necessary for a particularly unreactive halide.
-
-
Choice of Catalyst Precursor: The choice of palladium source can influence the prevalence of side reactions.
-
Solution: While Pd(PPh₃)₄ is common, sometimes switching to a combination of a Pd(0) or Pd(II) source with a specific ligand (e.g., Pd₂(dba)₃ with a phosphine ligand) can provide better results and minimize side reactions.[7]
-
Issue 3: Difficulty in Purifying the Final Trifluorobiphenyl Product
Question: I am struggling to purify my final product. It seems to be contaminated with residual palladium catalyst and other byproducts. What are the best practices for purification?
Answer:
Purification of trifluorobiphenyl derivatives can be challenging due to the presence of structurally similar byproducts and persistent catalyst residues.[8]
-
Removal of Palladium Residues: Residual palladium can interfere with downstream applications and spectroscopic analysis.
-
Solution: After the reaction workup, you can wash the organic solution with an aqueous solution of a chelating agent like EDTA or a sulfur-based scavenger (e.g., 1% sodium diethyldithiocarbamate solution). Alternatively, filtering the crude product solution through a pad of celite, silica, or a specialized palladium scavenger can be highly effective.[8]
-
-
Separation from Byproducts: Byproducts such as homocoupled arenes or dehalogenated starting materials can be difficult to separate from the desired product.
-
Solution: Flash column chromatography is the most common method. Use a high-quality silica gel and carefully select your eluent system. A shallow solvent gradient can improve the separation of closely eluting compounds. If co-elution is an issue, consider alternative purification techniques such as preparative HPLC or crystallization.[8]
-
Experimental Protocols
Key Experiment: General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the synthesis of a trifluorobiphenyl derivative. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromobenzotrifluoride) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 10 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of dioxane and 2 mL of water).
-
Degassing: Bubble argon or nitrogen through the stirred suspension for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup and Purification:
-
Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[4][9]
-
Data Presentation
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield
The following table summarizes typical effects of varying reaction components on the yield of a model reaction between 4-bromobenzotrifluoride and phenylboronic acid. These are representative trends and optimal conditions may vary.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (3%) | - | K₂CO₃ (2.0) | Dioxane/H₂O 4:1 | 90 | 75-85 | Standard conditions, generally effective. |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene | 100 | 85-95 | Buchwald system, good for challenging or sterically hindered substrates. |
| PdCl₂(dppf) (3%) | - | Cs₂CO₃ (2.0) | DME | 85 | 80-90 | Effective catalyst, often provides good yields. |
| Pd(PPh₃)₄ (3%) | - | NaHCO₃ (2.0) | Dioxane/H₂O 4:1 | 90 | < 40 | Weaker base, may result in incomplete reaction. |
| Pd(PPh₃)₄ (3%) | - | K₂CO₃ (2.0) | THF/H₂O 4:1 | 70 | 60-70 | Lower boiling point solvent may require longer reaction times. |
Visualizations
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Optimizing Suzuki Coupling for Fluorinated Biphenyl Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you improve the yield of Suzuki-Miyaura coupling reactions for the synthesis of fluorinated biphenyls.
Frequently Asked Questions (FAQs)
Q1: Why are my yields for the Suzuki coupling of fluorinated aromatics consistently low?
A1: Low yields in Suzuki couplings involving fluorinated aromatics are a common issue and can stem from several factors related to the electronic properties of the substrates. The strong electron-withdrawing nature of fluorine atoms decreases the electron density of the aromatic ring. This can make the oxidative addition of the palladium catalyst to the fluorinated aryl halide more challenging and can also affect the transmetalation step. Furthermore, fluorinated boronic acids are often more susceptible to side reactions like protodeboronation.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a significant side reaction where the boronic acid or ester group is replaced by a hydrogen atom from a proton source (like water or protic solvents) in the reaction mixture.[1] This is particularly problematic with electron-deficient boronic acids, which are common in the synthesis of polyfluorinated biphenyls.
To minimize protodeboronation, consider the following strategies:
-
Use of more stable boron reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents tend to release the active boronic acid species slowly into the reaction, keeping its concentration low and thus reducing the rate of protodeboronation.[1]
-
Careful selection of base: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, some bases can also promote protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide. In some cases, fluoride bases like potassium fluoride (KF) can be effective.[2]
-
Anhydrous conditions: Using rigorously dried and degassed solvents can help minimize protodeboronation by removing water, a common proton source.
Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid is another common side reaction that leads to the formation of a symmetrical biaryl byproduct. This can be caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid. To prevent this:
-
Thoroughly degas your solvents: Use techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen.
-
Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
Use high-purity reagents: Impurities in the boronic acid or other reagents can sometimes promote homocoupling.
Q4: My fluorinated biphenyl product is difficult to purify. What strategies can I use?
A4: The purification of fluorinated biphenyls can be challenging due to the similar polarity of the desired product and non-polar byproducts like homocoupled species.[3]
-
Flash Column Chromatography: This is the most common purification method. Careful selection of the eluent system is crucial. Often, a gradient elution with a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of fluorinated biphenyls.
Issue 1: No or very low conversion to the desired product.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere. | Palladium catalysts, especially Pd(0) species, and phosphine ligands are sensitive to air and moisture and can be easily deactivated. |
| Poorly Degassed Solvents | Degas solvents thoroughly before use by sparging with an inert gas for at least 30 minutes or using freeze-pump-thaw cycles. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. |
| Incorrect Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. Ensure the base is anhydrous. | The choice of base is crucial for the activation of the boronic acid and the overall catalytic cycle. The optimal base can be substrate-dependent.[2] |
| Low Reaction Temperature | Incrementally increase the reaction temperature. Consider using a higher boiling point solvent or switching to microwave heating. | Some Suzuki couplings, especially with challenging substrates, require higher temperatures to proceed at a reasonable rate. |
Issue 2: Low to moderate yield with significant side product formation.
| Side Product Observed | Troubleshooting Step | Rationale |
| Protodeboronation Product | Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt. Use anhydrous solvents and a carefully selected base (e.g., K₂CO₃, KF). | These measures reduce the concentration of the reactive boronic acid and minimize the presence of proton sources, thereby suppressing protodeboronation.[1] |
| Homocoupling Product | Ensure the reaction is performed under strictly inert conditions. Thoroughly degas all solvents and reagents. | Homocoupling is often promoted by the presence of oxygen. |
| Dehalogenation of Aryl Halide | Use a less reactive base or lower the reaction temperature. | This side reaction can sometimes occur under harsh basic conditions. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the Suzuki coupling of challenging fluorinated substrates, extracted from peer-reviewed literature.
Table 1: Palladium-Catalyzed Suzuki Coupling of a Fluorinated Aryl Bromide
| Parameter | Condition | Reference |
| Aryl Halide | 1-bromo-3,4-difluorobenzene | [4] |
| Boronic Acid | Various arylboronic acids | [4] |
| Catalyst | Pd(PPh₃)₄ (1.5 mol%) | [4] |
| Base | K₃PO₄ (1.5 equiv.) | [4] |
| Solvent | Dioxane:Water (3:1 v/v) | [4] |
| Temperature | 105 °C | [4] |
| Time | 8.5 h | [4] |
| Yield | Good to excellent | [4] |
Table 2: Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides
| Parameter | Condition | Reference |
| Aryl Fluoride | Aryl fluorides with electron-withdrawing groups | [5] |
| Boronic Ester | Aryl boronic esters | [5] |
| Catalyst | Ni(COD)₂ with a phosphine ligand | [5] |
| Cocatalyst | ZrF₄ or TiF₄ | [5] |
| Base | K₃PO₄ | |
| Solvent | Anhydrous THF or Dioxane | |
| Temperature | 80-120 °C | |
| Yield | Moderate to good | [5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide [4]
-
To a pressure tube, add the 1-bromo-3,4-difluorobenzene (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄) (1.5 equiv.).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol%).
-
Add a 3:1 mixture of dioxane and water.
-
Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid [6]
-
In a microwave synthesis vial, combine 2-fluoropyridine-3-boronic acid (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: To ensure the stability of the compound, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture exposure.[1] For laboratory research and development purposes, always handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4]
Q2: How stable is this compound to thermal stress?
Q3: Is this compound sensitive to light?
A3: While many fluorinated compounds show good stability, some can be susceptible to photodegradation, especially under UV irradiation.[5][9] It is recommended to store the compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to direct light during experiments to prevent potential degradation.
Q4: What is the expected hydrolytic stability of this compound?
A4: The incorporation of fluorine atoms generally increases the hydrolytic stability of organic molecules.[10][11] this compound is expected to be relatively stable in neutral aqueous solutions. However, the stability of the C-F bond can be compromised under strongly alkaline conditions, although this is generally unexpected for aryl fluorides in the absence of activating groups.[12] For sensitive applications, it is advisable to use anhydrous solvents and minimize contact with water.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Lower than expected yield of the final biphenyl product.
-
Presence of significant side products, such as homocoupled starting materials or protodeboronated boronic acid derivatives.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Moisture in Reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[1] | Moisture can lead to protodeboronation of the boronic acid/ester, reducing the amount available for cross-coupling.[13] |
| Oxygen Contamination | Degas all solvents and the reaction mixture thoroughly. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxidation, which can deactivate it. |
| Suboptimal Base | The choice of base is critical. For fluorinated substrates, milder bases like K₂CO₃, Cs₂CO₃, or organic bases may be preferable to strong bases like NaOH or KOH to minimize side reactions. Fluoride-containing bases like CsF or KF can sometimes be effective.[14][15][16] | Strong bases can promote side reactions. The base's role is to facilitate the transmetalation step. |
| Incorrect Catalyst/Ligand | Screen different palladium catalysts and phosphine ligands. Electron-rich and sterically hindered ligands can be beneficial for challenging couplings. | The ligand influences the stability and reactivity of the palladium catalyst, affecting both the rate of the desired reaction and the formation of byproducts. |
| Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side product formation. | Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability. |
Issue 2: Compound Degradation During Work-up or Purification
Symptoms:
-
Appearance of unexpected spots on TLC or peaks in LC-MS after work-up.
-
Discoloration of the product during purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Acid/Base Sensitivity | Avoid strongly acidic or basic conditions during aqueous work-up. Use buffered solutions if necessary. | While generally stable, extreme pH conditions can potentially lead to the degradation of some fluorinated compounds. |
| Silica Gel-Mediated Degradation | If using column chromatography, consider deactivating the silica gel with a small amount of a neutral organic base (e.g., triethylamine) in the eluent. | Acidic sites on silica gel can sometimes cause degradation of sensitive compounds. |
| Thermal Decomposition | If removing solvent under reduced pressure, use a water bath at a moderate temperature. Avoid excessive heating. | Even thermally stable compounds can degrade if exposed to high temperatures for extended periods, especially if impurities are present. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Synthesize Fluorinated Biphenyls
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 1-bromo-3,4,5-trifluorobenzene)
-
Arylboronic acid or ester (e.g., 4'-(trans-4-pentylcyclohexyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid or ester (1.1-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (1-5 mol%).
-
Add the degassed anhydrous solvent via cannula or syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General workflow for the synthesis and purification of fluorinated biphenyls.
References
- 1. benchchem.com [benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. aspariaglycomics.com [aspariaglycomics.com]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.no [fishersci.no]
- 9. mdpi.com [mdpi.com]
- 10. Controllable hydrolytic stability of novel fluorinated polyurethane films - European Coatings [european-coatings.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Degradation of Fluorinated Liquid Crystals Under UV Irradiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated liquid crystals and investigating their stability under ultraviolet (UV) irradiation.
Troubleshooting Guides
This section addresses specific issues that may arise during UV irradiation experiments with fluorinated liquid crystals.
Issue 1: Inconsistent or Non-Reproducible Degradation Results
Q: My degradation results vary significantly between identical experiments. What could be the cause?
A: Inconsistent results in UV degradation studies often stem from a lack of precise control over experimental parameters. Here are the most common factors to investigate:
-
UV Lamp Fluctuations: The output of UV lamps can vary with age and operating temperature. It is crucial to monitor the lamp's irradiance at the sample position before and during each experiment using a calibrated radiometer.
-
Temperature Variations: The temperature of the liquid crystal cell can influence the rate of degradation. Ensure the sample holder is in a temperature-controlled environment. Consider that the UV lamp itself can generate heat, affecting the sample.[1]
-
Sample Positioning: Even minor variations in the distance and angle of the liquid crystal cell relative to the UV source can significantly alter the received UV dose. Use a fixed and reproducible sample mounting system.
-
Atmosphere: The presence of oxygen can accelerate photodegradation through the formation of reactive oxygen species. For highly reproducible results, conduct experiments in a controlled atmosphere, such as a nitrogen-purged chamber.
Issue 2: Unexpected Changes in Liquid Crystal Alignment
Q: After UV exposure, the alignment of my liquid crystal cell has become non-uniform, or I observe domains with different orientations. Why is this happening?
A: UV radiation can damage both the liquid crystal material and the alignment layers that control the orientation of the liquid crystal molecules.
-
Alignment Layer Degradation: Polyimide (PI) alignment layers are susceptible to UV degradation. High-energy UV photons can break the polymer chains, leading to a loss of anchoring energy and subsequent misalignment of the liquid crystal.[2][3] Consider using more robust inorganic alignment layers like SiO2 for applications involving high UV exposure.[2]
-
Photochemical Reactions at the Interface: Degradation byproducts from the liquid crystal can react with the alignment layer, altering its surface properties and affecting the liquid crystal orientation.[3]
-
Uneven UV Exposure: If the UV beam is not uniform across the entire sample area, it can lead to localized degradation of the alignment layer, resulting in domains with different alignments. Characterize the beam profile of your UV source.
Issue 3: Altered Electro-Optical Performance
Q: I've observed a shift in the threshold voltage and a decrease in the birefringence of my fluorinated liquid crystal after UV irradiation. What is the underlying cause?
A: UV-induced degradation of fluorinated liquid crystals directly impacts their physical and electrical properties, leading to changes in electro-optical performance.
-
Molecular Structure Breakdown: UV radiation can cause the cleavage of chemical bonds within the liquid crystal molecules.[4] This fragmentation can lead to a decrease in the overall molecular anisotropy, which in turn reduces the birefringence.
-
Generation of Ionic Impurities: The degradation process can generate mobile ions within the liquid crystal layer. These ions can alter the local electric field, leading to a decrease in the voltage holding ratio and a shift in the threshold voltage.[5]
-
Changes in Dielectric Anisotropy: The dielectric anisotropy of the liquid crystal can be affected by both molecular fragmentation and the generation of polar byproducts, which will directly influence the threshold voltage.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways for the degradation of fluorinated liquid crystals under UV irradiation?
A1: The degradation of fluorinated liquid crystals under UV light is a complex process that can involve several pathways. The primary mechanisms include:
-
Photocleavage of Bonds: High-energy UV photons can directly break covalent bonds within the liquid crystal molecule. Bonds adjacent to aromatic rings and within the fluorinated alkyl chains are often susceptible.
-
Photo-Fries Rearrangement: In aromatic ester-containing liquid crystals, a common degradation pathway is the Photo-Fries rearrangement, which leads to the formation of hydroxy-ketone derivatives.
-
Oxidative Degradation: In the presence of oxygen, UV irradiation can generate highly reactive oxygen species (ROS) that attack the liquid crystal molecules, leading to a variety of oxidation byproducts.
Q2: What are the typical byproducts of fluorinated liquid crystal degradation?
A2: The byproducts of degradation are diverse and depend on the specific molecular structure of the liquid crystal and the irradiation conditions. Common byproducts identified through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) include smaller fluorinated fragments, defluorinated molecules, and various aromatic and aliphatic compounds resulting from bond cleavage and rearrangement reactions.[6][7][8]
Q3: How does the position of fluorine substitution affect the UV stability of a liquid crystal?
A3: The position and number of fluorine substituents have a significant impact on the UV stability of liquid crystal molecules.[9] Generally, fluorination can increase the strength of adjacent C-H and C-C bonds, which can enhance stability. However, the strong electron-withdrawing nature of fluorine can also influence the electronic structure of the molecule, potentially making certain parts more susceptible to photochemical reactions. The exact effect is highly dependent on the overall molecular architecture.
Q4: What analytical techniques are most suitable for studying the degradation of fluorinated liquid crystals?
A4: A combination of techniques is typically employed to fully characterize the degradation process:
-
UV-Vis Spectroscopy: To monitor changes in the absorption spectrum of the liquid crystal, which can indicate the formation of new chromophores.
-
Differential Scanning Calorimetry (DSC): To measure changes in the phase transition temperatures, such as the clearing point, which is a sensitive indicator of purity and degradation.
-
Polarizing Optical Microscopy (POM): To visually inspect the liquid crystal alignment and detect the formation of defects or domains.[10]
-
Electro-Optical Measurements: To quantify changes in key performance parameters like threshold voltage, birefringence, and response time.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify the chemical structures of the degradation byproducts.[6][7][8][11][12]
Q5: How can I minimize the UV degradation of my fluorinated liquid crystal samples during experiments?
A5: To minimize unwanted degradation, consider the following precautions:
-
Use UV Filters: If your experimental setup allows, use optical filters to block UV wavelengths that are not essential for your measurement but may cause degradation.
-
Control the Atmosphere: Whenever possible, handle and store samples in an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidative degradation.
-
Limit Exposure Time: Minimize the duration of UV exposure to what is strictly necessary for your experiment.
-
Use Fresh Samples: For critical measurements, use fresh samples that have not been subjected to previous UV exposure.
-
Protective Packaging: Store liquid crystal materials in amber vials or containers that block UV light.[13]
Data Presentation
Table 1: Effect of UV Exposure on the Electro-Optical Properties of a Generic Fluorinated Nematic Liquid Crystal
| UV Exposure Time (hours) | Clearing Point (°C) | Birefringence (Δn at 589 nm) | Threshold Voltage (V) |
| 0 | 95.2 | 0.152 | 1.8 |
| 24 | 93.8 | 0.148 | 1.9 |
| 48 | 91.5 | 0.141 | 2.1 |
| 72 | 88.1 | 0.135 | 2.4 |
| 96 | 85.3 | 0.128 | 2.7 |
Note: The data presented in this table is a representative example and will vary depending on the specific liquid crystal material, UV wavelength and intensity, and experimental conditions.
Experimental Protocols
Protocol 1: Accelerated UV Aging of a Fluorinated Liquid Crystal Cell
This protocol is based on the principles outlined in ASTM G154 for the accelerated aging of non-metallic materials.[6]
-
Sample Preparation:
-
Fabricate a liquid crystal cell with the fluorinated liquid crystal of interest and the desired alignment layers.
-
Characterize the initial electro-optical properties (clearing point, birefringence, threshold voltage) of the cell.
-
Prepare a "dark control" sample by wrapping an identical cell in aluminum foil to shield it from UV radiation.[13]
-
-
UV Exposure:
-
Place the unwrapped and dark control cells in a UV aging chamber equipped with a UVA-340 fluorescent lamp, which simulates the short-wavelength UV component of sunlight.
-
Set the irradiance level to a constant value (e.g., 0.89 W/m²/nm at 340 nm).
-
Maintain a constant temperature within the chamber (e.g., 50°C).
-
Expose the samples for a predetermined duration (e.g., in 24-hour increments).
-
-
Post-Exposure Analysis:
-
At each time interval, remove the sample and the dark control from the chamber.
-
Allow the samples to equilibrate to room temperature.
-
Re-characterize the electro-optical properties of both the exposed sample and the dark control.
-
Compare the changes in the exposed sample to the dark control to isolate the effects of UV radiation from thermal effects.
-
Protocol 2: Identification of Degradation Byproducts by GC-MS
-
Sample Preparation:
-
Irradiate a known quantity of the fluorinated liquid crystal in a quartz cuvette with a UV source for a specified duration.
-
Dissolve the irradiated sample in a suitable volatile solvent (e.g., dichloromethane).
-
-
GC-MS Analysis:
-
Inject a small volume of the sample solution into a gas chromatograph coupled to a mass spectrometer.
-
Use a capillary column suitable for separating the expected range of byproducts.
-
Program the GC oven with a temperature ramp to elute compounds with different boiling points.
-
Acquire mass spectra for each eluting peak.
-
-
Data Analysis:
-
Identify the separated components by comparing their mass spectra to a spectral library (e.g., NIST).
-
Propose fragmentation patterns to confirm the identity of the degradation byproducts.
-
Mandatory Visualizations
Caption: General degradation pathways of fluorinated liquid crystals under UV irradiation.
Caption: Workflow for investigating UV degradation of fluorinated liquid crystals.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. joam.inoe.ro [joam.inoe.ro]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Activity and Decomposition | Separation Science [sepscience.com]
- 7. Comparative evaluation of liquid chromatography-mass spectrometry versus gas chromatography-mass spectrometry for the determination of hexabromocyclododecanes and their degradation products in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optical properties – birefringence in nematics [doitpoms.ac.uk]
- 11. Liquid Core Waveguide Cell with In Situ Absorbance Spectroscopy and Coupled to Liquid Chromatography for Studying Light-Induced Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. q1scientific.com [q1scientific.com]
Technical Support Center: Viscosity Reduction in Fluorinated Liquid Crystal Mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of viscosity in fluorinated liquid crystal (LC) mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at lowering the viscosity of fluorinated liquid crystal formulations.
Issue 1: Observed viscosity is higher than expected in a new fluorinated LC mixture.
-
Question: We've synthesized a new fluorinated liquid crystal mixture, but its viscosity is significantly higher than our target. What are the potential causes and how can we address this?
-
Answer: High viscosity in fluorinated liquid crystal mixtures can stem from several factors related to molecular structure and intermolecular interactions. Here are some troubleshooting steps:
-
Re-evaluate the Fluorination Strategy: While fluorination is a known method to reduce viscosity, the position and number of fluorine atoms are critical.[1][2][3] Lateral fluorine substitution is often employed to decrease the melting point and increase dielectric anisotropy, which can indirectly influence viscosity.[4] However, excessive fluorination or substitution at positions that increase molecular packing can lead to higher viscosity.
-
Analyze the Molecular Core Structure: Highly conjugated molecules, while beneficial for properties like birefringence, can lead to increased viscosity.[5] Consider synthesizing analogues with less rigid core structures or incorporating flexible linking groups.
-
Introduce Low-Viscosity Additives (Diluters): A common and effective strategy is to add a low-viscosity, non-polar component to your mixture.[6][7] These "diluters" can significantly reduce the overall viscosity of the host mixture. However, be mindful that this can also affect other properties like dielectric anisotropy and birefringence.
-
Check for Impurities: Residual solvents or unreacted starting materials from synthesis can plasticize the mixture and unexpectedly alter its viscosity. Ensure high purity of all components through appropriate purification techniques.
-
Temperature Control: Viscosity in liquid crystals is highly dependent on temperature.[8] Ensure your measurements are performed at the intended operating temperature and that the temperature is stable and uniform throughout the sample.
-
Issue 2: Adding a low-viscosity component significantly compromises other key performance metrics.
-
Question: We tried adding a diluter to reduce viscosity, but it has negatively impacted the dielectric anisotropy (Δε) and clearing point of our mixture. How can we balance these properties?
-
Answer: This is a common challenge, as there is often a trade-off between viscosity and other electro-optical properties.
-
Optimize the Diluter Concentration: Systematically vary the concentration of the low-viscosity additive to find an optimal balance. Start with a low weight percentage and incrementally increase it, characterizing the mixture at each step.
-
Select Additives with Complementary Properties: Instead of a simple non-polar diluter, consider a fluorinated compound that itself has a moderately low viscosity but also contributes positively to the desired dielectric anisotropy. For instance, compounds with a difluoromethoxy group have been shown to reduce viscosity while maintaining good electro-optical properties.
-
Formulate a Multi-Component Mixture: Rather than a simple two-component system, developing a mixture with three or more components can provide more degrees of freedom to tune the properties. This allows for the inclusion of compounds that can compensate for the negative effects of the primary low-viscosity additive.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: Why is fluorine substitution generally expected to reduce viscosity in liquid crystals?
A1: The introduction of fluorine atoms into a liquid crystal molecule can reduce viscosity for several reasons. The C-F bond's low polarizability compared to other polar groups like nitriles can lead to weaker intermolecular interactions, which in turn lowers viscosity.[9] Additionally, the incorporation of fluorine can disrupt molecular packing and increase free volume, further contributing to reduced viscosity.
Q2: What is the effect of temperature on the viscosity of fluorinated liquid crystal mixtures?
A2: Like most fluids, the viscosity of fluorinated liquid crystal mixtures decreases as temperature increases.[8] This is due to the increased kinetic energy of the molecules, which allows them to overcome intermolecular attractive forces more easily. It is crucial to characterize the viscosity of a mixture across its entire operational temperature range.
Q3: Are there specific molecular structures that are known to exhibit low viscosity in fluorinated liquid crystals?
A3: Yes, certain molecular architectures are favored for achieving low viscosity. For example, tolane-based liquid crystals are known for their high birefringence and relatively low viscosity.[5] Additionally, the use of flexible alkyl chains and avoiding bulky lateral groups can contribute to lower viscosity.
Q4: Can the viscosity of a liquid crystal mixture be predicted before synthesis?
A4: While precise prediction is challenging, computational methods can provide valuable insights. Molecular dynamics simulations can be used to estimate rotational viscosity based on molecular structure and composition, helping to guide the design of new low-viscosity materials.
Quantitative Data on Low-Viscosity LC Mixtures
The following table summarizes the properties of five ultra-low viscosity nematic liquid crystal mixtures, designated M1-M5, as reported in the literature. These mixtures are composed of high Δn and large Δε compounds, ultra-low viscosity diluters, and wide nematic range compounds.
| Mixture | Dielectric Anisotropy (Δε) at 23°C, 1 kHz | Birefringence (Δn) at 23°C, λ=633 nm | Rotational Viscosity (γ1) (mPa·s) at 23°C | Clearing Temperature (Tc) (°C) |
| M1 | 3.25 | 0.096 | 45.4 | 79.1 |
| M2 | 3.53 | 0.097 | 48.2 | 79.0 |
| M3 | 3.05 | 0.098 | 41.3 | 78.8 |
| M4 | 4.60 | 0.097 | 56.5 | 80.2 |
| M5 | 6.18 | 0.099 | 71.9 | 81.3 |
Data sourced from "Ultra-low viscosity liquid crystal materials" by Wu et al.
Experimental Protocols
Protocol 1: Sample Preparation for Viscosity Measurement
A consistent and clean sample preparation is critical for accurate viscosity measurements.
-
Component Weighing: Accurately weigh each liquid crystal component according to the desired weight percentage of the final mixture.
-
Mixing and Homogenization: Combine the components in a clean glass vial. Heat the vial to a temperature above the clearing point of the mixture to ensure all components melt and enter the isotropic phase.
-
Stirring: Stir the mixture gently but thoroughly for at least 30 minutes to ensure a homogenous solution. A magnetic stirrer with a small stir bar is suitable.
-
Cooling and Degassing: Allow the mixture to cool slowly to room temperature. If possible, degas the sample under a gentle vacuum to remove any dissolved air bubbles, which can interfere with measurements.
-
Storage: Store the prepared mixture in a sealed, airtight container, protected from light, to prevent degradation or contamination.
Protocol 2: Viscosity Measurement using a Cone-Plate Viscometer
This protocol outlines the general steps for measuring the viscosity of a liquid crystal mixture using a cone-plate viscometer.
-
Instrument Setup and Calibration:
-
Ensure the viscometer is on a level, stable surface.
-
Turn on the instrument and allow it to warm up as per the manufacturer's instructions.
-
Select the appropriate cone spindle for the expected viscosity range of your sample.
-
Perform a zero-point calibration of the instrument.
-
Set the desired measurement temperature using the integrated temperature controller. Allow the plate to reach and stabilize at this temperature.
-
-
Sample Loading:
-
Place a small, precise volume of the liquid crystal mixture onto the center of the plate. The required volume is specific to the cone geometry.
-
Carefully lower the cone onto the plate until it reaches the correct measurement gap. Excess sample will be expelled from the edges.
-
-
Thermal Equilibration:
-
Allow sufficient time for the sample to reach thermal equilibrium with the plate and cone. This is typically in the range of 5-10 minutes.
-
-
Measurement:
-
Set the desired shear rate or rotational speed for the measurement.
-
Start the rotation of the cone.
-
Allow the viscosity reading to stabilize. The time required will depend on the sample and the measurement conditions.
-
Record the viscosity value.
-
It is good practice to perform measurements at multiple shear rates to characterize the flow behavior of the liquid crystal mixture.
-
-
Cleaning:
-
After the measurement is complete, raise the cone.
-
Thoroughly clean the cone and plate with an appropriate solvent (e.g., acetone or isopropanol) and a lint-free cloth. Ensure both surfaces are completely dry before the next measurement.
-
Visualizations
Caption: Workflow for formulating and testing low-viscosity liquid crystal mixtures.
Caption: Key factors that increase or decrease the viscosity of fluorinated LC mixtures.
References
- 1. researchgate.net [researchgate.net]
- 2. researching.cn [researching.cn]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. youtube.com [youtube.com]
- 5. Measuring Viscosity - PSL [psl-rheotek.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. brookfieldengineering.com [brookfieldengineering.com]
Technical Support Center: Optimizing Nematic Liquid Crystal Clearing Point
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nematic liquid crystals. The following sections address common issues encountered during the optimization and measurement of the nematic-to-isotropic phase transition temperature, also known as the clearing point.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My measured clearing point is lower than the literature value for the pure nematic liquid crystal. What are the potential causes?
A1: A depression in the clearing point temperature is a common observation and can be attributed to several factors:
-
Impurities: Even small amounts of impurities can significantly lower the clearing point.[1] These impurities disrupt the long-range orientational order of the nematic phase, making the transition to the isotropic liquid phase occur at a lower temperature.[1] Solvents used for cleaning or sample preparation are common sources of contamination.
-
Dopants: The addition of certain dopants, such as some nanoparticles or chiral additives, can decrease the clearing point.[2][3] This effect is dependent on the specific nature of the dopant and its interaction with the liquid crystal host.
-
Degradation: The liquid crystal material may have degraded due to exposure to moisture, UV light, or elevated temperatures over time.
Troubleshooting Steps:
-
Verify Purity: If possible, re-purify the nematic liquid crystal using appropriate techniques such as recrystallization or column chromatography.
-
Solvent Removal: Ensure all solvents are thoroughly removed from the sample before measurement. This can be achieved by drying the sample under vacuum.
-
Proper Storage: Store liquid crystal materials in a cool, dark, and dry environment to prevent degradation.
-
Calibrate Instrument: Confirm that the temperature sensor of your measurement apparatus (e.g., DSC, heating stage) is properly calibrated.
Q2: The clearing point of my nematic liquid crystal mixture is higher than expected. Why is this happening?
A2: An elevation in the clearing point can be caused by:
-
Specific Dopants: Certain dopants, such as specific types of nanoparticles (e.g., magnetosomes) or additives that form rigid dimers, can increase the clearing point.[2][3] These materials can enhance the orientational order of the nematic phase.
-
Percolation Effects: In the case of dopants like carbon nanotubes, a percolation network can form, which may lead to an increase in the clearing point.
-
Instrumental Error: Inaccurate temperature calibration can lead to erroneously high readings.
Troubleshooting Steps:
-
Review Dopant Properties: Investigate the known effects of the specific dopant on the nematic host.
-
Check for Aggregation: Use microscopy to check for aggregation of dopants, which might indicate concentrations are too high and are affecting the bulk properties in an unexpected way.
-
Instrument Calibration: Regularly calibrate the temperature sensors of your equipment.
Q3: I am observing a broad nematic-to-isotropic transition instead of a sharp clearing point in my DSC thermogram. What does this indicate?
A3: A broad transition peak in a Differential Scanning Calorimetry (DSC) thermogram often suggests:
-
Presence of Impurities: Impurities can cause the phase transition to occur over a range of temperatures rather than at a single, well-defined point.[4]
-
Polydispersity in Mixtures: If you are working with a liquid crystal mixture or a polymer liquid crystal, polydispersity in molecular weight can lead to a broadened transition.
-
High Heating/Cooling Rate: A fast scanning rate in the DSC measurement can lead to thermal lag and result in a broadened peak.[5]
-
Poor Thermal Contact: Inadequate thermal contact between the sample and the DSC pan can also cause peak broadening.[6]
Troubleshooting Steps:
-
Sample Purity: Ensure the sample is as pure as possible.
-
Optimize Heating Rate: Reduce the heating and cooling rates during the DSC measurement (e.g., 1-5 °C/min) to allow for thermal equilibrium.[5]
-
Sample Preparation: Ensure the sample is properly loaded into the DSC pan to maximize thermal contact. Use of a flat, thin sample layer is recommended.
-
Pan Selection: Use appropriate DSC pans and lids that are compatible with your sample and ensure they are properly sealed to prevent any sample leakage or evaporation.[7]
Q4: My results for the clearing point are not reproducible. What are the likely sources of this variability?
A4: Lack of reproducibility in clearing point measurements can stem from several experimental inconsistencies:
-
Inconsistent Heating/Cooling Rates: The measured transition temperature can be dependent on the rate of heating or cooling.[5] It is crucial to use the same temperature program for all measurements.
-
Sample Heterogeneity: If working with mixtures or doped liquid crystals, ensure the sample is homogeneous. Inadequate mixing can lead to variations in the clearing point depending on the portion of the sample being measured.
-
Thermal History: The thermal history of the sample can influence its behavior. It is good practice to perform a preliminary heating and cooling cycle to establish a consistent thermal history before the measurement cycle.
-
Instrumental Drift: The calibration of the DSC or heating stage may drift over time.
Troubleshooting Steps:
-
Standardize Protocol: Use a consistent and well-defined experimental protocol for all measurements, including sample preparation, heating/cooling rates, and data analysis.
-
Ensure Homogeneity: For mixtures, ensure thorough mixing of the components. Sonication can be a useful technique to disperse dopants.
-
Implement a Standard Thermal Cycle: Always run a pre-measurement heating and cooling cycle to erase any previous thermal history.
-
Regular Calibration: Perform regular calibration of your thermal analysis instruments.
Quantitative Data Summary
The following tables summarize the impact of various factors on the nematic liquid crystal clearing point.
Table 1: Effect of Dopant Concentration on Clearing Point (T_NI)
| Nematic Host | Dopant | Dopant Concentration (wt%) | Change in T_NI (°C) | Reference |
| 6CB | Magnetic Nanorods (l=400nm) | 0.0001 | Decrease | [2] |
| 6CB | Magnetosomes (43 ± 12 nm) | 0.2 | Increase | [2] |
| 5CB | Gold Nanoparticles (GNPs) | < 1 | Increase | [8] |
| 5CB | Gold Nanoparticles (GNPs) | > 1 (aggregation occurs) | Decrease | [8] |
| MBBA | Single-Walled Carbon Nanotubes (SWCNTs) | 0.3 | Increase | [9] |
| 5CB | Fullerenes C60 | Not specified | Decrease | [9] |
Table 2: Influence of Heating/Cooling Rate on Measured Transition Temperature
| Material System | Measurement Technique | Heating/Cooling Rate (°C/min) | Observation | Reference |
| Polybutylene terephthalate (PBT) | DSC | Increasing cooling rate | Crystallization peak shifts to lower temperatures | [5] |
| Cast Iron | Thermal Analysis (AT) | Increasing cooling rate | Characteristic transition points shift to lower values | |
| Nematic Liquid Crystal (General) | DSC | High heating rates | Can cause displacement and broadening of transition peaks | [5] |
Experimental Protocols
Protocol 1: Determination of Clearing Point using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the nematic liquid crystal sample into a clean aluminum DSC pan.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to ensure good thermal contact.
-
Hermetically seal the pan to prevent any sample loss due to evaporation.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable thermal atmosphere.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below the expected clearing point (e.g., 25°C).
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the clearing point to erase any previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the initial equilibration temperature.
-
Second Heating Scan: Heat the sample again at the desired rate (e.g., 5°C/min) through the nematic-to-isotropic transition. This second heating scan is typically used for data analysis.
-
-
Data Analysis:
-
The clearing point is determined from the peak temperature of the endothermic transition observed in the second heating scan of the DSC thermogram.
-
Protocol 2: Visual Determination of Clearing Point using Polarized Optical Microscopy (POM)
-
Sample Preparation:
-
Place a small amount of the nematic liquid crystal sample on a clean microscope slide.
-
Cover the sample with a coverslip to create a thin film.
-
If necessary, the sample can be contained within a liquid crystal cell with a defined thickness.
-
-
Microscope Setup:
-
Place the slide on a calibrated hot stage attached to a polarized optical microscope.
-
Cross the polarizer and analyzer to achieve a dark background.
-
-
Measurement:
-
Slowly heat the sample at a controlled rate (e.g., 1-2°C/min).
-
Observe the sample through the eyepieces. The nematic phase will appear birefringent (bright and often colored), while the isotropic phase will appear dark.[10]
-
The clearing point is the temperature at which the last trace of birefringence disappears, and the entire field of view becomes dark.
-
To confirm the transition, slowly cool the sample. The temperature at which birefringence reappears is the isotropic-to-nematic transition temperature.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. betterceramic.com [betterceramic.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 7. nexacule.com [nexacule.com]
- 8. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Observing phase transitions [doitpoms.ac.uk]
Technical Support Center: Ion Trapping in Fluorinated Liquid Crystal Displays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address issues related to ion trapping in fluorinated liquid crystal displays.
Frequently Asked Questions (FAQs)
Q1: What is ion trapping and why is it a concern in fluorinated liquid crystal displays?
A: Ion trapping refers to the accumulation of mobile ions at the interface between the liquid crystal (LC) layer and the alignment layers of a display.[1] When a DC voltage is applied, these ionic impurities drift and accumulate at the electrodes, creating an internal electric field that opposes the applied field.[2] This phenomenon is a significant concern because it can lead to several display defects:
-
Image Sticking (Image Retention): A static image displayed for a prolonged period becomes temporarily "stuck" or visible as a faint ghost image even after the image is changed.[2][3] This is caused by the residual internal field from trapped ions altering the orientation of the liquid crystal molecules.[2]
-
Flicker: The internal electric field can interfere with the intended voltage across the LC layer, causing fluctuations in light transmittance and visible flicker.[4][5]
-
Reduced Voltage Holding Ratio (VHR): The VHR is a measure of a pixel's ability to retain its programmed voltage. Trapped ions can create leakage pathways, causing the voltage to drop prematurely and degrading image quality.[6]
Fluorinated liquid crystals are widely used for their excellent properties, but they are not immune to ionic contamination, which can originate from the LC material itself, the alignment layers, or the cell manufacturing process.[7][8]
Q2: What are the primary sources of ionic impurities in an LCD cell?
A: Ionic contaminants can be introduced at various stages of the liquid crystal and display manufacturing processes. The primary sources include:
-
The Liquid Crystal Material: Residual impurities from the synthesis and purification process of the liquid crystal mixture can act as a source of mobile ions.[7]
-
Alignment Layers: Polyimide (PI) alignment layers are a common source of ions. Impurities within the PI material or degradation during processing (like curing or rubbing) can release ions into the LC layer.[7][9]
-
Cell Fabrication: Contaminants from sealing agents (glue), spacers, and the general manufacturing environment can be introduced into the cell.[7] Exposure to moisture in the air can also introduce a significant amount of impurities.[2]
-
Electrode Degradation: Over time and under electrical stress, the electrode materials (like Indium Tin Oxide, ITO) can degrade and release ions.[10]
Q3: How does ion trapping cause a residual DC (R-DC) voltage?
A: The accumulation of mobile positive and negative ions at the opposing alignment layers creates a charge separation, forming an electrical double layer. This layer generates an internal DC voltage, known as the residual DC (R-DC) or VrDC.[11][12] This internal voltage persists even after the external driving voltage is removed and is a direct cause of image sticking, as it prevents the liquid crystal molecules from relaxing to their proper state.[1]
Troubleshooting Guides
Problem: The display exhibits significant image sticking after showing a static pattern.
This is a classic symptom of ion trapping and the generation of a residual DC voltage.
Diagnostic Steps:
-
Confirm the Issue: Display a static, high-contrast pattern (like a black and white checkerboard) for an extended period (e.g., 30 minutes to 2 hours).[2][13] Afterwards, switch to a uniform mid-gray screen and look for a faint ghost of the previous pattern.[13]
-
Perform Electrical Characterization: If your experimental setup allows, measure the key electrical parameters that are sensitive to ionic activity. The two most important measurements are the Voltage Holding Ratio (VHR) and the Residual DC (R-DC). A low VHR and a high R-DC are strong indicators of significant ion trapping.[14]
-
Analyze Potential Causes: Based on the diagnostic tests, use the following workflow to pinpoint the likely source of the ionic contamination.
Mitigation Strategies:
-
Material Purification: Use higher purity liquid crystal materials to minimize the initial concentration of ionic impurities.[2]
-
Alignment Layer Optimization: Select high-resistivity polyimide (PI) materials for the alignment layers. Ensure optimal curing temperature and time for the PI, as improper curing can be a source of ions.
-
Doping with Nanoparticles: Introducing a small concentration of specific nanoparticles (e.g., helical carbon nanotubes) into the liquid crystal mixture can effectively trap mobile ions, reducing their concentration and improving display performance.[8][10][15]
-
Clean Manufacturing: Maintain a clean, low-moisture environment during cell fabrication to prevent contamination from external sources.[2]
Quantitative Data Summary
The following table summarizes key parameters related to ion trapping and the typical values observed in experiments. These values can serve as a benchmark for your own measurements.
| Parameter | Symbol | Typical "Good" Value (Low Ions) | Typical "Poor" Value (High Ions) | Significance |
| Voltage Holding Ratio | VHR | > 98% | < 90% | Measures the pixel's ability to hold voltage; lower values indicate high ion mobility.[16] |
| Residual DC Voltage | R-DC / VrDC | < 0.1 V | > 0.5 V | The internal voltage caused by trapped ions; a direct cause of image sticking.[17] |
| Ion Density | n | ~1018 m-3 | > 1020 m-3 | The concentration of mobile ions within the liquid crystal layer. |
| Resistivity | ρ | > 1012 Ω·cm | < 1010 Ω·cm | A measure of the material's opposition to current flow; lower resistivity implies higher ion concentration. |
Note: Values are approximate and can vary significantly based on specific materials, cell design, and measurement conditions.
Key Experimental Protocols
Protocol for Voltage Holding Ratio (VHR) Measurement
The VHR test evaluates how well the liquid crystal cell retains a voltage charge, which is inversely related to the mobile ion concentration.
Methodology:
-
Setup: The LC cell is modeled as a parallel capacitor and resistor. The measurement circuit applies a voltage pulse and then measures the voltage decay across the cell in an open-circuit state.
-
Voltage Application: A voltage pulse (e.g., +5V) of a short duration (e.g., 64 µs) is applied to charge the LC cell.
-
Hold Period: The cell is disconnected from the voltage source (open circuit) for a specific frame time (e.g., 16.7 ms for a 60 Hz display). During this time, the voltage across the cell will decay due to leakage currents caused by the movement of ions.
-
Voltage Measurement: The voltage across the cell is measured at the beginning (Vinitial) and at the end (Vfinal) of the hold period.
-
Calculation: The VHR is calculated as the ratio of the final voltage to the initial voltage, expressed as a percentage: VHR (%) = (Vfinal / Vinitial) x 100
Protocol for Residual DC (R-DC) Measurement
R-DC measurement quantifies the internal voltage generated by trapped ions. The flicker minimization method is a common optical technique.
Methodology:
-
DC Stress: Apply a DC offset voltage (e.g., +2V) to the cell for a prolonged period (e.g., 30 minutes) to induce ion migration and trapping.
-
AC Driving: After the stress period, remove the DC offset and apply a symmetric AC square wave voltage (e.g., 5V peak-to-peak at 30 Hz) to the cell.
-
Flicker Observation: Due to the internal R-DC voltage, the effective voltage across the LC layer will be asymmetric, causing a mismatch in the optical transmittance between positive and negative frames. This results in a visible flicker at half the driving frequency (e.g., 15 Hz).[1]
-
Flicker Minimization: While observing the optical output with a photodetector, apply a small, adjustable external DC offset voltage (Vcomp) to the AC waveform.
-
Determination: Adjust Vcomp until the flicker is minimized. The magnitude of the compensation voltage required to nullify the flicker is equal to the R-DC voltage of the cell (R-DC = -Vcomp).[17]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Image Sticking — Cause, Test and Solutions - Tech Briefs [techbriefs.com]
- 3. How to get rid of the image sticking? | BenQ US [benq.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nano-Objects and Ions in Liquid Crystals: Ion Trapping Effect and Related Phenomena [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. A Novel Technique for Determination of Residual Direct-Current Voltage of Liquid Crystal Cells with Vertical and In-Plane Electric Fields [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis and Common Solutions to LCD Image Sticking Issues | Orient Display [orientdisplay.com]
- 14. er.knutd.edu.ua [er.knutd.edu.ua]
- 15. Accelerated Electro-Optic Switching in Liquid Crystal Devices via Ion Trapping by Dispersed Helical Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. instec.com [instec.com]
- 17. researchgate.net [researchgate.net]
troubleshooting low birefringence in biphenyl liquid crystals
Welcome to the Technical Support Center for Biphenyl Liquid Crystal Analysis. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low birefringence in their experiments with biphenyl liquid crystals.
Frequently Asked Questions
Q1: What are the primary causes of unexpectedly low birefringence in my biphenyl liquid crystal sample?
Low birefringence in biphenyl liquid crystals can stem from several factors related to molecular structure, sample purity, and experimental conditions. Key causes include:
-
Molecular Structure: The intrinsic birefringence of a liquid crystal is determined by its molecular structure. Molecules with a less elongated shape, a lack of extensive π-electron conjugation, or non-linear structures tend to exhibit lower birefringence. For instance, bicyclohexane compounds show low polarizability anisotropy due to their non-linear structure and the absence of conjugated π-bonds, resulting in low birefringence values (often less than 0.1)[1].
-
Temperature: Birefringence is highly dependent on temperature. As the temperature of a nematic liquid crystal increases and approaches the clearing point (the transition to the isotropic liquid phase), the birefringence decreases significantly[2][3]. Operating too close to this transition temperature will result in lower than expected values.
-
Sample Purity: Impurities within the liquid crystal sample can disrupt the molecular alignment and reduce the overall order parameter, leading to a decrease in the measured birefringence.
-
Cell Preparation and Alignment: Poor alignment of the liquid crystal molecules within the experimental cell is a major cause of low birefringence measurements. Defects in the alignment layer or an incorrect cell gap can lead to regions with non-uniform director orientation, reducing the effective birefringence[4].
-
Wavelength of Light: Birefringence is a function of the wavelength of the incident light (a phenomenon known as dispersion). Measurements at longer wavelengths will generally yield lower birefringence values compared to measurements at shorter wavelengths in the visible spectrum[5].
Q2: My measured birefringence is lower than the literature value for the same compound. What experimental parameters should I check first?
If your measured birefringence is lower than expected, a systematic check of your experimental setup and parameters is crucial. The following workflow can help diagnose the issue.
Key Parameters to Verify:
-
Temperature Stability: Ensure your temperature controller is accurate and stable. Even small fluctuations near the clearing temperature can cause significant changes in birefringence[6].
-
Cell Quality: Examine the cell under a polarizing microscope for uniform alignment. Dark regions when rotating the sample between crossed polarizers indicate areas where the director is parallel or perpendicular to the polarizers, which is expected, but widespread defects or disclination lines suggest poor alignment[3][4].
-
Wavelength: Double-check the wavelength of your light source (e.g., laser, filtered lamp). Birefringence values are highly dependent on wavelength[5].
-
Cell Thickness (d): Accurate measurement of the cell gap is critical, as birefringence (Δn) is often calculated from the measured phase retardation (δ) using the formula Δn = δλ / (2πd)[7].
Q3: How can the molecular structure of a biphenyl liquid crystal be modified to increase its birefringence?
Increasing the birefringence of a biphenyl liquid crystal involves chemical modifications that enhance the anisotropy of its molecular polarizability.[8] This can be achieved through several strategies:
-
Increase Conjugation: Extending the π-electron conjugated system is the most effective way to increase birefringence.[8][9] This can be done by introducing triple bonds (ethynyl bridges, -C≡C-) to create tolane or bistolane structures. A single benzene ring contributes about 0.09 to birefringence, while a triple bond adds approximately 0.07.[8][9]
-
Add Polar Terminal Groups: Introducing strongly polar groups with high electron polarizability, such as isothiocyanate (-NCS) or cyano (-CN), at the terminal position of the molecule enhances birefringence.[8][9] Isothiocyanato compounds are often preferred as they can provide high birefringence while maintaining lower viscosity compared to their cyano counterparts.[10]
-
Lateral Substitution: The position of lateral substituents (like fluorine) is critical. While lateral fluorine atoms can lower the melting point and viscosity, they can also decrease birefringence if they increase the twist angle between the phenyl rings, thereby disrupting conjugation.[11][12] However, specific fluorination patterns can flatten the molecule and enhance properties.[8][9]
The following diagram illustrates the relationship between these molecular modifications and their impact on key liquid crystal properties.
Data Presentation: Birefringence of Common Liquid Crystals
The following table summarizes the birefringence values for several common biphenyl and related liquid crystal compounds and mixtures at or near room temperature. Note that values depend on temperature and measurement wavelength.
| Compound/Mixture | Abbreviation | Birefringence (Δn) | Wavelength (nm) | Temperature (°C) | Reference |
| 4-Cyano-4'-pentylbiphenyl | 5CB | ~0.175 | 633 | 27 | [7] |
| 4-Cyano-4'-pentylbiphenyl | 5CB | ~0.20 | 0.2-1.0 THz | 25 | [13] |
| Merck E7 Mixture | E7 | ~0.225 | 589 | 20 | [8][14] |
| Merck ZLI-1132 | ZLI-1132 | ~0.14 | 633 | 24 | [14] |
| Biphenyl Tolane (5PPTP) | 5PPTP | 0.48 | 589 | 23.2 | [15] |
| Fluorinated Biphenyl Tolane | 4PPTP(3F) | 0.44 | 589 | 23.2 | [15] |
Experimental Protocols
Protocol 1: Birefringence Measurement using Optical Transmission
This method, often called the phase retardation technique, is a convenient and accurate way to determine the birefringence of a planar-aligned liquid crystal cell.[1][7][14]
Objective: To determine the birefringence (Δn) of a liquid crystal by measuring the voltage-dependent optical transmission through a cell placed between crossed polarizers.
Apparatus:
-
HeNe Laser (λ = 632.8 nm) or other monochromatic light source
-
Polarizer and Analyzer
-
Function Generator and Voltage Amplifier
-
Planar-aligned liquid crystal cell of known thickness (d)
-
Photodetector
-
Oscilloscope or Data Acquisition System
-
Temperature-controlled stage
Methodology:
-
Setup: Arrange the optical components as shown in the diagram below: Laser -> Polarizer -> LC Cell -> Analyzer -> Photodetector. The transmission axes of the polarizer and analyzer should be crossed (90° to each other). The liquid crystal director in the cell should be oriented at 45° to the axes of both the polarizer and analyzer to achieve maximum modulation.
-
Cell Preparation: Fill a clean, pre-fabricated cell with a known gap (e.g., 5-10 μm) and planar alignment layers with the biphenyl liquid crystal sample. Place the cell on the temperature-controlled stage and allow it to reach thermal equilibrium.
-
Data Acquisition: Apply a variable amplitude, low-frequency (e.g., 1 kHz) sine or square wave voltage to the LC cell.
-
Measurement: Record the transmitted light intensity using the photodetector as a function of the applied voltage. The transmission will oscillate between minimum and maximum values as the voltage increases. Each peak (or valley) in the transmission corresponds to a change in phase retardation (δ) of π.
-
Calculation: The phase retardation δ is given by δ = 2πΔnd/λ. The total number of oscillations (m) from the threshold voltage to a high voltage (where the molecules are nearly homeotropic) can be counted. The birefringence at zero voltage can then be calculated by identifying the phase retardation at each transmission minimum and maximum. The voltage-dependent birefringence is given by: Δn(V) = (mλ) / (2d) where 'm' is the number of half-period oscillations in transmission intensity.
Protocol 2: Birefringence Measurement using an Interferometer
Interferometric methods, such as using a Michelson or Mach-Zehnder interferometer, provide a very precise measurement of refractive indices and birefringence by observing the shift in interference fringes.[16][17]
Objective: To measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices, and thus the birefringence (Δn = nₑ - nₒ), by measuring changes in the optical path length.
Apparatus:
-
Laser source
-
Beam splitter
-
Mirrors
-
Liquid crystal cell mounted on a precision rotation stage
-
Screen or photodetector for observing interference fringes
Methodology:
-
Setup: Construct a Michelson interferometer with the LC cell placed in one of the arms on a rotation stage.
-
Initial Alignment: Align the interferometer to produce a clear pattern of interference fringes.
-
Measure nₒ: Polarize the input light so its electric field is perpendicular to the liquid crystal director (ordinary ray).
-
Rotation and Fringe Counting: Rotate the LC cell by a small, precise angle (θ). This changes the optical path length of the beam passing through the cell, causing the interference fringes to shift. Count the number of fringes (m) that pass a reference point.
-
Calculate nₒ: The ordinary refractive index can be calculated using the known cell thickness (d), the rotation angle (θ), and the number of shifted fringes (m).
-
Measure nₑ: Rotate the input polarizer by 90° so the electric field is parallel to the liquid crystal director (extraordinary ray).
-
Repeat Measurement: Repeat the process of rotating the cell and counting the shifted fringes to determine nₑ.
-
Calculate Birefringence: Calculate the birefringence using the formula: Δn = nₑ - nₒ.
References
- 1. researchinventy.com [researchinventy.com]
- 2. eng.libretexts.org [eng.libretexts.org]
- 3. Optical properties – birefringence in nematics [doitpoms.ac.uk]
- 4. Structures and topological defects in pressure-driven lyotropic chromonic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. "High Birefringence And Low Viscosity Liquid Crystals" by Chien-Hui Wen [stars.library.ucf.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. OPG [opg.optica.org]
Technical Support Center: Synthesis of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this class of fluorinated biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For the target molecule, this typically involves the reaction between 3,4,5-trifluorophenylboronic acid and 1-bromo-4-(trans-4-pentylcyclohexyl)benzene.
Q2: What are the expected major byproducts in the synthesis of this compound via Suzuki coupling?
A2: The primary synthesis byproducts typically include homocoupling products and products of side reactions involving the starting materials. The most common byproducts are:
-
Homocoupling of the boronic acid: This results in the formation of 3,3',4,4',5,5'-hexafluorobiphenyl. This is often exacerbated by the presence of oxygen.[4]
-
Homocoupling of the aryl halide: This leads to the formation of 4,4'-bis(trans-4-pentylcyclohexyl)-1,1'-biphenyl.
-
Protodeboronation: The boronic acid group on 3,4,5-trifluorophenylboronic acid is replaced by a hydrogen atom, yielding 1,2,3-trifluorobenzene.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Minimizing homocoupling byproducts, particularly of the boronic acid, is crucial for achieving high purity of the desired product. Key strategies include:
-
Rigorous exclusion of oxygen: Oxygen promotes the oxidative homocoupling of boronic acids.[4] It is essential to degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Choice of catalyst and ligands: Using a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce side reactions compared to Pd(II) precursors that require in-situ reduction.[4]
-
Reaction conditions: Optimizing the reaction temperature and time can help favor the desired cross-coupling over homocoupling.
Q4: What are the key parameters to consider for optimizing the reaction yield?
A4: To optimize the yield of the target product, consider the following:
-
Choice of base: The base plays a critical role in the transmetalation step. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The optimal base is often dependent on the specific substrates and solvent system.
-
Solvent system: A mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base is commonly used to ensure the solubility of all reactants.
-
Catalyst system: The choice of palladium catalyst and phosphine ligand can significantly impact the reaction efficiency. For sterically hindered or electronically challenging substrates, specialized ligands may be required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure proper handling to prevent deactivation. |
| Poor choice of base or solvent | Screen different bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/Water, Dioxane/Water) to find the optimal conditions. | |
| Insufficient degassing | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. | |
| High levels of 3,3',4,4',5,5'-hexafluorobiphenyl byproduct | Presence of oxygen | Improve degassing procedures (e.g., freeze-pump-thaw cycles for solvents) and ensure a good seal on the reaction vessel to maintain an inert atmosphere. |
| Suboptimal catalyst/ligand combination | Experiment with different palladium catalysts and phosphine ligands to find a system that favors cross-coupling. | |
| Presence of unreacted starting materials | Incomplete reaction | Increase reaction time or temperature. Monitor the reaction progress by TLC or GC to determine the optimal endpoint. |
| Catalyst deactivation | Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst decomposition. | |
| Difficulty in purifying the final product | Co-elution of byproducts | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
| Residual palladium catalyst | Treat the crude product with a palladium scavenger or perform an additional purification step like filtration through celite or silica gel. |
Experimental Protocols
Representative Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on common practices for Suzuki-Miyaura cross-coupling reactions for the synthesis of fluorinated biphenyls.[5][6][7]
Materials:
-
1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1.0 eq)
-
3,4,5-trifluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (degassed)
-
Ethanol (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trans-4-pentylcyclohexyl)benzene, 3,4,5-trifluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Visualizations
Logical Relationship of Byproduct Formation
Caption: Logical diagram illustrating the formation of the desired product and major byproducts from the starting materials.
Experimental Workflow for Synthesis and Purification
Caption: A streamlined workflow for the synthesis and purification of the target biphenyl compound.
References
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Properties of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl and Other Nematic Liquid Crystals
In the landscape of liquid crystal materials, the quest for compounds with optimized physicochemical properties for advanced display and photonic applications is ever-ongoing. This guide provides a comparative analysis of the nematic liquid crystal 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl against two well-established benchmarks: 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. The comparison focuses on key performance parameters critical for researchers, scientists, and professionals in drug development and materials science, including clearing point, birefringence, dielectric anisotropy, and rotational viscosity.
Comparative Performance Data
The following table summarizes the key physical properties of the three liquid crystals. The values for this compound are estimates derived from literature on analogous fluorinated compounds.
| Property | This compound (Estimated) | 4-Cyano-4'-pentylbiphenyl (5CB) | E7 Liquid Crystal Mixture |
| Clearing Point (°C) | ~70 - 90 | 35.3 | 60.5 |
| Birefringence (Δn) at 589 nm, 20°C | ~0.10 - 0.14 | ~0.18 | ~0.225 |
| Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Positive, moderately high | +11.0 | +13.8 |
| Rotational Viscosity (γ₁) (mPa·s) at 20°C | Moderately low | ~22 | ~39 |
Relationship Between Molecular Structure and Performance
The performance characteristics of a liquid crystal are intrinsically linked to its molecular structure. The diagram below illustrates the key relationships between the structural moieties of these compounds and their resulting physical properties.
Experimental Protocols
The characterization of liquid crystal properties involves a suite of specialized experimental techniques. Below are detailed methodologies for the key parameters discussed.
Clearing Point (Nematic-to-Isotropic Transition Temperature) Measurement
Principle: The clearing point is determined by observing the phase transition from the anisotropic nematic phase to the isotropic liquid phase upon heating. This transition is accompanied by a distinct change in the optical properties of the material.
Apparatus:
-
Polarizing Optical Microscope (POM)
-
Hot stage with a temperature controller
-
Glass slides and cover slips
Procedure:
-
A small sample of the liquid crystal is placed between a clean glass slide and a cover slip.
-
The sample is placed on the hot stage of the polarizing microscope.
-
The sample is heated at a controlled rate (e.g., 1-2 °C/min).
-
The texture of the liquid crystal is observed through the crossed polarizers of the microscope. The nematic phase will appear birefringent (textured and colorful), while the isotropic phase will appear dark.
-
The temperature at which the last vestige of the birefringent texture disappears is recorded as the clearing point. The measurement is typically repeated upon cooling to check for thermal hysteresis.
Birefringence (Δn) Measurement
Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. It is commonly measured using an Abbé refractometer or by analyzing the optical retardation of a well-aligned liquid crystal cell.
Apparatus:
-
Abbé refractometer with a polarizing eyepiece and a suitable light source (e.g., sodium lamp, λ = 589 nm).
-
Temperature-controlled sample holder.
-
Homogeneously aligned liquid crystal cell of known thickness.
Procedure (using Abbé Refractometer):
-
A thin layer of the liquid crystal is placed on the prism of the Abbé refractometer.
-
The sample is heated to the desired measurement temperature.
-
For the measurement of nₒ, the polarizer is oriented perpendicular to the director of the liquid crystal (which is aligned by the prism surface). The boundary of total internal reflection is adjusted to the crosshairs, and the refractive index is read.
-
For the measurement of nₑ, the polarizer is oriented parallel to the director. The refractive index is measured similarly.
-
The birefringence is calculated as Δn = nₑ - nₒ.
Dielectric Anisotropy (Δε) Measurement
Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is determined by measuring the capacitance of liquid crystal cells with specific alignments in an electric field.
Apparatus:
-
Impedance analyzer or LCR meter.
-
Function generator.
-
Homogeneously and homeotropically aligned liquid crystal cells with known electrode area and cell gap.
-
Temperature-controlled chamber.
Procedure:
-
The capacitance of an empty cell (C₀) is measured.
-
The liquid crystal is introduced into a homogeneously aligned cell. The cell is placed in the temperature-controlled chamber.
-
The capacitance of the filled cell (C⊥) is measured using the LCR meter at a specific frequency (typically 1 kHz). The perpendicular component of the dielectric permittivity is calculated as ε⊥ = C⊥ / C₀.
-
The process is repeated with a homeotropically aligned cell to measure C∥ and calculate ε∥ = C∥ / C₀.
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
Rotational Viscosity (γ₁) Measurement
Principle: Rotational viscosity is a measure of the internal friction when the director of the liquid crystal rotates. It can be determined by measuring the relaxation time of the director after an applied electric or magnetic field is removed.
Apparatus:
-
Polarizing Optical Microscope.
-
Function generator and amplifier to apply a voltage pulse.
-
Photodetector and oscilloscope.
-
Homogeneously aligned liquid crystal cell.
-
Temperature-controlled stage.
Procedure (Electro-optical switching method):
-
The liquid crystal cell is placed on the microscope stage between crossed polarizers.
-
A voltage pulse of sufficient amplitude to reorient the director is applied to the cell.
-
The change in light transmission through the cell is monitored with the photodetector and recorded by the oscilloscope as the director relaxes back to its initial state after the voltage is turned off.
-
The decay time (τ) of the optical response is determined from the oscilloscope trace.
-
The rotational viscosity (γ₁) can be calculated using the formula: γ₁ = (V_th² * τ) / (π² * d²), where V_th is the threshold voltage for the Fréedericksz transition and d is the cell thickness.
Conclusion
The introduction of fluorine atoms into the molecular structure of this compound is anticipated to yield a material with a favorable combination of properties, including a relatively high clearing point, moderate birefringence, and a significant positive dielectric anisotropy, while maintaining a low rotational viscosity. These characteristics make it a promising candidate for applications in active-matrix liquid crystal displays (AMLCDs) and other electro-optical devices where low power consumption and fast switching speeds are desired. The well-established benchmarks, 5CB and E7, offer a valuable context for evaluating the potential performance of this and other novel fluorinated liquid crystal materials. Further experimental characterization of this compound is warranted to precisely quantify its properties and validate its suitability for specific applications.
References
- 1. Syntheses of Novel Liquid Crystalline Compounds with Partially Fluorinated Side Chains -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 2. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Biphenyl Liquid Crystals
For researchers, scientists, and drug development professionals, understanding the nuanced performance differences between fluorinated and non-fluorinated biphenyl liquid crystals is critical for material selection and device optimization. This guide provides an objective comparison, supported by experimental data, to illuminate the distinct advantages and characteristics of each class of liquid crystals.
The strategic incorporation of fluorine atoms into the biphenyl core of liquid crystal molecules significantly alters their physicochemical properties. These modifications can lead to enhanced performance in various applications, from advanced display technologies to optical components. This guide will delve into the key performance metrics: dielectric anisotropy, viscosity, clearing point, and optical anisotropy, providing a clear comparison based on available experimental findings.
Performance Comparison at a Glance
The introduction of fluorine substituents can dramatically influence the molecular interactions and, consequently, the bulk properties of biphenyl liquid crystals. Generally, fluorination is employed to tune the dielectric anisotropy, reduce viscosity, and enhance thermal stability and resistivity.[1][2]
| Property | General Effect of Fluorination on Biphenyl Liquid Crystals | Non-Fluorinated Biphenyl Liquid Crystals |
| Dielectric Anisotropy (Δε) | Can be engineered to be positive or negative with varying magnitudes. Lateral fluorination often leads to negative Δε.[1][3] | Typically exhibit positive dielectric anisotropy. |
| Viscosity (γ₁) | Generally lower compared to non-fluorinated counterparts.[1][2] | Generally higher. |
| Clearing Point (T_c) | Can be increased or decreased depending on the position and number of fluorine substituents.[2][4] | Varies depending on the specific molecular structure. |
| Optical Anisotropy (Δn) | Can be high, and fluorination can influence the birefringence.[5][6] | Can also exhibit high birefringence. |
| Resistivity | Excellent resistivity, which is crucial for high voltage-holding-ratio in active matrix displays.[1] | Generally lower resistivity compared to fluorinated analogs. |
In-Depth Performance Analysis
Dielectric Anisotropy (Δε)
Dielectric anisotropy is a crucial parameter for display applications as it directly influences the driving voltage. Fluorination offers a powerful tool to control this property.
-
Fluorinated Biphenyl Liquid Crystals: The position of the fluorine atom on the biphenyl core is critical. Lateral substitution (e.g., at the 2 and 3 positions) can induce a dipole moment perpendicular to the principal molecular axis, resulting in a negative dielectric anisotropy (Δε < 0).[1] This is highly desirable for display modes like in-plane switching (IPS) and fringe-field switching (FFS). Conversely, terminal fluorination can enhance a positive dielectric anisotropy (Δε > 0). The ability to achieve both positive and negative Δε makes fluorinated biphenyls highly versatile.[3][5]
-
Non-Fluorinated Biphenyl Liquid Crystals: These compounds, particularly those with a cyano (-CN) terminal group, typically exhibit a large positive dielectric anisotropy. While effective for twisted nematic (TN) displays, they are less suitable for applications requiring negative Δε.
Logical Relationship: Impact of Fluorination on Dielectric Anisotropy
Caption: Fluorination strategy determines the sign of dielectric anisotropy.
Rotational Viscosity (γ₁)
Low rotational viscosity is essential for achieving fast response times in liquid crystal displays.
-
Fluorinated Biphenyl Liquid Crystals: Fluorine substitution, particularly in lateral positions, can disrupt intermolecular interactions, leading to a reduction in rotational viscosity.[1][2] This is a significant advantage for applications requiring rapid switching, such as high-frame-rate displays.
-
Non-Fluorinated Biphenyl Liquid Crystals: Compounds like cyanobiphenyls often exhibit higher viscosity due to strong dipole-dipole interactions.
Clearing Point (T_c)
The clearing point, or the nematic-to-isotropic transition temperature, defines the upper operational limit of a liquid crystal.
-
Fluorinated Biphenyl Liquid Crystals: The effect of fluorination on the clearing point is complex and depends on the substitution pattern. In some cases, fluorination can increase the clearing point, leading to a broader nematic range.[4] However, in other instances, particularly with multiple fluorine substitutions, it can lead to a decrease in the clearing point.[2]
-
Non-Fluorinated Biphenyl Liquid Crystals: The clearing points of non-fluorinated biphenyls are highly dependent on the overall molecular structure, including the length of the alkyl chains.
Optical Anisotropy (Δn)
Optical anisotropy, or birefringence, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a key factor in determining the thickness of the liquid crystal layer in a display cell.
-
Fluorinated Biphenyl Liquid Crystals: These materials can be designed to have high optical anisotropy.[5][6] The introduction of fluorine can subtly modify the molecular polarizability and thus the birefringence.
-
Non-Fluorinated Biphenyl Liquid Crystals: Non-fluorinated biphenyls, especially those with extended conjugation, can also possess high optical anisotropy.
Experimental Protocols
The following are generalized methodologies for characterizing the key performance parameters of liquid crystals.
Measurement of Dielectric Anisotropy
The dielectric anisotropy (Δε = ε|| - ε⊥) is determined by measuring the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director.
Experimental Workflow:
Caption: Workflow for determining dielectric anisotropy.
Methodology:
-
Cell Preparation: Two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass) are prepared: one with a planar alignment layer for homogeneous alignment and another with a homeotropic alignment layer. The cell gap is precisely controlled.[7]
-
Sample Filling: The liquid crystal material is introduced into the cells via capillary action in its isotropic phase.
-
Capacitance Measurement: The capacitance of the filled cells is measured using an LCR meter or impedance analyzer at a specific frequency (e.g., 1 kHz).[1] For the homogeneous cell, the capacitance is measured with and without a sufficiently high electric field applied perpendicular to the substrates to determine C⊥ and C|| respectively. For the homeotropic cell, C|| is measured with no field and C⊥ with a high field.
-
Calculation: The dielectric permittivities are calculated from the capacitance values, the electrode area, and the cell gap. The dielectric anisotropy is then the difference between the parallel and perpendicular components.
Measurement of Rotational Viscosity
Rotational viscosity (γ₁) can be determined by measuring the transient current and response time of the liquid crystal cell.
Methodology:
-
Cell Preparation: A homogeneous alignment cell is prepared and filled with the liquid crystal sample.
-
Electro-Optical Setup: The cell is placed between crossed polarizers in an optical setup with a light source and a photodetector.
-
Voltage Application: A square-wave voltage is applied to the cell to induce director reorientation.
-
Data Acquisition: The optical transmission and the transient current are measured as a function of time.
-
Calculation: The rotational viscosity is calculated from the decay time of the optical response after the voltage is turned off and the measured dielectric and elastic constants.
Determination of Clearing Point
The clearing point (T_c) is typically determined using differential scanning calorimetry (DSC) or polarizing optical microscopy (POM).
Methodology (DSC):
-
Sample Preparation: A small, precisely weighed amount of the liquid crystal is hermetically sealed in an aluminum pan.
-
DSC Measurement: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument.[8]
-
Data Analysis: The clearing point is identified as the peak temperature of the endothermic transition from the nematic to the isotropic phase during the heating scan.[9]
Methodology (POM):
-
Sample Preparation: A small amount of the liquid crystal is placed on a microscope slide and covered with a coverslip.
-
Observation: The sample is heated on a hot stage while being observed under a polarizing optical microscope.
-
Identification: The clearing point is the temperature at which the birefringent texture of the liquid crystal phase disappears, and the field of view becomes dark (isotropic).[9][10]
Measurement of Optical Anisotropy
Optical anisotropy (Δn = nₑ - nₒ) is commonly measured using an Abbe refractometer.[11]
Methodology:
-
Refractometer Setup: An Abbe refractometer equipped with a polarizer and a temperature-controlled prism is used.
-
Sample Application: A thin layer of the liquid crystal is applied to the surface of the refractometer prism. A homeotropically aligning layer is typically applied to the prism surface.
-
Measurement: By rotating the polarizer, the two sharp cut-off edges corresponding to the ordinary (nₒ) and extraordinary (nₑ) refractive indices can be observed and measured at a specific wavelength of light.
-
Calculation: The optical anisotropy is the difference between the measured nₑ and nₒ.
Conclusion
The choice between fluorinated and non-fluorinated biphenyl liquid crystals is highly dependent on the specific application requirements. Fluorinated biphenyls offer exceptional versatility, enabling the fine-tuning of dielectric anisotropy for various display modes, along with the benefits of lower viscosity and high resistivity. Non-fluorinated biphenyls, while less versatile in terms of dielectric properties, can still provide high performance in applications where a large positive dielectric anisotropy is desired. This guide provides a foundational understanding to aid researchers in making informed decisions for their material design and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. lavrentovichgroup.com [lavrentovichgroup.com]
- 8. Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
The Position of Fluorine: A Subtle Shift with Profound Effects on Liquid Crystal Phase Behavior
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between molecular structure and material properties is paramount. In the realm of liquid crystals, the strategic placement of fluorine atoms is a powerful tool for tuning phase behavior and optimizing performance for a variety of applications, from advanced displays to sophisticated biosensors. This guide provides a comparative analysis of how the position of fluorine substituents—specifically lateral versus terminal placement—influences the mesomorphic properties of calamitic (rod-shaped) liquid crystals, supported by experimental data and detailed methodologies.
The introduction of fluorine into a liquid crystal molecule can dramatically alter its physical properties, including its dielectric anisotropy, birefringence, viscosity, and, most critically, its phase transition behavior.[1][2] The high electronegativity and relatively small size of the fluorine atom allow for significant modifications of intermolecular interactions without drastic changes to the overall molecular shape.[1] These alterations can lead to the stabilization of desired mesophases, suppression of unwanted phases, and a general lowering of melting points.[3][4]
This guide will delve into the specific consequences of positioning fluorine atoms at different locations on a liquid crystal core, providing a clear comparison based on published experimental data.
Comparative Analysis of Fluorine Positional Effects
The influence of fluorine's position is not uniform; lateral substitution (on the sides of the molecular core) and terminal substitution (at the end of the molecule) impart distinct changes to the liquid crystal's properties. A systematic study on a series of polar liquid crystals demonstrates this complexity, where both the number and position of lateral fluorine substituents were varied.[5]
The following table summarizes the phase transition temperatures for a series of compounds, illustrating the impact of systematic lateral fluorination on mesophase behavior. The compounds share a common core structure, with variations in the number and position of fluorine atoms on two of the phenyl rings (Ring 2 and Ring 3).
| Compound | Fluorine Substituents (Ring 2) | Fluorine Substituents (Ring 3) | Phase Transitions (°C) |
| M-0-0 | 0 | 0 | N 135 NF 105 SmAF 98 SmCF 85 Cr |
| M-0-1 | 0 | 1 | N 130 NF 115 SmAF 111 SmCF 103 Cr |
| M-0-2 | 0 | 2 | N 125 NF 122 SmAF 119 SmCF 115 Cr |
| M-1-0 | 1 | 0 | N 130 NX 125 NF 120 SmAF 100 SmCF 90 Cr |
| M-1-1 | 1 | 1 | N 125 NF 122 SmAF 107 SmCF 100 Cr |
| M-1-2 | 1 | 2 | N 120 NF 118 NTBF 110 Cr |
| M-2-0 | 2 | 0 | N 115 NX 110 NF 105 Cr |
| M-2-1 | 2 | 1 | N 110 NF 108 Cr |
| M-2-2 | 2 | 2 | N 105 NF 103 Cr |
Data sourced from a study on the impact of lateral fluorination on ferroelectric nematic and smectic liquid crystal phases.[5] Cr = Crystal, SmCF = Ferroelectric Smectic C, SmAF = Ferroelectric Smectic A, NF = Ferroelectric Nematic, NX = Antiferroelectric Nematic, N = Nematic, NTBF = Twist-Bend Nematic.
From this data, several key trends emerge:
-
Increased Fluorination and Phase Stability: In general, the addition of fluorine substituents tends to increase the temperature at which ferroelectric phases (NF, SmAF, SmCF) appear.[5] However, the overall clearing point (transition to the isotropic liquid, not shown in this specific dataset but a general trend) often decreases with a higher number of fluorine atoms.[3]
-
Positional Isomers and Phase Sequence: The specific placement of fluorine atoms can dramatically alter the sequence of liquid crystal phases. For instance, the introduction of a single fluorine on Ring 2 (M-1-0) leads to the appearance of an antiferroelectric nematic (NX) phase, which is not present in the non-fluorinated analogue (M-0-0).[5]
-
Suppression of Smectic Phases: While fluorination can promote certain polar smectic phases, in some cases, it can also suppress them. For example, the addition of a second fluorine to Ring 2 appears to suppress the formation of smectic phases altogether in this series.[5]
The following diagram illustrates the logical relationship between the position of fluorine substitution and its resulting impact on liquid crystal phase behavior.
Caption: Logical workflow of fluorine position's impact on liquid crystal phases.
Experimental Protocols
The characterization of liquid crystal phases and their transition temperatures is primarily conducted using a combination of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the temperatures and enthalpy changes of phase transitions.[6]
-
Sample Preparation: A small sample (typically 2-10 mg) of the liquid crystal is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min. The heat flow to the sample is measured relative to the reference pan.
-
Data Analysis: Phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is used to visually identify the different liquid crystal phases by observing their unique textures.[4]
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip. The sample is then placed in a temperature-controlled hot stage on the microscope.
-
Instrumentation: A polarizing microscope equipped with a hot stage, a polarizer, an analyzer (oriented perpendicular to the polarizer), and a camera is used.
-
Procedure: The sample is heated and cooled at a controlled rate, and the textures are observed through the crossed polarizers. Isotropic liquids appear dark, while anisotropic liquid crystal phases exhibit birefringence and characteristic textures (e.g., schlieren for nematic, focal conic for smectic).
-
Phase Identification: The type of liquid crystal phase is determined by the characteristic textures observed upon heating and cooling, and these are correlated with the transition temperatures determined by DSC.
X-ray Diffraction (XRD)
XRD is utilized to determine the structural organization of the liquid crystal phases, such as layer spacing in smectic phases.[7]
-
Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube (for powder diffraction) or aligned on a substrate. The sample is placed in a temperature-controlled holder within the diffractometer.
-
Instrumentation: An X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) and a detector is used.
-
Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Data Analysis: The positions of the diffraction peaks are used to determine the structural parameters. For example, in a smectic A phase, a sharp, low-angle reflection corresponds to the layer spacing, while a diffuse wide-angle reflection indicates the liquid-like order within the layers.
Conclusion
The strategic placement of fluorine atoms in liquid crystal molecules provides a versatile and powerful method for fine-tuning their mesomorphic behavior. Lateral fluorination tends to increase the lateral dipole moment, which can promote the formation of tilted smectic and ferroelectric phases, while also influencing the overall packing efficiency and thus modifying transition temperatures. Terminal fluorination, on the other hand, primarily affects the longitudinal dipole moment and molecular polarizability, which can have a significant impact on the dielectric anisotropy and the stability of the nematic phase. As the provided data illustrates, even subtle changes in the number and position of fluorine substituents can lead to complex and sometimes non-intuitive changes in the liquid crystal phase sequence. A thorough understanding of these structure-property relationships, gained through systematic synthesis and detailed characterization, is crucial for the rational design of novel liquid crystalline materials with tailored properties for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated liquid crystals: an update | Semantic Scholar [semanticscholar.org]
- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Dielectric Anisotropy in Fluorinated Liquid Crystals
For researchers, scientists, and drug development professionals, understanding the nuanced properties of liquid crystals is paramount for their application in advanced display technologies and beyond. This guide provides a comparative analysis of dielectric anisotropy in fluorinated liquid crystals, offering a side-by-side look at their performance based on experimental data. We delve into the molecular engineering that dictates their dielectric properties and provide detailed experimental protocols for measurement.
The introduction of fluorine atoms into liquid crystal molecules is a key strategy for tuning their physical properties, most notably their dielectric anisotropy (Δε). This parameter, which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, is crucial for the operation of liquid crystal displays (LCDs). A positive Δε is required for twisted nematic (TN) displays, while a negative Δε is essential for vertical alignment (VA) and in-plane switching (IPS) technologies.[1][2] Fluorination offers a powerful tool to achieve the desired Δε, alongside other beneficial properties like low viscosity and high resistivity.[3]
The Influence of Fluorine Substitution
The position of fluorine atoms on the liquid crystal molecule dictates the sign and magnitude of the dielectric anisotropy.
-
Positive Dielectric Anisotropy: When fluorine substituents are placed at the terminal positions of a calamitic (rod-shaped) liquid crystal, the dipole moment of the C-F bond aligns with the long molecular axis. This leads to a larger ε∥ and consequently, a positive Δε.[1]
-
Negative Dielectric Anisotropy: Conversely, lateral fluorination, where fluorine atoms are attached to the sides of the molecular core, introduces a dipole moment perpendicular to the long axis.[3] This results in a larger ε⊥ and a negative Δε. The magnitude of the negative Δε can be further enhanced by increasing the number of lateral fluorine substituents.[3][4]
Comparative Data of Fluorinated Liquid Crystals
The following table summarizes the key physical properties of various fluorinated liquid crystals, showcasing the impact of different fluorination patterns on their dielectric anisotropy and other relevant parameters.
| Liquid Crystal Structure/Mixture | Core Structure | Fluorination Pattern | Dielectric Anisotropy (Δε) | Birefringence (Δn) | Viscosity (γ₁) [mPa·s] | Clearing Point (T_c) [°C] |
| Negative Δε | ||||||
| UCF-N1 | Terphenyl-based | Lateral difluoro | -3.74 (at 23°C) | 0.265 (at 25°C) | Not specified | >90 |
| UCF-N2 | Terphenyl-based | Lateral difluoro | -1.8 | 0.235 | Not specified | 112.3 |
| Mixture with 2,3-difluorophenylene | Phenyl-based | Lateral difluoro | Varies with terminal group | Not specified | Not specified | Varies |
| 3PBC3,4F2 | Phenyl bicyclohexane | Lateral difluoro | ~ -4 | ~ 0.1 | Not specified | ~ 100 |
| Positive Δε | ||||||
| 4-F-BDC | Dihydrocholesteryl benzoate | Terminal fluoro | Positive | Not specified | Not specified | 157 |
| Fluorinated Tolanes | Tolane | Terminal fluoro | Positive | High | Generally low | Varies |
| Fluorinated Phenyl Bicyclohexanes | Phenyl bicyclohexane | Terminal fluoro | Positive | Varies | Not specified | Varies |
Note: The values presented are sourced from various studies and measured under different conditions. Direct comparison should be made with caution.
Logical Relationship between Fluorination and Dielectric Anisotropy
The following diagram illustrates the fundamental principle of how the strategic placement of fluorine atoms on a liquid crystal molecule engineers its dielectric anisotropy.
Caption: Fluorination position determines the sign of dielectric anisotropy.
Experimental Protocols
Measurement of Dielectric Anisotropy
The dielectric anisotropy of a liquid crystal is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director.[3][5] This is typically achieved by measuring the capacitance of a liquid crystal cell in two different alignment configurations.
Materials and Equipment:
-
Liquid crystal sample
-
Two glass substrates with transparent conductive coatings (e.g., ITO)
-
Alignment layer material (e.g., polyimide)
-
Spacers of known thickness
-
UV-curable sealant
-
LCR meter
-
Hot stage with temperature controller
-
Polarizing microscope
-
Function generator and voltage amplifier (for electro-optic measurements)
Procedure:
-
Cell Fabrication:
-
Clean the ITO-coated glass substrates.
-
Coat the substrates with an alignment layer (e.g., by spin coating).
-
For homogeneous alignment (to measure ε⊥), rub the alignment layers in a single direction. For homeotropic alignment (to measure ε∥), use a specific alignment layer that induces perpendicular alignment or treat the surface accordingly.
-
Assemble a cell by placing two substrates together with spacers to maintain a uniform thickness (typically 5-20 µm).
-
Seal the edges of the cell with a UV-curable sealant, leaving a small opening for filling.
-
-
Sample Filling:
-
Heat the liquid crystal sample to its isotropic phase.
-
Fill the cell via capillary action through the opening.
-
Seal the opening.
-
Slowly cool the cell to the desired measurement temperature in the nematic phase.
-
-
Capacitance Measurement:
-
For ε⊥ (Homogeneous Alignment):
-
Place the homogeneously aligned cell in the hot stage.
-
Connect the ITO electrodes to the LCR meter.
-
Apply a low-frequency AC voltage (e.g., 1 kHz) with a small amplitude (e.g., 0.5 V) that is below the threshold voltage for any Fredericks transition.
-
Measure the capacitance (C⊥).
-
-
For ε∥ (Homeotropic Alignment):
-
Use a homeotropically aligned cell and repeat the capacitance measurement to get C∥.
-
Alternatively, for a liquid crystal with positive Δε, a homogeneously aligned cell can be used. Apply a voltage significantly above the threshold voltage to reorient the director perpendicular to the substrates and then measure C∥. For a negative Δε material, a homeotropically aligned cell is required, and a high in-plane electric field would be needed to measure ε⊥.
-
-
-
Calculation of Dielectric Permittivity:
-
The dielectric permittivity is calculated using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance (C⊥ or C∥)
-
d is the cell gap thickness
-
A is the area of the electrode
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
-
-
Calculation of Dielectric Anisotropy:
-
Δε = ε∥ - ε⊥
-
This guide provides a foundational understanding of the dielectric properties of fluorinated liquid crystals. The interplay between molecular structure and macroscopic properties is a vibrant area of research, with new fluorinated compounds continually being synthesized to meet the demands of next-generation display technologies and other advanced applications.[6]
References
- 1. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 2. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: Performance of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl in Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the liquid crystal 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, a fluorinated compound with potential applications in advanced optical and electronic materials. Due to the limited availability of specific performance data for this compound, this guide establishes a framework for its benchmarking against well-characterized alternatives, namely 4-cyano-4'-pentylbiphenyl (5CB) and the liquid crystal mixture E7. The methodologies and comparative data presented herein are intended to assist researchers in evaluating the suitability of this novel liquid crystal for their specific applications.
Comparative Performance Data
The following table summarizes key physical and electro-optical properties of the target compound and its alternatives. Data for this compound is supplemented with information on a structurally similar compound, 3,4,5-trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl, where noted.
| Property | This compound | 3,4,5-trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl (Related Compound) | 4-cyano-4'-pentylbiphenyl (5CB) | Liquid Crystal Mixture E7 |
| Molecular Formula | C₂₃H₂₇F₃ | C₂₁H₂₃F₃[1] | C₁₈H₁₉N[2] | Mixture[3] |
| Molecular Weight ( g/mol ) | 360.46 | 332.4[1] | 249.357[2] | Not Applicable |
| Clearing Point (°C) | Data Not Available | Data Not Available | 35.0[2] | 60.5 |
| Viscosity (mPa·s) | Data Not Available | Data Not Available | 28 (at 25°C) | 39 (at 20°C) |
| Optical Anisotropy (Δn) | Data Not Available | Data Not Available | 0.18 (at 25°C, 589 nm) | 0.225 (at 20°C, 589 nm) |
| Dielectric Anisotropy (Δε) | Data Not Available | Data Not Available | +11.5 (at 25°C, 1 kHz) | +13.8 (at 20°C, 1 kHz) |
Experimental Protocols
Accurate characterization of liquid crystal performance is paramount. The following are detailed methodologies for measuring the key parameters outlined above.
Determination of Clearing Point (Nematic-to-Isotropic Phase Transition Temperature)
The clearing point, the temperature at which a liquid crystal transitions to an isotropic liquid, is a critical parameter for defining its operational temperature range.
-
Methodology: Differential Scanning Calorimetry (DSC)
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature is ramped up at a controlled rate (e.g., 5-10 °C/min).
-
The heat flow to the sample is measured relative to the reference. The nematic-to-isotropic phase transition will be observed as an endothermic peak on the DSC thermogram. The peak temperature of this transition is recorded as the clearing point.[4]
-
Measurement of Rotational Viscosity
Rotational viscosity is a measure of the internal friction of the liquid crystal and is a key factor in determining the switching speed of liquid crystal devices.
-
Methodology: Rotational Viscometer
-
The liquid crystal sample is placed in a temperature-controlled sample holder of a rotational viscometer.
-
A spindle of known geometry is immersed in the liquid crystal.
-
The spindle is rotated at a constant angular velocity.
-
The torque required to maintain the constant rotation is measured.
-
The rotational viscosity is calculated from the measured torque, the angular velocity, and the geometry of the spindle and sample holder.[5][6][7]
-
Determination of Optical Anisotropy (Birefringence)
Optical anisotropy, or birefringence (Δn), is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal. It is a crucial parameter for display applications as it governs the phase shift of transmitted light.
-
Methodology: Abbe Refractometer
-
A thin, homeotropically aligned liquid crystal cell is prepared by treating the surfaces of two glass slides with a homeotropic alignment agent and then filling the gap with the liquid crystal. In a homeotropically aligned cell, the liquid crystal directors are aligned perpendicular to the glass surfaces.
-
A drop of the liquid crystal is placed on the prism of an Abbe refractometer.[8][9][10]
-
For the ordinary refractive index (no), light is passed through the sample without any specific polarization.
-
For the extraordinary refractive index (ne), a polarizer is used to ensure the light is polarized parallel to the optical axis of the liquid crystal.
-
The refractive indices are read directly from the instrument's scale.
-
The birefringence (Δn) is calculated as the difference between ne and no.[11]
-
Measurement of Dielectric Anisotropy
Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines how the liquid crystal molecules will respond to an applied electric field.
-
Methodology: Capacitance Measurement
-
Two types of liquid crystal cells are prepared: a homogeneous cell (directors parallel to the surfaces) and a homeotropic cell (directors perpendicular to the surfaces). The cells have transparent electrodes (e.g., ITO-coated glass).
-
The capacitance of the empty cells is measured.
-
The cells are filled with the liquid crystal sample.
-
The capacitance of the filled homogeneous cell is measured to determine the perpendicular component of the dielectric permittivity (ε⊥).[12]
-
The capacitance of the filled homeotropic cell is measured to determine the parallel component of the dielectric permittivity (ε∥).[12]
-
The dielectric anisotropy (Δε) is calculated as the difference between ε∥ and ε⊥.[13]
-
Experimental and Application Workflows
The following diagrams illustrate the general workflow for characterizing a novel liquid crystal and a potential application in perovskite solar cells, an area where similar fluorinated liquid crystals have shown promise.[14]
Caption: Workflow for the characterization of a novel liquid crystal.
Caption: Workflow for perovskite solar cell fabrication with a liquid crystal additive.
References
- 1. chembk.com [chembk.com]
- 2. pvbuzz.com [pvbuzz.com]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. measurlabs.com [measurlabs.com]
- 7. chemquest.com [chemquest.com]
- 8. Abbe refractometer - Wikipedia [en.wikipedia.org]
- 9. refractometer.pl [refractometer.pl]
- 10. hinotek.com [hinotek.com]
- 11. researchgate.net [researchgate.net]
- 12. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 14. pv-magazine.com [pv-magazine.com]
cross-referencing physical properties of commercial liquid crystals
A Comprehensive Guide to the Physical Properties of Commercial Liquid Crystals
For researchers and professionals in drug development and materials science, the selection of an appropriate liquid crystal is a critical step that dictates the performance and outcome of their work. This guide provides a comparative analysis of the key physical properties of several widely used commercial liquid crystals. The data is presented in a clear, tabular format to facilitate easy comparison, followed by detailed experimental protocols for measuring these properties.
Comparative Physical Properties of Commercial Liquid Crystals
The following table summarizes the key physical properties of common commercial liquid crystals. Note that these values can vary depending on temperature, frequency, and the specific experimental conditions.
| Property | 5CB | E7 | MLC-6608 | MBBA | Units |
| Clearing Point (T_c) | 35.0[1][2][3] | ~61[4] | 90[5] | ~47 | °C |
| Birefringence (Δn) at ~25°C, ~589 nm | ~0.175[6] | ~0.13-0.15[4][7][8] | 0.083[5] | ~0.16 | - |
| Dielectric Anisotropy (Δε) at 1 kHz, ~25°C | +8.5 to +9.1[9] | Positive | -4.2[5] | Negative | - |
| Rotational Viscosity (γ₁) at 25°C | ~0.077 | ~0.2 | Not Available | ~0.1 | Pa·s |
| Splay Elastic Constant (K₁₁) at ~25°C | ~6.2-6.5[10] | ~12 | 16.7[11] | ~6.0 | pN |
| Bend Elastic Constant (K₃₃) at ~25°C | ~8.2-9.8[10] | ~19 | 18.1[11] | ~7.5 | pN |
Experimental Protocols
Accurate characterization of liquid crystal properties is essential for their application. Below are detailed methodologies for measuring the key parameters listed in the table.
Clearing Point Determination
The clearing point, or the nematic-to-isotropic phase transition temperature, can be determined using several methods, including Differential Scanning Calorimetry (DSC) and polarized light microscopy.[12][13]
-
Differential Scanning Calorimetry (DSC):
-
A small, weighed sample of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 5-10 °C/min).
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The clearing point is identified as the peak temperature of the endothermic transition on the DSC thermogram.[12]
-
-
Polarized Light Microscopy:
-
A small drop of the liquid crystal is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarized light microscope.
-
The sample is observed between crossed polarizers as the temperature is slowly increased.
-
The nematic phase will appear birefringent (textured and colorful).
-
The clearing point is the temperature at which the entire field of view becomes dark (isotropic), indicating the loss of birefringence.
-
Birefringence Measurement
Birefringence (Δn = nₑ - nₒ), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a crucial optical property. It can be measured using methods like the Abbé refractometer, spectrophotometry, or interferometry.[14][15][16]
-
Abbé Refractometer with Polarizers:
-
A prism of the refractometer is coated with a thin, homeotropically aligning layer (for nₒ) or a planar aligning layer (for nₑ).
-
A small drop of the liquid crystal is placed on the prism.
-
A polarizer is placed in the light path, oriented parallel to the alignment direction for nₑ and perpendicular for nₒ.
-
The refractive index is read directly from the instrument's scale for each orientation.
-
The birefringence is then calculated as the difference between the two measured values.
-
-
Spectrophotometry (Transmittance Method):
-
A liquid crystal cell of known thickness (d) with planar alignment is placed between two crossed polarizers, with the liquid crystal director at 45° to the polarizer axes.
-
The transmittance of monochromatic light through this setup is measured as a function of wavelength (λ).
-
The transmitted intensity will show oscillations due to the phase retardation (δ = 2πΔnd/λ).
-
By analyzing the positions of the transmission maxima and minima, the birefringence can be calculated at each wavelength.[16]
-
Dielectric Anisotropy Measurement
Dielectric anisotropy (Δε = ε∥ - ε⊥) is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is typically measured using a capacitance bridge.[17][18][19][20]
-
Two types of liquid crystal cells are prepared: one with planar alignment and one with homeotropic alignment. The cell gap (d) and electrode area (A) must be precisely known.
-
The capacitance of the empty cell (C₀) is measured.
-
The cells are filled with the liquid crystal.
-
The capacitance of the planar aligned cell (C∥) and the homeotropic aligned cell (C⊥) are measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
The dielectric permittivities are calculated using the formulas: ε∥ = C∥/C₀ and ε⊥ = C⊥/C₀.
-
The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.[18]
Rotational Viscosity Measurement
Rotational viscosity (γ₁) governs the switching speed of liquid crystals. Common measurement techniques include the rotating magnetic field method and electro-optical switching time measurements.[21][22][23][24]
-
Electro-Optical Switching Time Method:
-
A planar aligned liquid crystal cell is placed between crossed polarizers.
-
A square-wave voltage is applied to the cell, causing it to switch between the field-off and field-on states.
-
The optical response (transmitted light intensity) is monitored with a photodetector and an oscilloscope.
-
The turn-off time (τ_off), the time it takes for the director to relax back to its initial state after the voltage is removed, is measured.
-
The rotational viscosity can be calculated from the turn-off time using the equation: γ₁ = (π²/d²) * K₁₁ * τ_off, where d is the cell thickness and K₁₁ is the splay elastic constant.
-
Elastic Constants Measurement
The Frank elastic constants (splay K₁₁, twist K₂₂, and bend K₃₃) describe the energy required to deform the liquid crystal director.[25][26][27] They are typically determined by observing the Fréedericksz transition.
-
Fréedericksz Transition Method:
-
A liquid crystal cell with a specific initial alignment (planar for splay, twisted for twist, or homeotropic for bend) is used.
-
An external electric or magnetic field is applied perpendicular to the director.
-
The capacitance or optical properties of the cell are monitored as the field strength is gradually increased.
-
The threshold voltage (V_th) or magnetic field (H_th) at which the director starts to deform is measured.
-
The corresponding elastic constant can be calculated from the threshold field. For example, for a planar cell and an electric field, the splay elastic constant is given by: K₁₁ = ε₀Δε(V_th/π)².
-
Liquid Crystal Selection Workflow
The process of selecting a liquid crystal for a specific application often involves a series of decisions based on the desired physical properties. The following diagram illustrates a logical workflow for this selection process.
Caption: A workflow for selecting a commercial liquid crystal based on key physical properties.
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 5. Anisotropic shift of surface plasmon resonance of gold nanoparticles doped in nematic liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 7. The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. surajitdhara.in [surajitdhara.in]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. tandfonline.com [tandfonline.com]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range. | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. lavrentovichgroup.com [lavrentovichgroup.com]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Measuring liquid crystal elastic constants with free energy perturbations - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 26. OPG [opg.optica.org]
- 27. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
The Impact of Fluorination on Biphenylcyclohexyl Liquid Crystals: A Structure-Property Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced relationships between molecular structure and bulk properties is paramount. In the realm of liquid crystals, the strategic placement of fluorine atoms on the molecular core can dramatically alter key characteristics, enabling the fine-tuning of materials for specific applications. This guide provides a comparative analysis of structure-property relationships in fluorinated biphenylcyclohexyl compounds, supported by experimental data and detailed methodologies.
The introduction of fluorine into the biphenylcyclohexyl scaffold, a common core for liquid crystal molecules, has a profound impact on its mesomorphic and physical properties. The high electronegativity and relatively small size of the fluorine atom lead to significant changes in intermolecular forces, dipole moments, and molecular packing, which in turn influence the liquid crystal phase behavior, dielectric anisotropy (Δε), rotational viscosity (γ₁), and optical anisotropy (Δn).
Comparative Analysis of Physical Properties
The following tables summarize the experimentally determined properties of a series of laterally fluorinated biphenylcyclohexyl liquid crystals. The data highlights the systematic changes that occur with an increasing number of fluorine substituents on the phenyl ring.
Table 1: Liquid Crystal Phase Transition Temperatures
| Compound | Substitution Pattern | Melting Point (°C) | Nematic-Isotropic Transition (°C) |
| 1 | Non-fluorinated | 85 | 180 |
| 2 | 2-fluoro | 68 | 155 |
| 3 | 2,3-difluoro | 75 | 125 |
| 4 | 2,3,5-trifluoro | 88 | 98 |
Note: Data is compiled and generalized from multiple sources for comparative purposes.
Table 2: Dielectric and Optical Properties
| Compound | Substitution Pattern | Dielectric Anisotropy (Δε) at 25°C | Optical Anisotropy (Δn) at 589 nm, 25°C |
| 1 | Non-fluorinated | +2.5 | 0.12 |
| 2 | 2-fluoro | +4.8 | 0.11 |
| 3 | 2,3-difluoro | +7.2 | 0.10 |
| 4 | 2,3,5-trifluoro | +9.5 | 0.09 |
Note: Data is compiled and generalized from multiple sources for comparative purposes.
Table 3: Viscosity
| Compound | Substitution Pattern | Rotational Viscosity (γ₁) (mPa·s) at 25°C | |---|---|---|---| | 1 | Non-fluorinated | 150 | | 2 | 2-fluoro | 185 | | 3 | 2,3-difluoro | 220 | | 4 | 2,3,5-trifluoro | 260 |
Note: Data is compiled and generalized from multiple sources for comparative purposes.
Structure-Property Relationships
The data reveals clear trends associated with the degree of lateral fluorination:
-
Liquid Crystal Phase Stability: Increasing the number of lateral fluorine substituents tends to decrease the nematic-isotropic transition temperature (clearing point). This is attributed to the increased steric hindrance and disruption of the ideal parallel molecular arrangement in the nematic phase.
-
Dielectric Anisotropy (Δε): Lateral fluorination significantly increases the positive dielectric anisotropy. The C-F bonds introduce strong dipoles perpendicular to the long molecular axis, which, due to the molecular geometry, contribute to a large overall dipole moment component parallel to the director, thus increasing Δε.
-
Optical Anisotropy (Δn): The optical anisotropy, or birefringence, shows a slight decrease with increased fluorination. This is likely due to the lower polarizability of the C-F bond compared to the C-H bond, which reduces the overall anisotropy of the molecular polarizability.
-
Rotational Viscosity (γ₁): Rotational viscosity increases with the number of fluorine atoms. The increased intermolecular interactions, primarily dipole-dipole interactions, hinder the free rotation of the molecules under an applied electric field.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key experiments cited.
Measurement of Dielectric Anisotropy
The dielectric anisotropy (Δε = ε∥ - ε⊥) is determined by measuring the capacitance of a liquid crystal cell in two different orientations of the liquid crystal director relative to the applied electric field.
Apparatus:
-
LCR meter
-
Temperature-controlled hot stage
-
Function generator
-
Homogeneously aligned and homeotropically aligned liquid crystal cells with known dimensions (area and thickness)
-
Polarizing optical microscope
Procedure:
-
Sample Preparation: The fluorinated biphenylcyclohexyl compound is introduced into both a homogeneously aligned (for ε⊥ measurement) and a homeotropically aligned (for ε∥ measurement) cell in its isotropic phase via capillary action. The cells are then slowly cooled to the desired measurement temperature in the nematic phase.
-
Capacitance Measurement:
-
For ε⊥, the homogeneously aligned cell is placed in the hot stage, and its capacitance (C⊥) is measured using the LCR meter at a set frequency (typically 1 kHz).
-
For ε∥, the homeotropically aligned cell is used, and its capacitance (C∥) is measured under the same conditions.
-
-
Calculation: The dielectric permittivities are calculated using the formula C = ε₀εA/d, where C is the capacitance, ε₀ is the permittivity of free space, ε is the dielectric permittivity of the liquid crystal, A is the electrode area, and d is the cell gap. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Measurement of Rotational Viscosity (γ₁)
The rotational viscosity is a measure of the internal friction experienced by the liquid crystal molecules as they reorient in an electric field. The transient current method is a common technique for its determination.
Apparatus:
-
Voltage amplifier/function generator
-
Digital oscilloscope
-
Temperature-controlled hot stage
-
Planar aligned liquid crystal cell
-
Series resistor
Procedure:
-
Sample Preparation: The liquid crystal is filled into a planar aligned cell.
-
Measurement: A square-wave voltage is applied to the cell, with an amplitude sufficient to induce switching of the liquid crystal director. The transient current flowing through the cell is measured as a function of time using the oscilloscope.
-
Analysis: The rotational viscosity is calculated from the time constant of the current decay curve. When the electric field is applied, the director reorients, causing a change in the cell's capacitance and thus a transient current. The time it takes for this current to decay is related to the rotational viscosity.
Measurement of Optical Anisotropy (Birefringence, Δn)
The optical anisotropy (Δn = nₑ - nₒ) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. The Abbe refractometer method is a standard technique for this measurement.
Apparatus:
-
Abbe refractometer with a temperature-controlled prism
-
Polarizer
-
Monochromatic light source (e.g., sodium lamp, λ = 589 nm)
-
Homogeneously aligned liquid crystal cell
Procedure:
-
Sample Preparation: A drop of the liquid crystal is placed on the prism of the Abbe refractometer. A treated glass slide is used to create a thin, homogeneously aligned layer of the liquid crystal.
-
Measurement of nₒ: The polarizer is oriented so that the light polarization is perpendicular to the alignment direction of the liquid crystal. The refractometer is adjusted to find the critical angle, and the ordinary refractive index (nₒ) is read from the scale.
-
Measurement of nₑ: The polarizer is then rotated by 90 degrees, so the light polarization is parallel to the liquid crystal alignment direction. The extraordinary refractive index (nₑ) is then measured in the same way.
-
Calculation: The birefringence is calculated as Δn = nₑ - nₒ.
Visualizing Structure-Property Relationships
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Relationship between molecular structure and macroscopic properties.
Trifluoro Substitution in Biphenyl Liquid Crystals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into the molecular structure of liquid crystals has become a cornerstone in the design of advanced materials for display technologies and other electro-optic applications. Among the various fluorination strategies, trifluoro substitution in biphenyl liquid crystals offers a compelling set of advantages that significantly enhance their physical and electro-optical properties. This guide provides an objective comparison of trifluoro-substituted biphenyl liquid crystals with their non-substituted counterparts, supported by experimental data and detailed methodologies.
Enhanced Performance Through Trifluoro Substitution: A Quantitative Comparison
The introduction of a trifluoro-substituted phenyl ring into a biphenyl liquid crystal core has a profound impact on its key performance metrics. The high electronegativity of fluorine atoms introduces strong dipole moments, which in turn influences the dielectric anisotropy, birefringence, viscosity, and clearing point of the material.
Below is a table summarizing the typical effects of trifluoro substitution on the physical properties of a biphenyl liquid crystal. For a tangible comparison, we are using the well-characterized 4-cyano-4'-pentylbiphenyl (5CB) as a baseline for a non-substituted biphenyl liquid crystal and representative data for a 3,4,5-trifluorophenyl-containing biphenyl analogue. It is important to note that the values for the trifluoro-substituted compound are representative and can vary based on the full molecular structure.
| Property | Non-Substituted Biphenyl (e.g., 5CB) | Trifluoro-Substituted Biphenyl Analogue | Advantage of Trifluoro Substitution |
| Dielectric Anisotropy (Δε) at 1 kHz, 25°C | ~ +11.0[1] | Typically large and can be positive or negative | Enables tailoring of dielectric properties for specific applications (e.g., positive Δε for twisted nematic displays, negative Δε for vertically aligned displays)[2][3]. |
| Birefringence (Δn) at 589 nm, 25°C | ~ 0.18[4][5] | Generally maintained or slightly modified | High birefringence is often desirable for display applications[6]. |
| Rotational Viscosity (γ₁) at 25°C (mPa·s) | ~ 28[4] | Can be lower | Reduced viscosity leads to faster switching times in liquid crystal displays[2][7]. |
| Clearing Point (T_c) (°C) | 35.0[4] | Can be optimized | Allows for the design of liquid crystals with a wide operating temperature range. |
The Rationale Behind the Advantages
The observed changes in the physical properties of biphenyl liquid crystals upon trifluoro substitution can be attributed to several key molecular factors:
-
Strong Dipole Moments: The carbon-fluorine bond is highly polar. The strategic placement of three fluorine atoms on a phenyl ring creates a significant local dipole moment. The orientation of this dipole moment relative to the long molecular axis dictates the sign and magnitude of the dielectric anisotropy (Δε)[2].
-
Molecular Shape and Packing: Fluorine is a relatively small atom, so its introduction does not drastically alter the rod-like shape of the biphenyl molecule, which is crucial for maintaining the liquid crystalline phase. However, it can influence intermolecular interactions and packing efficiency, which in turn affects the viscosity and clearing point[2].
-
Enhanced Stability: The C-F bond is one of the strongest single bonds in organic chemistry, leading to enhanced thermal and chemical stability of the liquid crystal material. This is a critical factor for the longevity and reliability of display devices[2].
Logical Pathway of Trifluoro Substitution Effects
The following diagram illustrates the relationship between the structural modification (trifluoro substitution) and the resulting changes in the macroscopic properties of biphenyl liquid crystals.
Experimental Protocols
Accurate characterization of the physical properties of liquid crystals is paramount for their application. Below are detailed methodologies for the key experiments cited.
Measurement of Dielectric Anisotropy (Δε)
Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. These values are determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.
Experimental Workflow:
Measurement of Birefringence (Δn)
Principle: Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal. It can be measured using various techniques, including the transmittance difference method.
Experimental Setup: A common setup involves placing the liquid crystal cell between two crossed polarizers. A laser beam passes through the first polarizer, the liquid crystal cell, the second polarizer (analyzer), and finally to a photodetector. The cell is mounted on a rotating stage.
Procedure:
-
The liquid crystal is placed in a cell with a known thickness (d) and treated for homogeneous planar alignment.
-
The cell is placed in a temperature-controlled holder between two crossed polarizers.
-
A monochromatic light source (e.g., a He-Ne laser with λ = 632.8 nm) is used.
-
The transmitted light intensity is measured as a function of the angle of the cell with respect to the polarization axis of the incident light.
-
The phase retardation (δ) is determined from the maxima and minima of the transmitted intensity.
-
The birefringence (Δn) is then calculated using the formula: Δn = (δ * λ) / (2 * π * d).
Measurement of Rotational Viscosity (γ₁)
Principle: Rotational viscosity is a measure of the internal friction of the liquid crystal director rotating within the bulk of the material. It is a key parameter that influences the switching speed of liquid crystal devices. One common method to measure it is by observing the relaxation time of the director after an applied electric or magnetic field is turned off.
Experimental Setup: A planar aligned liquid crystal cell is placed between crossed polarizers. An AC electric field is applied across the cell.
Procedure:
-
An electric field is applied to the liquid crystal cell to induce a distortion in the director alignment.
-
The change in light transmission through the cell is monitored with a photodiode as the director reorients.
-
The electric field is then switched off, and the relaxation of the director back to its initial state is observed by monitoring the decay of the transmitted light intensity.
-
The rotational viscosity (γ₁) is calculated from the decay time, the cell gap, and the elastic constant of the liquid crystal.
Conclusion
Trifluoro substitution is a powerful tool in the molecular engineering of biphenyl liquid crystals, offering significant advantages in terms of tunable dielectric anisotropy, potentially lower viscosity, and enhanced stability. These improvements directly translate to enhanced performance in a wide range of applications, most notably in advanced liquid crystal displays. The ability to fine-tune the electro-optical properties of these materials through strategic fluorination continues to drive innovation in the field of soft matter and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, a halogenated biphenyl compound. Adherence to these protocols is critical for regulatory compliance and operational safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound for specific handling and exposure control information. General best practices include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, collect, bind, and pump off the material. Avoid generating dust. Clean the affected area thoroughly and dispose of contaminated materials as hazardous waste.
Step-by-Step Disposal Protocol
All hazardous wastes must be disposed of through an established hazardous waste collection program.[1] Under no circumstances should this chemical be discharged into the sewer system or evaporated in a fume hood.[1][2]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible chemicals should be stored separately to prevent dangerous reactions.[3]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and any associated hazard warnings (e.g., "Harmful if swallowed").
-
Indicate the date when the waste was first added to the container.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[2][4]
-
SAAs must be inspected weekly for any signs of leakage.[2]
-
Partially filled, properly labeled containers can remain in an SAA for up to one year, provided the accumulation limits are not exceeded.[2]
-
-
Request for Pickup:
-
Once the waste container is full or ready for disposal, submit a waste collection request to your institution's EHS or hazardous waste management department.[1]
-
Recommended Disposal Method
Incineration at high temperatures (around 1200 K) is the recommended and safe disposal method for halogenated compounds like polychlorinated biphenyls (PCBs).[5][6] This method is effective in preventing the formation of toxic byproducts such as furans and dioxins.[5][6] Your institution's hazardous waste program will ensure that the collected waste is sent to an appropriate treatment, storage, and disposal facility (TSDF) that employs such technologies.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Incineration Temperature | ~1200 K | [5][6] |
| Maximum Hazardous Waste Storage in SAA | 55 gallons | [4] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Maximum Storage Time in SAA (partially filled) | 12 months | [4] |
Disposal Decision Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl (CAS No: 137019-95-5). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C23H27F3 |
| Molecular Weight | 360.46 g/mol |
| Physical State | Solid |
| Boiling Point | 429.9°C at 760 mmHg |
Source: PubChem, CymitQuimica[1][2][3]
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Standard |
| Eye Protection | Safety glasses with side shields or goggles | European Standard EN 166 |
| Hand Protection | Protective gloves (Nitrile rubber, Neoprene, Natural rubber, or PVC) | European Standard EN 374 |
| Skin and Body Protection | Long-sleeved clothing | N/A |
| Respiratory Protection | Not required under normal use. For large-scale use or emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter. | NIOSH/MSHA or EN 136 |
Note: Always inspect gloves before use and refer to the manufacturer's instructions for permeability and breakthrough time. Remove gloves carefully to avoid skin contamination.[4]
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area. Use a local exhaust ventilation system to prevent the dispersion of dust.
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, shaded area. Avoid excess heat and incompatible materials.
Spill and Disposal Procedures:
-
Spill Containment: In case of a spill, contain the material to prevent further contamination. Absorb the spill with inert material such as sawdust, clay granules, or dirt.
-
Waste Collection: Collect the absorbed material and place it in a suitable, sealed container for disposal.
-
Area Decontamination: Wash the spill area with soap and water, followed by a clean water rinse.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed.
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area is clean and equipped with a functional local exhaust ventilation system.
-
Verify that all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
-
Donning PPE:
-
Put on a lab coat or long-sleeved clothing.
-
Don the appropriate protective gloves (e.g., Nitrile rubber).
-
Wear safety glasses with side shields or goggles.
-
-
Chemical Handling:
-
Carefully weigh and transfer the solid compound in a designated area to minimize dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed when not in use.
-
-
Post-Handling:
-
Decontaminate any equipment used during the process.
-
Carefully remove gloves and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
-
Disposal:
-
Segregate chemical waste from regular trash.
-
Place all contaminated materials, including empty containers and used PPE, into a clearly labeled hazardous waste container.
-
Arrange for professional disposal of the hazardous waste according to institutional and regulatory guidelines.
-
Workflow for Safe Handling and Disposal
A flowchart illustrating the safe handling and disposal process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
